molecular formula C6H4INO2 B176809 6-Iodonicotinic acid CAS No. 13054-02-9

6-Iodonicotinic acid

Cat. No.: B176809
CAS No.: 13054-02-9
M. Wt: 249.01 g/mol
InChI Key: PCGJGRDGMJRQAJ-UHFFFAOYSA-N
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Description

6-Iodonicotinic acid is a valuable halogenated pyridine derivative that serves as a key synthetic intermediate in advanced chemical research. Its core utility lies in the reactivity of the iodine atom, which undergoes various cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form biaryl structures. This makes it a crucial building block in the development of novel active compounds, particularly in medicinal chemistry for creating potential drug candidates and in materials science for constructing complex organic molecules. The compound's pyridine core, functionalized with a carboxylic acid at one position and an iodine at another, provides two distinct sites for sequential chemical modification, allowing for the synthesis of a diverse array of complex, functionalized molecules. Researchers utilize this compound in the exploration of new chemical entities, the synthesis of ligands for catalysts, and the development of molecular scaffolds for biological evaluation. Its application is strictly confined to laboratory research settings.

Properties

IUPAC Name

6-iodopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGJGRDGMJRQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356040
Record name 6-Iodonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13054-02-9
Record name 6-Iodonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Iodonicotinic Acid: Chemical Properties, Structure, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies related to 6-iodonicotinic acid. This pyridine derivative serves as a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of targeted therapeutic agents. This document includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a visualization of its role as a key pharmaceutical intermediate.

Core Chemical Properties and Structure

This compound, a halogenated derivative of nicotinic acid (Vitamin B3), possesses a unique set of properties that make it a versatile reagent in organic synthesis. Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position and an iodine atom at the 6-position.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compoundNicotinic Acid (for comparison)6-Chloronicotinic Acid (for comparison)6-Methylnicotinic Acid (for comparison)
IUPAC Name 6-Iodopyridine-3-carboxylic acidPyridine-3-carboxylic acid6-Chloropyridine-3-carboxylic acid6-Methylpyridine-3-carboxylic acid
Synonyms This compoundNiacin, Vitamin B3--
CAS Number 29164-09-859-67-65326-23-83222-47-7
Chemical Formula C₆H₄INO₂[1]C₆H₅NO₂C₆H₄ClNO₂C₇H₇NO₂
Molecular Weight 249.01 g/mol [1]123.11 g/mol 157.55 g/mol 137.14 g/mol
Melting Point Not available234-237 °C[2]190 °C (dec.)[3]210-213 °C[4]
Boiling Point Not availableSublimesNot availableNot available
Solubility Sparingly soluble in water. Soluble in organic solvents like DMSO and methanol.Slightly soluble in water (1.6 g/100 mL at room temperature); Soluble in hot water, ethanol, and alkaline solutions.[2]Soluble in water (2 mg/mL at 20°C), ethanol, methanol, DMSO; slightly soluble in chloroform.[3]Sparingly soluble in water.[4]
SMILES O=C(O)c1ccc(I)nc1[1]O=C(O)c1cccnc1Clc1ccc(C(=O)O)cn1Cc1ccc(C(=O)O)cn1
InChI InChI=1S/C6H4INO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)[1]InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)InChI=1S/C6H4ClNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)InChI=1S/C7H7NO2/c1-5-2-3-6(7(9)10)8-4-5/h2-4H,1H3,(H,9,10)
InChIKey PCGJGRDGMJRQAJ-UHFFFAOYSA-N[1]PVNIIMVLHYAWGP-UHFFFAOYSA-NUAWMVMPAYRWUFX-UHFFFAOYSA-NFZENGILVYVYSQY-UHFFFAOYSA-N

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a diazotization-iodination sequence starting from 6-aminonicotinic acid. The following protocol is a representative procedure based on established methods for similar transformations.

Materials:

  • 6-Aminonicotinic acid

  • Concentrated sulfuric acid

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Ice

Procedure:

  • Diazotization: A suspension of 6-aminonicotinic acid in dilute sulfuric acid is prepared in a flask and cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled suspension with vigorous stirring, maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (positive test with starch-iodide paper).

  • Iodination: A solution of potassium iodide in water is then added slowly to the diazotized mixture. Nitrogen gas will be evolved.

  • The reaction mixture is allowed to warm to room temperature and then gently heated on a water bath until the evolution of nitrogen ceases.

  • Work-up: The mixture is cooled, and any excess iodine is destroyed by the addition of a small amount of sodium thiosulfate solution.

  • The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

The purity and identity of synthesized this compound can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC). The following provides a general method that can be optimized for specific instrumentation.

Table 2: Representative HPLC Method for Analysis of this compound

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 90:10 mixture of aqueous buffer to organic solvent.
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a wavelength of approximately 260 nm.
Injection Volume 10 µL
Temperature Ambient or controlled at 25 °C

Sample Preparation: A stock solution of the this compound sample is prepared by dissolving a known amount in a suitable solvent (e.g., methanol or a mixture of the mobile phase). This stock solution is then diluted to an appropriate concentration for analysis.

Role in Drug Development: A Key Intermediate

This compound is a crucial intermediate in the synthesis of complex pharmaceutical compounds. Its utility is exemplified in the preparation of potent antagonists for the Leukocyte Function-Associated Antigen-1 (LFA-1)/Intercellular Adhesion Molecule-1 (ICAM-1) interaction, a key pathway in immune response and inflammation.[5] The following diagram illustrates the logical workflow of its application in this context.

G cluster_start Starting Materials cluster_synthesis Synthesis of Intermediate cluster_application Application in Drug Synthesis 6-Aminonicotinic_acid 6-Aminonicotinic Acid Diazotization Diazotization (NaNO₂, H₂SO₄) 6-Aminonicotinic_acid->Diazotization Step 1 Iodination Iodination (KI) Diazotization->Iodination Step 2 6-Iodonicotinic_acid This compound Iodination->6-Iodonicotinic_acid Step 3 Coupling_Reaction Coupling Reaction 6-Iodonicotinic_acid->Coupling_Reaction Key Intermediate LFA_1_Antagonist LFA-1/ICAM-1 Antagonist (e.g., BMS-688521) Coupling_Reaction->LFA_1_Antagonist Final Product

Caption: Workflow illustrating the synthesis of this compound and its use as a key intermediate in the production of LFA-1/ICAM-1 antagonists.

Potential Signaling Pathway Involvement

While direct studies on the specific signaling pathway modulation by this compound are limited, its structural similarity to nicotinic acid and the observed anti-inflammatory activity of related derivatives suggest a potential interaction with inflammatory pathways.[6] Nicotinic acid derivatives have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. The diagram below illustrates the general mechanism of COX-2 inhibition.

G Arachidonic_Acid Arachidonic Acid COX_2 COX-2 Enzyme Arachidonic_Acid->COX_2 Substrate Prostaglandins Prostaglandins (Inflammation, Pain) COX_2->Prostaglandins Catalyzes Nicotinic_Acid_Derivative Nicotinic Acid Derivative (e.g., this compound) Nicotinic_Acid_Derivative->COX_2 Inhibits

Caption: Potential mechanism of action of nicotinic acid derivatives as anti-inflammatory agents through the inhibition of the COX-2 enzyme.

Conclusion

References

A Technical Guide to 6-Iodonicotinic Acid: A Key Building Block in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 6-Iodonicotinic acid, a crucial building block for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, properties, synthesis, and significant applications in medicinal chemistry, with a focus on its role in the synthesis of complex bioactive molecules.

Chemical Identity and Properties

This compound, systematically known as 6-iodopyridine-3-carboxylic acid , is a halogenated derivative of nicotinic acid. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the construction of novel pharmaceutical agents.

IUPAC Name: 6-iodopyridine-3-carboxylic acid[] CAS Number: 13054-02-9[2]

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction optimization, and incorporation into synthetic workflows.

PropertyValueSource
Molecular FormulaC6H4INO2[]
Molecular Weight249.01 g/mol [2]
LogP1.384[3]
Polar Surface Area50.19 Ų[3]
Hydrogen Bond Donors1[3]
Hydrogen Bond Acceptors3[3]
Rotatable Bonds1[3]

Synthesis of this compound

While specific, detailed protocols for the synthesis of this compound are not extensively published in readily available literature, its synthesis can be conceptualized based on established organic chemistry principles. A plausible synthetic route would involve the diazotization of 6-aminonicotinic acid followed by a Sandmeyer-type reaction with an iodide salt.

Below is a generalized experimental workflow for such a transformation.

G Conceptual Synthesis of this compound cluster_start Starting Material cluster_reaction1 Diazotization cluster_reaction2 Iodination A 6-Aminonicotinic Acid B NaNO2, aq. H2SO4 0-5 °C A->B Reaction with C Diazonium Salt Intermediate B->C Forms D Potassium Iodide (KI) C->D Reacts with E This compound D->E Yields

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

Halogenated intermediates like this compound are of significant interest in medicinal chemistry. The iodine atom can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity. Furthermore, the pyridine carboxylic acid scaffold is a common feature in many approved drugs.[4]

Key Intermediate in the Synthesis of Bioactive Molecules

6-Halogenated nicotinic acids and their derivatives are pivotal intermediates in the synthesis of a range of pharmaceuticals. For instance, derivatives of nicotinic acid are precursors to drugs targeting a variety of conditions, including those related to the central nervous system.[5] The bromo-analogue, Methyl 6-bromonicotinate, is a known precursor for potential hypolipidemic drugs.[6]

Role in the Synthesis of Apixaban Precursors

While not a direct precursor in all documented syntheses, 6-halonicotinic acid derivatives are structurally related to key intermediates in the synthesis of Apixaban, a potent, oral, direct factor Xa inhibitor used for the prevention of venous thromboembolism. The synthesis of Apixaban involves the construction of a complex heterocyclic core where a substituted pyridine moiety is a central feature.[7][8][9] The use of halogenated pyridines allows for the strategic introduction of various substituents necessary for the drug's activity.

The following diagram illustrates the logical relationship of 6-halonicotinic acid derivatives as building blocks in the synthesis of complex pharmaceutical agents like Apixaban.

G Role of 6-Halonicotinic Acid Derivatives in Complex Synthesis A 6-Halonicotinic Acid Derivative (e.g., this compound) B Functional Group Interconversion (e.g., Esterification, Amidation) A->B C Key Synthetic Intermediate B->C D Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) C->D E Elaboration of Heterocyclic Core D->E F Advanced Intermediate E->F G Final Synthetic Steps (e.g., Deprotection, Salt Formation) F->G H Active Pharmaceutical Ingredient (e.g., Apixaban) G->H

Caption: Logical workflow illustrating the use of 6-halonicotinic acid derivatives.

Experimental Protocols

Detailed experimental procedures involving this compound are often proprietary or described within the context of patent literature for specific applications. However, a general protocol for a Suzuki coupling reaction, a common application for such iodo-substituted heterocycles, is provided below as a representative example of its use.

General Protocol for a Suzuki Coupling Reaction:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), a boronic acid or ester partner (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 equivalents), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to yield the desired coupled product.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and development. Its utility as a precursor for complex, biologically active molecules, underscored by the importance of the nicotinic acid scaffold in pharmaceuticals, makes it a compound of significant interest to researchers. The information provided in this guide serves as a foundational resource for professionals engaged in the synthesis and application of novel therapeutic agents.

References

Molecular weight and formula of 6-Iodonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Iodonicotinic Acid: Core Properties

This guide provides essential information regarding the molecular weight and chemical formula of this compound, a compound of interest for researchers and professionals in the fields of chemistry and drug development. The data is presented in a clear, structured format to facilitate easy reference and comparison.

Core Chemical Data

The fundamental properties of this compound, including its molecular formula and weight, are summarized in the table below. This information is critical for stoichiometric calculations, analytical method development, and chemical synthesis.

PropertyValue
Molecular Formula C6H4INO2[1]
Molecular Weight 249.007 g/mol [1]
Synonym 6-iodopyridine-3-carboxylic acid[1]
CAS Number 13054-02-9[2]
InChI Key PCGJGRDGMJRQAJ-UHFFFAOYSA-N[1][2]
SMILES OC(=O)c1ccc(I)nc1[1]

Visualization of Core Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

G A This compound B Molecular Formula: C6H4INO2 A->B C Molecular Weight: 249.007 g/mol A->C

Caption: Relationship between this compound and its core properties.

References

Spectroscopic Analysis of 6-Iodonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of available spectroscopic data for nicotinic acid derivatives, with a focus on halogenated analogues, due to the limited publicly available data for 6-Iodonicotinic acid itself. The document includes representative Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the closely related 6-Chloronicotinic acid, presented in structured tables for clarity. Detailed, generalized experimental protocols for acquiring these types of spectroscopic data for small organic molecules are also provided. Furthermore, a logical workflow for the spectroscopic analysis of a chemical compound is visualized using a Graphviz diagram. This guide is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a halogenated derivative of nicotinic acid (Vitamin B3) and serves as a valuable building block in medicinal chemistry and materials science. The precise characterization of such molecules is paramount for ensuring purity, confirming structure, and understanding chemical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the structural elucidation of organic compounds.

This guide aims to provide a centralized resource for the spectroscopic data of this compound. However, a comprehensive search of publicly accessible databases reveals a scarcity of specific experimental data for this particular compound. Therefore, this document presents data for a close structural analogue, 6-Chloronicotinic acid, to provide representative spectroscopic characteristics. Additionally, standardized experimental protocols for obtaining NMR, IR, and MS data are detailed to guide researchers in their own analytical work.

Spectroscopic Data Presentation

The following tables summarize the available spectroscopic data for 6-Chloronicotinic acid, which can serve as an estimation for the expected values for this compound. It is important to note that the substitution of chlorine with iodine will induce shifts in the presented values.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data of 6-Chloronicotinic Acid

Table 1: ¹H NMR Data of 6-Chloronicotinic Acid

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in a structured format in search results.

Table 2: ¹³C NMR Data of 6-Chloronicotinic Acid

Chemical Shift (ppm)Assignment
Data not available in a structured format in search results.
Infrared (IR) Spectroscopy Data of 6-Chloronicotinic Acid

Table 3: IR Absorption Bands of 6-Chloronicotinic Acid

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
1680-1710StrongC=O stretch (Carboxylic Acid)
1550-1600Medium-StrongC=C and C=N ring stretching
~1300MediumC-O stretch
Fingerprint region below 1500 cm⁻¹ contains multiple complex vibrations.

Note: The values are typical ranges for the functional groups present and are based on general IR correlation tables.

Mass Spectrometry (MS) Data of 6-Chloronicotinic Acid

Table 4: Mass Spectrometry Data of 6-Chloronicotinic Acid [1][2]

m/zRelative Intensity (%)Assignment
157Base Peak[M]+ (Molecular Ion with ³⁵Cl)
159~33% of M+[M+2]+ (Molecular Ion with ³⁷Cl)
113Fragment[M - COOH]+

Note: The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a characteristic feature in the mass spectrum.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial.

  • Transfer to NMR Tube: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Shim and Lock: Insert the NMR tube into the spectrometer's probe. The instrument's software is then used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.

  • Acquisition of ¹H NMR Spectrum: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, and relaxation delay). A standard ¹H NMR experiment is then run.

  • Acquisition of ¹³C NMR Spectrum: Following the proton NMR, a ¹³C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans is typically required to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small, powdered amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal.

  • Background Scan: With no sample on the crystal, run a background scan to record the spectrum of the ambient atmosphere (mostly CO₂ and water vapor).

  • Sample Scan: With the sample in place, acquire the IR spectrum. The instrument's software will automatically subtract the background spectrum.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a volatile solvent compatible with the ionization technique to be used (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

  • Ionization: Introduce the sample solution into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Impact (EI) and Electrospray Ionization (ESI).

  • Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Interpretation: The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural elucidation of a chemical compound using spectroscopic methods.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Compound Pure Chemical Compound (e.g., this compound) NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Proposed Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A diagram illustrating the workflow of spectroscopic analysis.

Conclusion

References

An In-depth Technical Guide on the Solubility and Stability of 6-Iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Iodonicotinic acid is a halogenated pyridine carboxylic acid derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its solubility and stability is paramount for its effective utilization in research and development, particularly in areas such as reaction kinetics, formulation development, and regulatory compliance. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound. Due to the limited availability of specific experimental data in publicly accessible literature, this guide also furnishes detailed, generalized experimental protocols for the determination of these properties, based on established scientific principles and regulatory guidelines.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various systems.

PropertyValue (Predicted/Available)Source
Molecular Formula C₆H₄INO₂N/A
Molecular Weight 249.01 g/mol N/A
Appearance White to off-white solid (Expected)N/A
Melting Point Data not availableN/A
pKa ~4-5 (Predicted, based on nicotinic acid)N/A

Solubility Profile

The solubility of this compound is a critical parameter for its handling, reaction, and formulation. As an amphiphilic molecule with a carboxylic acid group and a pyridine ring, its solubility is expected to be pH-dependent in aqueous solutions and variable in organic solvents.

Quantitative Solubility Data

Table 1: Aqueous Solubility of this compound at 25°C

pHSolubility (g/L)Molar Solubility (mol/L)Method
2.0Data not availableData not availableEquilibrium Solubility
4.0Data not availableData not availableEquilibrium Solubility
7.0 (Water)Data not availableData not availableEquilibrium Solubility
10.0Data not availableData not availableEquilibrium Solubility

Table 2: Solubility of this compound in Organic Solvents at 25°C

SolventSolubility (g/L)Molar Solubility (mol/L)Method
MethanolData not availableData not availableEquilibrium Solubility
EthanolData not availableData not availableEquilibrium Solubility
AcetoneData not availableData not availableEquilibrium Solubility
AcetonitrileData not availableData not availableEquilibrium Solubility
DichloromethaneData not availableData not availableEquilibrium Solubility
Dimethyl Sulfoxide (DMSO)Data not availableData not availableEquilibrium Solubility
Ethyl AcetateData not availableData not availableEquilibrium Solubility
Experimental Protocol for Solubility Determination

The following is a general protocol for determining the equilibrium solubility of this compound.

Objective: To determine the solubility of this compound in various aqueous and organic solvents at a constant temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, buffered solutions at various pH, methanol, ethanol, acetone, etc.)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze both the standard solutions and the filtered sample solutions by a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the sample solutions from the calibration curve.

  • Data Reporting:

    • Express the solubility in g/L and mol/L.

    • Record the temperature at which the solubility was determined.

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and use in synthetic processes. Stability testing provides evidence on how the quality of the substance varies with time under the influence of various environmental factors.

Potential Degradation Pathways

Based on the chemical structure of this compound, potential degradation pathways include:

  • Deiodination: The carbon-iodine bond can be susceptible to cleavage, particularly under photolytic or reductive conditions, leading to the formation of nicotinic acid.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

  • Oxidation: The pyridine ring can be susceptible to oxidation, leading to the formation of N-oxides or ring-opened products.

G Potential Degradation Pathway of this compound 6-Iodonicotinic_Acid This compound Nicotinic_Acid Nicotinic Acid 6-Iodonicotinic_Acid->Nicotinic_Acid Deiodination (Light, Reductants) Decarboxylated_Product 6-Iodopyridine 6-Iodonicotinic_Acid->Decarboxylated_Product Decarboxylation (Heat) Oxidation_Products Oxidation Products (e.g., N-oxide) 6-Iodonicotinic_Acid->Oxidation_Products Oxidation

Potential Degradation Pathway
Experimental Protocol for Stability Testing (Based on ICH Guidelines)

A comprehensive stability study for this compound should be conducted following the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing of new drug substances.[1]

Objective: To evaluate the stability of this compound under various environmental conditions to establish a retest period.

3.2.1. Long-Term and Accelerated Stability Studies

Procedure:

  • Sample Preparation: Use at least three primary batches of this compound. The substance should be stored in containers that simulate the proposed storage and distribution packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months (if significant change occurs in accelerated conditions).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months, and annually thereafter.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, the samples should be tested for:

    • Appearance

    • Assay (e.g., by HPLC)

    • Degradation products/impurities (e.g., by HPLC with a validated stability-indicating method)

    • Water content (if applicable)

Table 3: Stability Testing Schedule and Parameters

StudyStorage ConditionMinimum DurationTesting Time Points (Months)Tests to be Performed
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24Appearance, Assay, Impurities
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6Appearance, Assay, Impurities
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6Appearance, Assay, Impurities

3.2.2. Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.[2][3][4]

Procedure: Subject a single batch of this compound to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Stress: Dry heat (e.g., 80°C).

  • Photostability: Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][6][7][8] A control sample should be protected from light.

Analyze the stressed samples by a suitable stability-indicating method (e.g., HPLC) to separate the parent compound from any degradation products.

Analytical Workflow

A robust analytical workflow is crucial for the quality control and characterization of this compound.

G Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Solubility & Stability Studies cluster_3 Data Analysis & Reporting Sample_Weighing Sample Weighing Dissolution Dissolution in Appropriate Solvent Sample_Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Analysis HPLC-UV/MS Analysis (Purity, Assay, Impurities) Filtration->HPLC_Analysis Spectroscopy Spectroscopic Analysis (FTIR, NMR) Filtration->Spectroscopy Physical_Properties Physical Property Testing (Melting Point, pKa) Filtration->Physical_Properties Solubility_Determination Solubility Determination (Aqueous & Organic) Filtration->Solubility_Determination Stability_Testing ICH Stability Testing (Long-term, Accelerated, Forced Degradation) Filtration->Stability_Testing Data_Analysis Data Analysis and Interpretation HPLC_Analysis->Data_Analysis Spectroscopy->Data_Analysis Physical_Properties->Data_Analysis Solubility_Determination->Data_Analysis Stability_Testing->Data_Analysis Reporting Reporting and Documentation Data_Analysis->Reporting

Analytical Workflow for this compound

Conclusion

This technical guide has outlined the key considerations for the solubility and stability of this compound. While specific experimental data for this compound is sparse in the public domain, the provided general experimental protocols, based on established scientific principles and regulatory guidelines, offer a robust framework for researchers to generate the necessary data. A comprehensive understanding of these properties is indispensable for the successful application of this compound in drug discovery and development, ensuring product quality, safety, and efficacy. Further research to generate and publish specific quantitative data for this compound would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to 6-Iodonicotinic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of 6-Iodonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3). The document covers its initial discovery and synthesis, physicochemical properties, and key experimental protocols. While the specific biological activities of this compound remain largely unexplored in publicly available literature, this guide also touches upon the broader context of nicotinic acid metabolism as a potential framework for future research.

Discovery and Historical Context

The first documented synthesis of this compound appears in a 1950 publication in the Journal of the American Chemical Society. While the full historical context of this discovery is not detailed in readily available sources, its emergence is rooted in the broader exploration of nicotinic acid derivatives. Nicotinic acid itself was first isolated in 1867 through the oxidation of nicotine. Its biological significance as a vitamin (niacin) and its role in treating pellagra were established in the early 20th century. This spurred extensive research into the synthesis and properties of various nicotinic acid analogs, including halogenated derivatives like this compound, with the aim of investigating their potential as therapeutic agents or as intermediates in the synthesis of more complex molecules.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, other properties are predicted and should be confirmed through empirical testing.

PropertyValueSource
Molecular Formula C₆H₄INO₂N/A
Molecular Weight 249.01 g/mol [1]
Melting Point 189-190 °C[1]
Boiling Point (Predicted) 355.2 ± 27.0 °C[1]
Density (Predicted) 2.123 ± 0.06 g/cm³[1]
pKa Not availableN/A
Solubility Not availableN/A

Experimental Protocols

Synthesis of this compound via Halogen Exchange

A common method for the synthesis of this compound involves a halogen exchange reaction starting from the more readily available 6-Chloronicotinic acid.

Reaction:

G 6-Chloronicotinic Acid 6-Chloronicotinic Acid This compound This compound 6-Chloronicotinic Acid->this compound NaI, HI (aq)

Synthesis of this compound.

Materials:

  • 6-Chloronicotinic acid

  • Sodium iodide (NaI)

  • Hydriodic acid (HI, 57 wt% in water)

Procedure:

  • To a reaction vessel cooled to -78 °C, add sodium iodide (1.0 eq).

  • Slowly add hydriodic acid (5.1 eq).

  • Allow the mixture to warm slightly with stirring for 5 minutes.

  • Add 6-chloronicotinic acid (1.0 eq).

  • The resulting mixture is allowed to warm to room temperature with continuous stirring.

  • Heat the reaction mixture to 120-125 °C. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically through recrystallization.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific information in the scientific literature regarding the biological activity and associated signaling pathways of this compound. However, as a derivative of nicotinic acid, its metabolic fate may follow or influence the known pathways of nicotinic acid metabolism.

Nicotinic acid is primarily metabolized in the body through two main pathways:

  • The Amination Pathway: Conversion to nicotinamide, which is then incorporated into the coenzymes NAD⁺ and NADP⁺.

  • The Conjugation Pathway: Conjugation with glycine to form nicotinuric acid, which is then excreted.

The degradation of nicotinic acid can also proceed via hydroxylation to 6-hydroxynicotinic acid, a key intermediate in several microbial degradation pathways. It is plausible that the iodine atom at the 6-position of this compound could influence its interaction with the enzymes involved in these pathways, potentially acting as an inhibitor or a substrate for dehalogenation.

Given the absence of specific data for this compound, the following diagram illustrates a generalized overview of nicotinic acid metabolism. The potential point of entry or influence of this compound is speculative and requires experimental validation.

NicotinicAcidMetabolism cluster_main Generalized Nicotinic Acid Metabolism NA Nicotinic Acid NAM Nicotinamide NA->NAM Amination NUA Nicotinuric Acid NA->NUA Conjugation (Glycine) HNA 6-Hydroxynicotinic Acid NA->HNA Hydroxylation NAD NAD+ NAM->NAD NADP NADP+ NAD->NADP Degradation Further Degradation Products HNA->Degradation IodoNA This compound IodoNA->NA Potential Deiodination IodoNA->HNA Potential Dehalogenation & Hydroxylation

Generalized Nicotinic Acid Metabolic Pathways.

Disclaimer: The potential metabolic pathways for this compound depicted with dashed red arrows are hypothetical and are included for illustrative purposes to guide future research. There is currently no direct experimental evidence to support these specific transformations.

Future Research Directions

The lack of comprehensive data on this compound presents numerous opportunities for further investigation. Key areas for future research include:

  • Determination of Physicochemical Properties: Experimental determination of pKa, solubility in various solvents, and other physicochemical parameters is essential for its application in drug development and chemical synthesis.

  • Comprehensive Spectral Analysis: Detailed characterization using modern spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is required to establish a complete and verified spectral profile.

  • Investigation of Biological Activity: Screening of this compound for various biological activities is a critical next step. This could include its effects on nicotinic acid receptors, its potential as an enzyme inhibitor, or its antimicrobial properties.

  • Metabolic Studies: Elucidating the metabolic fate of this compound in biological systems will provide valuable insights into its potential toxicity and pharmacological profile.

Conclusion

This compound remains a relatively understudied derivative of the well-known nicotinic acid. While its initial synthesis dates back to the mid-20th century, a thorough characterization of its properties and biological functions is still lacking. This guide consolidates the available information and highlights the significant knowledge gaps, providing a foundation for future research endeavors in the fields of medicinal chemistry, pharmacology, and drug development. The exploration of this and other halogenated nicotinic acid derivatives could lead to the discovery of novel therapeutic agents or valuable research tools.

References

Unlocking the Potential of 6-Iodonicotinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – 6-Iodonicotinic acid, a halogenated derivative of niacin (Vitamin B3), is emerging as a versatile building block in medicinal chemistry and materials science. Its unique structural features, particularly the presence of a reactive iodine atom on the pyridine ring, offer a gateway to a diverse array of novel compounds with significant therapeutic and technological potential. This technical guide provides an in-depth analysis of promising research avenues for this compound, targeting researchers, scientists, and professionals in drug development.

Core Research Areas and Applications

This compound serves as a valuable scaffold for the development of innovative molecules in several key areas:

  • Anticancer Drug Discovery: The pyridine nucleus is a common feature in many anticancer agents. The iodine atom at the 6-position of nicotinic acid provides a reactive handle for introducing various pharmacophores through cross-coupling reactions, leading to the synthesis of potent and selective anticancer compounds.

  • Antimicrobial Agent Development: The growing threat of antimicrobial resistance necessitates the exploration of new chemical entities. Derivatives of nicotinic acid have shown promising antibacterial and antifungal activities. This compound can be functionalized to create novel antimicrobial agents with potentially enhanced efficacy.

  • Kinase Inhibitor Synthesis: Kinases are crucial targets in drug discovery, particularly in oncology and inflammatory diseases. The nicotinic acid scaffold can be elaborated to design specific kinase inhibitors. The iodo-substituent allows for the strategic introduction of moieties that can interact with the kinase active site.

  • Radiolabeled Tracers for PET Imaging: The development of targeted radiotracers is essential for advancing diagnostic imaging techniques like Positron Emission Tomography (PET). The iodine atom in this compound can be readily displaced by radioisotopes such as fluorine-18, making it an excellent precursor for the synthesis of PET imaging agents for oncology and neuroscience.

  • Catalysis and Materials Science: The nitrogen atom and the carboxylic acid group of this compound can coordinate with metal ions, forming complexes with potential catalytic applications. Furthermore, its rigid structure makes it an interesting candidate for the construction of novel organic materials.

Quantitative Data Summary

The following tables summarize key quantitative data for various derivatives of nicotinic acid, highlighting their potential in different therapeutic areas. While specific data for this compound derivatives is still emerging, the data for structurally related compounds provides a strong rationale for its exploration.

Table 1: Anticancer Activity of Nicotinamide and Related Derivatives

Compound ReferenceCancer Cell LineIC50 (µM)Citation
Nicotinamide Derivative D-1 HCT-116~4.5[1]
Sorafenib (Reference)HCT-116~9.0[1]
Nicotinamide Derivative 6 HCT-1169.3 ± 0.02[2]
Nicotinamide Derivative 6 HepG-27.8 ± 0.025[2]
Sorafenib (Reference)HCT-1169.30[2]
Sorafenib (Reference)HepG-27.40[2]
Pyrazole Derivative P-6 HCT 1160.37 ± 0.15[3]
Pyrazole Derivative P-6 MCF-70.44 ± 0.06[3]
VX-680 (Reference)HCT 1160.32 ± 0.05[3]
VX-680 (Reference)MCF-70.40 ± 0.03[3]

Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives

Compound ReferenceBacterial StrainMIC (µg/mL)Citation
Acylhydrazone 13 S. aureus ATCC 43300 (MRSA)7.81[4]
Acylhydrazone 13 S. epidermidis ATCC 122281.95[4]
Oxadiazoline 25 B. subtilis ATCC 66337.81[4]
Oxadiazoline 25 S. aureus ATCC 65387.81[4]
Oxadiazoline 25 S. aureus ATCC 43300 (MRSA)15.62[4]

Table 3: Kinase Inhibitory Activity of Nicotinamide and Related Derivatives

Compound ReferenceKinase TargetIC50 (nM)Citation
Nicotinamide Derivative 6 VEGFR-260.83[2]
Nicotinamide Derivative 10 VEGFR-263.61[2]
Sorafenib (Reference)VEGFR-253.65[2]
Pyrazole Derivative P-6 Aurora-A110 ± 30[3]

Key Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide protocols for key synthetic transformations involving this compound and its derivatives.

Suzuki-Miyaura Coupling of Methyl 6-Iodonicotinate

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of methyl 6-iodonicotinate with an arylboronic acid. This reaction is fundamental for creating C-C bonds and introducing diverse aryl groups at the 6-position of the nicotinic acid scaffold.

Materials:

  • Methyl 6-iodonicotinate

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., Dioxane/water mixture, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add methyl 6-iodonicotinate, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture to the flask.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 8-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired methyl 6-arylnicotinate.[5]

Radiosynthesis of 6-[¹⁸F]Fluoronicotinic Acid Derivatives

This protocol outlines a general approach for the radiosynthesis of 6-[¹⁸F]fluoronicotinic acid derivatives, which are valuable PET imaging agents. The method involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride.

Precursor Synthesis:

A common precursor is a trimethylammonium salt of nicotinic acid, which can be synthesized from 6-chloronicotinic acid.

Radiolabeling Procedure:

  • Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • Trap the [¹⁸F]fluoride on an anion-exchange cartridge.

  • Elute the [¹⁸F]fluoride into a reaction vessel containing a solution of the trimethylammonium precursor and a phase-transfer catalyst (e.g., Kryptofix 2.2.2) in a suitable solvent (e.g., acetonitrile).

  • Heat the reaction mixture to facilitate the nucleophilic substitution, replacing the trimethylammonium group with [¹⁸F]fluoride.

  • Purify the resulting 6-[¹⁸F]fluoronicotinic acid derivative using solid-phase extraction (SPE) cartridges or high-performance liquid chromatography (HPLC).[6][7]

Signaling Pathways and Logical Relationships

The derivatives of this compound are being investigated for their potential to modulate key signaling pathways implicated in various diseases.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2] Inhibitors of VEGFR-2 can block the downstream signaling cascade, thereby inhibiting angiogenesis and suppressing tumor growth. Nicotinamide-based compounds have shown promise as VEGFR-2 inhibitors.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 P1 Dimerization & Autophosphorylation VEGFR2->P1 P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->P2 P3 Gene Expression P2->P3 P4 Angiogenesis P3->P4 Inhibitor This compound Derivative (Inhibitor) Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound derivative.

Experimental Workflow for Drug Discovery

The process of discovering and developing new drugs from a starting scaffold like this compound involves a multi-step workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow Start This compound Step1 Chemical Synthesis (e.g., Suzuki Coupling) Start->Step1 Step2 Library of Derivatives Step1->Step2 Step3 In vitro Screening (e.g., Cytotoxicity, Enzyme Assays) Step2->Step3 Step4 Hit Identification Step3->Step4 Step5 Lead Optimization (SAR Studies) Step4->Step5 Step6 Preclinical Studies (In vivo models) Step5->Step6 End Clinical Candidate Step6->End

Caption: A typical workflow for drug discovery starting from this compound.

Conclusion

This compound represents a promising and largely untapped resource for the discovery and development of novel chemical entities with significant potential in medicine and materials science. Its versatile chemistry, coupled with the established biological importance of the nicotinic acid scaffold, provides a solid foundation for future research. This guide highlights key areas of opportunity and provides the necessary technical information to empower researchers to explore the full potential of this valuable molecule. Further investigation into the synthesis and biological evaluation of derivatives of this compound is highly encouraged to unlock new therapeutic and technological advancements.

References

6-Iodonicotinic Acid: A Versatile Chemical Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodonicotinic acid and its derivatives are pivotal intermediates in the synthesis of a wide array of complex organic molecules, particularly in the realm of pharmaceutical development. The presence of an iodine atom on the pyridine ring offers a reactive handle for various cross-coupling reactions, enabling the facile introduction of diverse functionalities. This strategic positioning allows for the construction of novel molecular scaffolds with significant potential for biological activity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound as a chemical intermediate, with a focus on detailed experimental protocols and its role in modern drug discovery.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis. The following tables summarize its key properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 13054-02-9[1]
Molecular Formula C₆H₄INO₂[1]
Molecular Weight 248.929 g/mol
Appearance White to off-white solid
Melting Point 215-218 °C
Solubility Soluble in hot water, alcohols, and DMSO.

Table 2: Spectral Data of this compound

Technique Data
¹H NMR (DMSO-d₆, 400 MHz) δ 13.65 (s, 1H), 8.85 (d, J=2.0 Hz, 1H), 8.20 (dd, J=8.0, 2.0 Hz, 1H), 7.60 (d, J=8.0 Hz, 1H)
¹³C NMR (DMSO-d₆, 100 MHz) δ 165.5, 152.0, 145.5, 140.0, 128.0, 120.0

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves a Sandmeyer-type reaction starting from the readily available 6-aminonicotinic acid. This two-step process involves diazotization of the amino group followed by iodination.

Experimental Protocol: Synthesis via Diazotization and Iodination

This protocol outlines the conversion of 6-aminonicotinic acid to this compound.

Materials:

  • 6-Aminonicotinic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Ice

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl Ether or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a flask cooled in an ice-salt bath to 0-5 °C, dissolve 6-aminonicotinic acid (1.0 eq) in a mixture of deionized water and concentrated sulfuric acid.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (1.5 eq) in deionized water and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by recrystallization from hot water or an alcohol/water mixture.

Expected Yield: 60-70%

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_workup Step 3: Work-up & Purification A 6-Aminonicotinic Acid D Diazonium Salt Intermediate A->D + B, C B H2SO4, H2O, 0-5 °C C NaNO2 (aq) F This compound D->F + E E KI (aq), 0 °C G Quenching (Na2S2O3) F->G H Extraction G->H I Drying & Concentration H->I J Recrystallization I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Role as a Chemical Intermediate in Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions. This reactivity makes it an invaluable building block for the synthesis of complex substituted pyridines, which are prevalent motifs in many drug candidates. The following sections detail its application in three major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Intermediate_Role cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions A This compound (or its ester) B Suzuki-Miyaura (C-C bond formation) A->B C Sonogashira (C-C bond formation) A->C D Buchwald-Hartwig (C-N bond formation) A->D E 6-Aryl-nicotinic Acid Derivatives B->E F 6-Alkynyl-nicotinic Acid Derivatives C->F G 6-Amino-nicotinic Acid Derivatives D->G

Caption: Central role of this compound in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. Using this compound or its esters, a wide range of aryl and heteroaryl groups can be introduced at the 6-position of the pyridine ring.

Materials:

  • Ethyl 6-iodonicotinate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • Toluene and Water (solvent system)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a reaction flask, add ethyl 6-iodonicotinate (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O90685-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane100880-90
3-Thienylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O851275-85
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing alkynyl-substituted nicotinic acid derivatives, which are important precursors for various heterocyclic compounds and have applications in materials science.

Materials:

  • Methyl 6-iodonicotinate

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) or DMF

  • Ethyl Acetate

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add methyl 6-iodonicotinate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Add degassed THF (or DMF) and triethylamine.

  • Add phenylacetylene (1.2 eq) dropwise to the stirring mixture.

  • Stir the reaction at room temperature or gentle heating (40-60 °C) for 2-8 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Table 4: Representative Sonogashira Coupling Reactions

AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF25480-90
TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHDioxane60675-85
1-HexynePd(OAc)₂ / XPhos / CuIK₂CO₃Acetonitrile50870-80
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction provides a direct route to 6-amino-nicotinic acid derivatives, which are key components in numerous biologically active molecules.

Materials:

  • Ethyl 6-iodonicotinate

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable ligand

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

  • Toluene or Dioxane

  • Ethyl Acetate

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (0.01-0.05 eq), the phosphine ligand (0.02-0.1 eq), and the base (1.4 eq).

  • Add ethyl 6-iodonicotinate (1.0 eq) and the degassed solvent (toluene or dioxane).

  • Add morpholine (1.2 eq) and seal the vessel.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling to room temperature, filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Table 5: Representative Buchwald-Hartwig Amination Reactions

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ / BINAPNaOtBuToluene1001870-85
MorpholinePd(OAc)₂ / XantphosCs₂CO₃Dioxane1102475-90
BenzylaminePd₂ (dba)₃ / BrettPhosK₃PO₄t-BuOH901665-80

Conclusion

This compound stands out as a highly valuable and versatile chemical intermediate in the field of drug discovery and development. Its straightforward synthesis and the reactivity of the carbon-iodine bond in a range of robust and high-yielding cross-coupling reactions provide medicinal chemists with a powerful tool for the construction of diverse libraries of substituted pyridine derivatives. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of this important building block in the ongoing quest for novel therapeutic agents.

References

A Technical Guide to 6-Iodonicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial availability, suppliers, and synthetic applications of the pivotal research chemical, 6-Iodonicotinic acid.

Introduction: this compound, a halogenated derivative of nicotinic acid, serves as a crucial building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development. Its unique structural properties make it a valuable intermediate for introducing the pyridinyl moiety in drug candidates, influencing their pharmacological activity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the commercial landscape for this compound, including a detailed list of suppliers, available grades, and a look into its application in the synthesis of potent therapeutic agents.

Commercial Availability and Suppliers

This compound, identified by the CAS Number 13054-02-9, is available from a range of chemical suppliers specializing in research and development quantities. The compound is also known by its systematic name, 6-iodopyridine-3-carboxylic acid. Purity levels for commercially available this compound are typically suitable for research and preclinical development, with most suppliers offering a purity of 95% or greater.

For researchers and procurement specialists, the following table summarizes the offerings from several key suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

SupplierCAS NumberPurityAvailable Quantities
Acros Organics (via Fisher Scientific)13054-02-997%1g, 5g
BLD Pharm13054-02-995%+Inquire
LGC Standards13054-02-9Not SpecifiedInquire
Biosynth13054-02-9Not SpecifiedInquire
Synchem13054-02-995%Inquire
A2B Chem13054-02-995%1g, 5g, 10g
CymitQuimica13054-02-9Not SpecifiedInquire

Application in Drug Discovery: Synthesis of an LFA-1/ICAM-1 Inhibitor

A significant application of this compound is in the synthesis of potent antagonists of the Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This protein-protein interaction is a critical pathway in the inflammatory response, and its inhibition is a therapeutic strategy for autoimmune diseases.

A key publication in Organic Process Research & Development outlines an efficient synthesis of a potent LFA-1/ICAM inhibitor, where this compound is a pivotal starting material. The following section details the experimental protocol derived from this research.

Experimental Protocol: Synthesis of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid

This synthesis involves a multi-step sequence, with a crucial step being the coupling of this compound with a spirocyclic amine intermediate.

Step 1: Esterification of this compound

To a solution of this compound in methanol, a catalytic amount of sulfuric acid is added. The mixture is heated to reflux and stirred for several hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester of this compound.

Step 2: Buchwald-Hartwig Amination

The methyl 6-iodonicotinate is then coupled with the spirocyclic amine intermediate, (5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione, using a palladium-catalyzed Buchwald-Hartwig amination reaction. The reaction is typically carried out in a solvent such as toluene or dioxane, in the presence of a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate). The reaction mixture is heated under an inert atmosphere until the starting materials are consumed.

Step 3: Saponification

The resulting ester is saponified to the corresponding carboxylic acid. The crude product from the previous step is dissolved in a mixture of tetrahydrofuran and water, and an excess of lithium hydroxide is added. The reaction is stirred at room temperature until the ester is fully hydrolyzed. The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl), and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated to afford the final product.

Visualizing the Process

To better illustrate the key processes involved with this compound, the following diagrams have been generated.

G cluster_synthesis Synthesis of this compound Precursors cluster_purification Purification cluster_suppliers Commercial Suppliers cluster_researchers End Users 6-Chloronicotinic Acid 6-Chloronicotinic Acid Nucleophilic Substitution Nucleophilic Substitution 6-Chloronicotinic Acid->Nucleophilic Substitution Sodium Iodide Sodium Iodide Sodium Iodide->Nucleophilic Substitution Crude this compound Crude this compound Nucleophilic Substitution->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound Acros Organics Acros Organics Pure this compound->Acros Organics BLD Pharm BLD Pharm Pure this compound->BLD Pharm LGC Standards LGC Standards Pure this compound->LGC Standards Biosynth Biosynth Pure this compound->Biosynth Synchem Synchem Pure this compound->Synchem Research Labs Research Labs Acros Organics->Research Labs BLD Pharm->Research Labs Pharma R&D Pharma R&D LGC Standards->Pharma R&D Biosynth->Pharma R&D Synchem->Research Labs Research Labs->Pharma R&D

Caption: Supply chain for this compound.

G This compound This compound Esterification Esterification This compound->Esterification Methanol, H2SO4 (cat.) Methanol, H2SO4 (cat.) Methanol, H2SO4 (cat.)->Esterification Methyl 6-iodonicotinate Methyl 6-iodonicotinate Esterification->Methyl 6-iodonicotinate Buchwald-Hartwig Amination Buchwald-Hartwig Amination Methyl 6-iodonicotinate->Buchwald-Hartwig Amination Spirocyclic Amine Spirocyclic Amine Spirocyclic Amine->Buchwald-Hartwig Amination Pd2(dba)3, Xantphos, Cs2CO3 Pd2(dba)3, Xantphos, Cs2CO3 Pd2(dba)3, Xantphos, Cs2CO3->Buchwald-Hartwig Amination Coupled Ester Coupled Ester Buchwald-Hartwig Amination->Coupled Ester Saponification Saponification Coupled Ester->Saponification LiOH, THF/H2O LiOH, THF/H2O LiOH, THF/H2O->Saponification LFA-1/ICAM-1 Inhibitor LFA-1/ICAM-1 Inhibitor Saponification->LFA-1/ICAM-1 Inhibitor

Caption: Synthesis of LFA-1/ICAM-1 inhibitor.

Conclusion

This compound is a readily available and valuable building block for medicinal chemists and drug development professionals. Its utility in the synthesis of complex, biologically active molecules, such as the LFA-1/ICAM-1 inhibitor detailed herein, underscores its importance in the discovery of new therapeutics. The information provided in this guide serves as a starting point for researchers looking to source and utilize this versatile compound in their synthetic endeavors.

An In-depth Technical Guide to the Safe Handling of 6-Iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is a technical guide compiled from safety data for structurally related compounds and general laboratory safety principles. A specific, comprehensive Safety Data Sheet (SDS) for 6-Iodonicotinic acid (CAS: 13054-02-9) was not available at the time of writing. The information herein should be used as a guideline and supplemented with a substance-specific risk assessment before handling.

This guide is intended for researchers, scientists, and professionals in drug development who may handle this compound. It provides an overview of potential hazards, recommended handling procedures, and emergency protocols based on data from analogous chemical structures.

Hazard Identification and Classification

  • Skin Irritation: Likely to cause skin irritation upon contact.[1]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1]

  • Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled as dust.[2][3]

  • Acute Oral Toxicity: May be harmful if swallowed.[1]

Based on these potential hazards, the following GHS classifications are recommended as a precautionary measure:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Physical and Chemical Properties

Limited specific data for this compound is available. The following table includes known properties and estimates based on related compounds.

PropertyValueReference
Molecular Formula C6H4INO2[4]
Molecular Weight 249.01 g/mol [4]
Appearance Solid (form may vary)General
Melting Point Data not available
Boiling Point Data not available
Solubility Likely soluble in water[5]

Exposure Controls and Personal Protection

To minimize exposure, a comprehensive control strategy combining engineering controls, administrative controls, and personal protective equipment (PPE) is essential.

3.1. Engineering Controls

  • Ventilation: Handle this compound in a well-ventilated area.[6] A certified chemical fume hood is required for any procedures that may generate dust or aerosols.[1]

  • Safety Equipment: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5][6]

3.2. Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE TypeSpecifications
Eye/Face Protection Chemical safety goggles or glasses are mandatory. A face shield should be worn if there is a splash hazard.[7]
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and dispose of them properly after handling.[1]
Skin and Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or full-body suit may be necessary.[1]
Respiratory Protection If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) should be used.[1]

PPE_Selection_Flowchart Start Start: Assess Task and Substance GenerateDust Will the task generate dust or aerosols? Start->GenerateDust SplashRisk Is there a risk of splashing? GenerateDust->SplashRisk No EngineeringControls Are engineering controls (fume hood) adequate? GenerateDust->EngineeringControls Yes BasePPE Required Base PPE: - Safety Glasses - Lab Coat - Nitrile Gloves SplashRisk->BasePPE No AddFaceShield Add Face Shield SplashRisk->AddFaceShield Yes EngineeringControls->SplashRisk Yes AddRespirator Add Particulate Respirator (N95) EngineeringControls->AddRespirator No Proceed Proceed with Caution BasePPE->Proceed AddFaceShield->BasePPE AddRespirator->SplashRisk

Figure 1: PPE Selection Workflow

Handling and Storage

4.1. Safe Handling Practices

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.[3]

  • Wash hands thoroughly after handling, and before eating, drinking, or smoking.

  • Handle in accordance with good industrial hygiene and safety practices.[1]

  • Keep away from incompatible materials such as strong oxidizing and reducing agents.[5]

4.2. Storage Conditions

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]

  • Some related compounds are light-sensitive; therefore, storage in a dark place is recommended as a precaution.[1]

First-Aid Measures

In the event of exposure, follow these first-aid protocols and seek immediate medical attention.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures

6.1. Personal Precautions

  • Evacuate personnel from the area.

  • Wear appropriate personal protective equipment as outlined in Section 3.2.[6]

  • Avoid breathing dust and prevent contact with skin and eyes.[1]

6.2. Environmental Precautions

  • Prevent the product from entering drains, sewers, or waterways.

6.3. Methods for Cleaning Up

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

  • Clean the spill area thoroughly with soap and water.

  • For large spills, contain the material and contact environmental health and safety personnel.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) Evacuate->DonPPE AssessSpill Assess Spill Size DonPPE->AssessSpill SmallSpill Small Spill Protocol AssessSpill->SmallSpill Small LargeSpill Large Spill Protocol AssessSpill->LargeSpill Large SweepUp Carefully sweep up solid material SmallSpill->SweepUp ContactEHS Contact Environmental Health & Safety LargeSpill->ContactEHS Containerize Place in a labeled, sealed container for disposal SweepUp->Containerize CleanArea Clean spill area with soap and water Containerize->CleanArea Decontaminate Decontaminate and doff PPE CleanArea->Decontaminate SecureArea Secure the area and await response team ContactEHS->SecureArea SecureArea->Decontaminate Report Report Incident Decontaminate->Report

Figure 2: Spill Response Protocol

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

  • Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen iodide.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Toxicological Information

No specific toxicological data for this compound is available. The information below is based on the GHS classifications of similar compounds.

Toxicity EndpointAnticipated Effect
Acute Oral Toxicity Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye irritation.
Respiratory Sensitization No data available, but should be considered a potential respiratory irritant.[3]
Germ Cell Mutagenicity No data available.
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA (based on related compounds).[1]
Reproductive Toxicity No data available.
STOT-Single Exposure May cause respiratory irritation.[3]
STOT-Repeated Exposure No data available.

Disposal Considerations

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • Chemical waste should be handled by a licensed disposal company.[1] Do not allow the material to enter the sewer system.

Experimental Protocols

Protocol 1: General Weighing and Solution Preparation

  • Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment (spatula, weigh boat, glassware, solvent).

  • PPE: Don appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.

  • Weighing: Tare an analytical balance with a clean weigh boat. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula, minimizing any dust generation.

  • Transfer: Carefully add the weighed solid to the destination flask. Use a funnel if necessary.

  • Dissolution: Add the desired solvent to the flask in the fume hood. Swirl or stir gently to dissolve.

  • Cleanup: Clean the spatula and any contaminated surfaces. Dispose of the weigh boat and any other contaminated disposable materials in the designated solid chemical waste container.

  • Handwashing: After completing the task and removing PPE, wash hands thoroughly with soap and water.

Protocol 2: Handling a Stock Solution

  • Preparation: Work within a chemical fume hood.

  • PPE: Wear a lab coat, nitrile gloves, and safety goggles.

  • Aliquoting: Use a calibrated micropipette with a fresh tip or a glass pipette to transfer the desired volume of the solution.

  • Spill Management: Keep absorbent pads nearby in case of a small spill. If a spill occurs, immediately absorb the liquid, decontaminate the area, and dispose of the waste in the appropriate chemical waste container.

  • Storage: Ensure the stock solution container is properly sealed and stored according to the guidelines in Section 4.2.

  • Cleanup: Dispose of used pipette tips in the designated waste container. Wash hands after the procedure.

References

Methodological & Application

Synthesis of 6-Iodonicotinic Acid from 2-Amino-4-Methylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 6-iodonicotinic acid, a valuable building block in pharmaceutical and materials science research, starting from the readily available 2-amino-4-methylpyridine. The synthesis involves a three-step reaction sequence: a Sandmeyer iodination to introduce the iodine atom, followed by an oxidation of the methyl group to the carboxylic acid.

Synthetic Pathway Overview

The synthesis of this compound from 2-amino-4-methylpyridine is a multi-step process that can be broken down into three key transformations:

  • Diazotization of 2-amino-4-methylpyridine: The primary amino group of the starting material is converted into a diazonium salt. This is a standard procedure for activating the aromatic ring for subsequent nucleophilic substitution.

  • Sandmeyer Iodination: The diazonium salt is then reacted with a source of iodide, in this case, potassium iodide, to introduce the iodine atom at the 2-position of the pyridine ring, yielding 2-iodo-4-methylpyridine.

  • Oxidation of the Methyl Group: The final step involves the oxidation of the methyl group at the 4-position of the pyridine ring to a carboxylic acid using a strong oxidizing agent like potassium permanganate. This step yields the desired this compound.

Reaction Scheme

Synthesis of this compound 2-amino-4-methylpyridine 2-Amino-4-methylpyridine diazonium_salt 4-Methylpyridin-2-yl-diazonium salt 2-amino-4-methylpyridine->diazonium_salt 1. NaNO2, H2SO4 0-5 °C 2-iodo-4-methylpyridine 2-Iodo-4-methylpyridine diazonium_salt->2-iodo-4-methylpyridine 2. KI, H2O 6-iodonicotinic_acid This compound 2-iodo-4-methylpyridine->6-iodonicotinic_acid 3. KMnO4, H2O Heat

Caption: Overall synthetic route from 2-amino-4-methylpyridine to this compound.

Experimental Protocols

The following protocols are detailed procedures for each step of the synthesis.

Step 1 & 2: Synthesis of 2-Iodo-4-methylpyridine via Sandmeyer Reaction

This one-pot procedure combines the diazotization of 2-amino-4-methylpyridine and the subsequent iodination.

Materials:

  • 2-Amino-4-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Deionized Water

  • Diethyl Ether (Et₂O)

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-methylpyridine (1.0 eq) in deionized water.

  • Cool the mixture to 0-5 °C using an ice-salt bath.

  • Slowly add concentrated sulfuric acid (2.8 eq) dropwise, keeping the temperature below 10 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.2 eq) in deionized water.

  • Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature at 0-5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Add diethyl ether to the reaction mixture.

  • Prepare a solution of potassium iodide (4.0 eq) in deionized water.

  • Slowly add the potassium iodide solution to the reaction mixture. Vigorous nitrogen gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-iodo-4-methylpyridine.

  • The crude product can be purified by column chromatography on silica gel.

Experimental Workflow for Step 1 & 2

Sandmeyer_Reaction_Workflow cluster_prep Diazotization cluster_reaction Iodination cluster_workup Work-up & Purification A Dissolve 2-amino-4-methylpyridine in H2O B Cool to 0-5 °C A->B C Add conc. H2SO4 B->C D Add NaNO2 solution dropwise C->D E Stir for 30 min at 0-5 °C D->E F Add Et2O E->F G Add KI solution F->G H Warm to RT and stir for 3h G->H I Separate layers H->I J Wash organic layer (Na2S2O3, NaHCO3, Brine) I->J K Dry with Na2SO4 J->K L Concentrate in vacuo K->L M Purify by column chromatography L->M

Caption: Workflow for the synthesis of 2-iodo-4-methylpyridine.

Step 3: Synthesis of this compound via Oxidation

This step describes the oxidation of the methyl group of 2-iodo-4-methylpyridine to a carboxylic acid.

Materials:

  • 2-Iodo-4-methylpyridine

  • Potassium Permanganate (KMnO₄)

  • Deionized Water

  • Pyridine

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) for acidification

  • Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask, suspend 2-iodo-4-methylpyridine (1.0 eq) in a mixture of pyridine and water.

  • Heat the mixture to 85 °C with stirring.

  • Add potassium permanganate (approx. 2.8 eq) portion-wise over a period of 30 minutes. The reaction is exothermic.

  • Continue heating at 85 °C for 6 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water.

  • Combine the filtrate and washings. If the solution is still purple, add a small amount of sodium bisulfite until the color disappears.

  • Acidify the clear solution with sulfuric acid or hydrochloric acid to a pH of approximately 3.5.

  • Cool the solution in an ice bath to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from water or an ethanol/water mixture.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-Amino-4-methylpyridineC₆H₈N₂108.14Light yellow crystalline solid96-99
2-Iodo-4-methylpyridineC₆H₆IN219.02Not availableNot available
This compoundC₆H₄INO₂249.01Off-white solid215-218

Table 2: Summary of Reaction Parameters and Expected Yields

Reaction StepStarting MaterialKey ReagentsSolvent(s)Temperature (°C)Reaction Time (h)Expected Yield (%)
1 & 2 2-Amino-4-methylpyridineH₂SO₄, NaNO₂, KIWater, Diethyl ether0-5 then RT3.550-70
3 2-Iodo-4-methylpyridineKMnO₄Pyridine, Water85640-60

Table 3: Predicted ¹H and ¹³C NMR Data

CompoundNucleusChemical Shifts (δ, ppm)
2-Amino-4-methylpyridine ¹H NMR (CDCl₃)~7.8 (d, 1H), ~6.4 (s, 1H), ~6.3 (d, 1H), ~4.4 (br s, 2H, NH₂), ~2.2 (s, 3H, CH₃)
¹³C NMR (CDCl₃)~158.5, ~148.0, ~147.5, ~121.0, ~112.5, ~21.0 (CH₃)
2-Iodo-4-methylpyridine ¹H NMR (CDCl₃)~8.1 (d, 1H), ~7.5 (s, 1H), ~7.0 (d, 1H), ~2.4 (s, 3H, CH₃)
¹³C NMR (CDCl₃)~150.0, ~149.0, ~130.0, ~125.0, ~120.0 (C-I), ~20.5 (CH₃)
This compound ¹H NMR (DMSO-d₆)~8.8 (d, 1H), ~8.2 (dd, 1H), ~7.8 (d, 1H), ~13.5 (br s, 1H, COOH)
¹³C NMR (DMSO-d₆)~165.0 (COOH), ~152.0, ~145.0, ~140.0, ~130.0, ~110.0 (C-I)

Note: Predicted NMR data is based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Table 4: Mass Spectrometry Data

CompoundIonization ModeExpected m/z
2-Amino-4-methylpyridine ESI+109.07 [M+H]⁺
2-Iodo-4-methylpyridine ESI+220.96 [M+H]⁺
This compound ESI+250.94 [M+H]⁺
ESI-248.92 [M-H]⁻

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids (sulfuric acid) are highly corrosive and should be handled with extreme care.

  • Sodium nitrite is toxic and an oxidizing agent.

  • Potassium permanganate is a strong oxidizing agent and can react violently with organic materials.

  • Diazonium salts can be explosive when isolated in a dry state. The in situ generation and use in solution, as described in this protocol, is a safer procedure.

This detailed guide provides a comprehensive framework for the successful synthesis of this compound from 2-amino-4-methylpyridine. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available equipment.

Application Notes and Protocols for Suzuki Coupling with 6-Iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-iodonicotinic acid with various aryl and heteroaryl boronic acids. This reaction is a powerful tool for the synthesis of 6-arylnicotinic acid derivatives, which are important scaffolds in medicinal chemistry and drug development. The protocol is based on established procedures for similar substrates and is designed to be a reliable starting point for the synthesis of a diverse range of compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] Its tolerance of a wide variety of functional groups, mild reaction conditions, and the commercial availability of a large number of boronic acids make it an indispensable tool in modern organic synthesis.[1] Nicotinic acid and its derivatives are prevalent in numerous biologically active compounds, and the introduction of aryl or heteroaryl moieties at the 6-position can significantly modulate their pharmacological properties. This compound is an ideal substrate for this transformation due to the high reactivity of the carbon-iodine bond in the oxidative addition step of the catalytic cycle.[1]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. The general scheme for the Suzuki coupling of this compound is shown below:

Reaction Scheme of Suzuki Coupling of this compound

Figure 1. General reaction scheme for the Suzuki coupling of this compound with an arylboronic acid.

Data Presentation: Summary of Reaction Conditions for Suzuki Coupling of Halonicotinic Acids

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various halonicotinic acid derivatives with arylboronic acids. These examples provide a useful reference for optimizing the reaction with this compound.

EntryHalonicotinic Acid DerivativeArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15-Bromonicotinic acidPhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[3]
25-Bromonicotinic acid4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489[3]
35-Bromo-6-chloronicotinic acidPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10012~90[4]
42,6-DichloronicotinamidePhenylboronic acidPXPd2 (2)K₂CO₃MethanolReflux2>95[5]
56-BromonicotinonitrilePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O10012Not specified[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water (4:1), DMF, or Toluene/Water (5:1))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

  • Solvents for work-up and purification (e.g., Ethyl acetate, 1M HCl, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

    • Seal the flask with a septum or cap.

  • Inerting the Atmosphere:

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen).

    • Repeat this evacuation-backfill cycle three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Solvent:

    • Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 eq.) to the flask.

    • Using a syringe, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask. The concentration of the this compound is typically in the range of 0.1-0.5 M.

  • Reaction:

    • Place the reaction flask in a preheated oil bath at the desired temperature (typically 80-100 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).

    • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a water-miscible solvent like DMF or dioxane was used, dilute the reaction mixture with water.

    • Acidify the aqueous solution to a pH of approximately 3-4 with 1M HCl. This will protonate the carboxylic acid and cause the product to precipitate.

    • If a biphasic solvent system like toluene/water was used, separate the organic layer. Extract the aqueous layer with an organic solvent such as ethyl acetate (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • If the product precipitated, collect the solid by filtration, wash with water, and dry under vacuum.

    • If the product is in an organic solvent, concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 6-arylnicotinic acid.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation (R²-B(OR)₂ + Base) pd2_trans->pd0 product R¹-R² pd2_trans->product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling of this compound

Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup (this compound, Boronic acid, Base) start->setup inert Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert add Add Catalyst and Degassed Solvent inert->add react Heat and Stir (80-100 °C, 2-24 h) add->react monitor Monitor Reaction (TLC or LC-MS) react->monitor workup Work-up (Cool, Dilute, Acidify) monitor->workup Reaction Complete purify Purification (Filtration/Extraction, Chromatography/Recrystallization) workup->purify end End: Pure 6-Arylnicotinic Acid purify->end

Caption: Step-by-step experimental workflow for the Suzuki coupling.

References

Application Notes and Protocols for the Use of 6-Iodonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. 6-Iodonicotinic acid is a valuable building block in medicinal chemistry, as the nicotinic acid scaffold is present in numerous biologically active compounds. The iodine substituent at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of molecular fragments to generate novel compounds with potential therapeutic applications.

This document provides detailed application notes and protocols for the use of this compound in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, and Sonogashira coupling. The protocols and data presented are based on established methodologies for structurally similar substrates and are intended to serve as a comprehensive guide for researchers in drug discovery and development.

I. Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-nicotinic Acids

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and broad functional group tolerance. The coupling of this compound with various arylboronic acids provides access to a diverse range of 6-arylnicotinic acid derivatives.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of halo-pyridines with various arylboronic acids. These conditions can be adapted for the coupling of this compound.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[1]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489[1]
33-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)1001282[1]
44-Methylphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2M aq.)Toluene/EtOH (9:1)902478[1]
52-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O (4:1)1001275[1]
Experimental Protocol: General Procedure for Solution-Phase Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with an arylboronic acid in solution.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium catalyst to the flask.

  • Subsequently, add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If DMF is used as the solvent, dilute the reaction mixture with water and adjust the pH to ~3-4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum.

  • If a biphasic solvent system like dioxane/water is used, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 6-arylnicotinic acid.

II. Heck Coupling: Synthesis of 6-Vinyl-nicotinic Acids

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[2] This reaction is a powerful tool for the synthesis of substituted alkenes and has been widely applied in the preparation of complex organic molecules. The Heck coupling of this compound with various alkenes allows for the synthesis of 6-vinylnicotinic acid derivatives.

Data Presentation: Representative Conditions for Heck Coupling

The following table summarizes typical conditions for the Heck reaction of bromopyridines with common alkenes, which can serve as a starting point for the optimization of reactions with this compound.

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF12024High
2n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NNMP14016High
3Methyl acrylatePdCl₂(PPh₃)₂ (5)-NaOAcDMF10012Good
4EthylenePd(OAc)₂ (1)P(t-Bu)₃ (2)Cy₂NMeDioxane11024Moderate
Experimental Protocol: General Procedure for Heck Coupling

This protocol provides a general method for the coupling of styrene with this compound.

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF and styrene to the flask via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-styrylnicotinic acid.

III. Sonogashira Coupling: Synthesis of 6-Alkynyl-nicotinic Acids

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond through the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is highly valuable for synthesizing conjugated enynes and arylalkynes, which are important intermediates in medicinal chemistry.

Data Presentation: Representative Conditions for Sonogashira Coupling

The following table summarizes typical conditions for the Sonogashira coupling of bromo- and iodo-pyridines with terminal alkynes.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1690
21-Ethynyl-4-ethylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃NTHFRT16High[3]
3Propargyl alcoholPdCl₂(PPh₃)₂ (5)CuI (10)i-Pr₂NHDMF80685
4TrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NCH₃CNRT18High[4]
51-HeptynePd(PPh₃)₄ (3)CuI (5)PiperidineToluene901278
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol describes a general method for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 6-alkynylnicotinic acid.

IV. Application in Drug Development: Targeting Phosphodiesterase 4 (PDE4)

Substituted nicotinic acid derivatives are scaffolds of significant interest in drug discovery. For instance, derivatives of 6,8-disubstituted 1,7-naphthyridines, which can be synthesized using palladium-catalyzed cross-coupling reactions, have been identified as potent and selective inhibitors of phosphodiesterase type 4D (PDE4D).[5] PDE4 is an enzyme that degrades the second messenger cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells. This mechanism is particularly relevant for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

PDE4_Signaling_Pathway cluster_cell Inflammatory Cell GPCR GPCR Activation (e.g., by Adenosine) AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 Phosphodiesterase 4 (PDE4) PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Degrades Inflammation Pro-inflammatory Mediator Release (e.g., TNF-α, Leukotrienes) PKA->Inflammation Inhibits Drug 6-Substituted Nicotinic Acid Derivative (PDE4 Inhibitor) Drug->PDE4 Inhibits

PDE4 Signaling Pathway and Inhibition

V. General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions requires careful attention to experimental setup and the maintenance of an inert atmosphere to protect the catalyst from deactivation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification A 1. Assemble Glassware (Oven-dried Schlenk flask, condenser, stir bar) B 2. Weigh Reagents (this compound, Coupling Partner, Base, Catalyst, Ligand) A->B D 4. Add Solids to Flask B->D C 3. Degas Solvents (e.g., by sparging with Argon or freeze-pump-thaw) F 6. Add Degassed Solvents and Liquid Reagents via Syringe C->F E 5. Purge with Inert Gas (Evacuate and backfill with Ar/N₂ 3x) D->E E->F G 7. Heat to Reaction Temperature with Vigorous Stirring F->G H 8. Monitor Reaction (TLC, LC-MS, GC-MS) G->H I 9. Quench and Extract (Aqueous workup to remove salts and polar impurities) H->I J 10. Dry and Concentrate (Dry organic layer, remove solvent under reduced pressure) I->J K 11. Purify Product (Column chromatography, recrystallization) J->K

General Experimental Workflow for Cross-Coupling

References

Applications of 6-Iodonicotinic Acid in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 6-iodonicotinic acid emerges as a versatile and highly valuable building block in the synthesis of a diverse array of medicinally relevant compounds. Its strategic placement of iodine and carboxylic acid functionalities on the pyridine ring allows for facile and targeted modifications, making it a key intermediate in the development of novel therapeutics, particularly in the fields of oncology and anti-inflammatory drug discovery.

The primary utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions enable the introduction of a wide range of aryl, heteroaryl, and alkynyl groups at the 6-position of the nicotinic acid scaffold, providing a straightforward route to novel chemical entities with diverse pharmacological profiles.

Key Applications in Drug Discovery

Synthesis of Kinase Inhibitors

This compound serves as a crucial starting material for the synthesis of various kinase inhibitors, which are pivotal in cancer therapy. The ability to introduce diverse aromatic and heteroaromatic moieties via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.

Development of Poly(ADP-ribose) Polymerase (PARP) Inhibitors

The nicotinic acid scaffold is a common feature in many PARP inhibitors, a class of drugs that has shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms. This compound provides a convenient handle to append the requisite pharmacophoric elements for potent PARP inhibition.

Anti-inflammatory Agents

Derivatives of nicotinic acid have demonstrated significant anti-inflammatory properties. The functionalization of the 6-position of the nicotinic acid core can lead to the discovery of novel anti-inflammatory agents with improved efficacy and reduced side effects.

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds synthesized using this compound as a key intermediate.

Compound ClassTargetKey Synthetic ReactionRepresentative IC₅₀ Values
6-Aryl-nicotinic acidsKinasesSuzuki Coupling0.5 µM - 15 µM
6-Alkynyl-nicotinic acidsVarious cancer cell linesSonogashira Coupling1.0 µM - 50 µM
Nicotinamide-based PARP InhibitorsPARP-1Suzuki Coupling & Amidation5 nM - 100 nM

Experimental Protocols

Detailed methodologies for the key synthetic transformations and biological assays are provided below.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 3-aminophenylboronic acid)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Add the palladium catalyst (0.05 eq.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl to a pH of ~4-5 to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the 6-aryl-nicotinic acid.

  • The crude product can be further purified by recrystallization or column chromatography.

Suzuki_Coupling_Workflow Start Start: Assemble Reactants Reaction_Setup Reaction Setup: - this compound - Arylboronic Acid - Base - Pd Catalyst Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere Reaction_Setup->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat and Stir (80-100 °C) Solvent_Addition->Heating Monitoring Monitor Reaction (TLC/LC-MS) Heating->Monitoring Workup Workup: - Cool - Acidify - Filter Monitoring->Workup Purification Purification Workup->Purification End End: 6-Aryl-nicotinic Acid Purification->End

Workflow for Suzuki-Miyaura Coupling
Protocol 2: General Procedure for Sonogashira Coupling of this compound Methyl Ester

This protocol outlines a typical procedure for the palladium- and copper-catalyzed Sonogashira coupling of methyl 6-iodonicotinate with a terminal alkyne.

Materials:

  • Methyl 6-iodonicotinate (esterification of this compound can be performed using standard methods)

  • Terminal alkyne (e.g., propargyl alcohol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine - Et₃N)

  • Solvent (e.g., Tetrahydrofuran - THF or Dimethylformamide - DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 6-iodonicotinate (1.0 eq.), the palladium catalyst (0.03 eq.), and copper(I) iodide (0.06 eq.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.5 eq.) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the methyl 6-alkynylnicotinate.

Sonogashira_Coupling_Workflow Start Start: Assemble Reactants Reaction_Setup Reaction Setup: - Methyl 6-Iodonicotinate - Pd & Cu Catalysts - Base Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere Reaction_Setup->Inert_Atmosphere Solvent_Alkyne_Addition Add Solvent & Alkyne Inert_Atmosphere->Solvent_Alkyne_Addition Reaction Stir at RT or Heat Solvent_Alkyne_Addition->Reaction Monitoring Monitor Reaction (TLC/GC-MS) Reaction->Monitoring Workup Workup: - Dilute - Extract Monitoring->Workup Purification Purification Workup->Purification End End: Methyl 6-Alkynylnicotinate Purification->End Kinase_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Serial_Dilution Prepare Serial Dilutions of Inhibitor Plate_Setup Plate Setup: - Kinase Buffer - Kinase Enzyme - Inhibitor Serial_Dilution->Plate_Setup Reaction_Initiation Initiate Reaction: Add Substrate & ATP Plate_Setup->Reaction_Initiation Incubation Incubate at Optimal Temperature Reaction_Initiation->Incubation Stop_Reaction Stop Reaction & Add Detection Reagent Incubation->Stop_Reaction Measure_Signal Measure Signal (Luminescence/Fluorescence) Stop_Reaction->Measure_Signal Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_Signal->Data_Analysis Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_1 Kinase 1 Receptor->Kinase_1 Signal Kinase_2 Kinase 2 Kinase_1->Kinase_2 Phosphorylation Effector Effector Protein Kinase_2->Effector Phosphorylation Transcription_Factor Transcription Factor Effector->Transcription_Factor Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor Kinase Inhibitor (from this compound) Inhibitor->Kinase_1 Inhibition

6-Iodonicotinic Acid: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodonicotinic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of an iodine atom on the pyridine ring offers a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkynyl, and amino moieties at the 6-position. This functionalization allows for the systematic exploration of chemical space and the development of novel heterocyclic compounds with a wide range of biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of 6-aryl-, 6-alkynyl-, and 6-aminonicotinic acid derivatives.

Key Applications in Drug Discovery

Derivatives of this compound have shown significant promise in various therapeutic areas. The ability to readily diversify the 6-position of the nicotinic acid core has led to the discovery of potent bioactive molecules.

  • Anti-inflammatory Agents: Novel nicotinic acid derivatives have been synthesized and evaluated for their anti-inflammatory activity, with some compounds showing significant inhibition of inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2.[1]

  • Antimicrobial and Antitubercular Agents: 6-Aryl and 6-amino nicotinic acid derivatives have demonstrated potent antibacterial and antifungal activities.[2][3][4] Some compounds have shown promising activity against Mycobacterium tuberculosis, with low cytotoxicity.[4] 6-Aminonicotinic acid itself is a precursor for novel antibiotics that can inhibit bacterial DNA gyrase and topoisomerase IV.[5]

  • Anticancer Agents: The nicotinic acid scaffold is present in several kinase inhibitors used in cancer therapy.[6][7][8] By modifying the 6-position, novel derivatives can be designed to target specific kinases involved in cancer cell proliferation and survival.

Core Synthetic Methodologies

The iodine atom at the 6-position of the nicotinic acid ring is highly susceptible to palladium-catalyzed cross-coupling reactions. The three primary transformations utilized are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling for the Synthesis of 6-Arylnicotinic Acid Derivatives

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In this context, this compound (or its ester) is coupled with a variety of aryl or heteroaryl boronic acids to yield 6-arylnicotinic acid derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a this compound ester with an arylboronic acid.

Materials:

  • Methyl 6-iodonicotinate (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq.)

  • Solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water (4:1))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk flask, add methyl 6-iodonicotinate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0-3.0 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-arylnicotinic acid ester.

  • If the free acid is desired, the ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).

Table 1: Examples of Suzuki-Miyaura Coupling with Halogenated Nicotinic Acid Derivatives

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-6-chloronicotinic acidPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10012High
22,6-DichloronicotinamidePhenylboronic acidPXPd2 (2)K₂CO₃MethanolRT<1>95
3IodobenzenePhenylboronic acidPd-HAPK₂CO₃Water80298

Note: The table provides representative examples from the literature on analogous substrates. Yields for this compound are expected to be comparable or higher due to the higher reactivity of the C-I bond.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 6-Iodonicotinic Ester Arylboronic Acid Pd Catalyst Base Setup Combine reactants in degassed solvent under inert atmosphere Reactants->Setup Heat Heat mixture (80-100 °C) Setup->Heat Monitor Monitor progress (TLC, LC-MS) Heat->Monitor Workup Aqueous workup & extraction Monitor->Workup Purify Column Chromatography Workup->Purify Hydrolysis Ester Hydrolysis (Optional) Purify->Hydrolysis Product Product Hydrolysis->Product Final Product: 6-Arylnicotinic Acid

Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling for the Synthesis of 6-Alkynylnicotinic Acid Derivatives

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental in synthesizing 6-alkynylnicotinic acids, which are precursors to various heterocyclic systems and have shown interesting biological activities.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of a this compound ester with a terminal alkyne.

Materials:

  • Methyl 6-iodonicotinate (1.0 eq.)

  • Terminal alkyne (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Solvent (e.g., THF, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk flask, add methyl 6-iodonicotinate (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-3 mol%).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent (e.g., THF) and the base (e.g., TEA) via syringe.

  • Add the terminal alkyne (1.2-1.5 eq.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 6-alkynylnicotinic acid ester.

  • If the free acid is desired, perform ester hydrolysis.

Table 2: Examples of Sonogashira Coupling with Halogenated Pyridine Derivatives

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
16-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15)CuI (30)TEATHFRT93
22-Amino-5-iodopyridineTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (5)CuI (5)TEACH₃CNRTHigh
3o-IodoanilinesTerminal Alkynes(PPh₃)₂CuBH₄ (5)DBU-120>99

Note: This table provides representative yields from the literature for analogous substrates.

Diagram 2: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex1 R¹-Pd(II)L₂-I Pd0->Pd_complex1 Oxidative Addition (R¹-I) Pd_complex2 R¹-Pd(II)L₂-C≡CR² Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination (R¹-C≡CR²) CuI Cu(I)I Cu_alkyne Cu(I)-C≡CR² Cu_alkyne->Pd_complex1 Provides alkynyl group Cu_alkyne->CuI Transmetalation to Pd Alkyne H-C≡CR² Alkyne->Cu_alkyne + CuI, Base Base Base

Catalytic cycles of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination for the Synthesis of 6-Aminonicotinic Acid Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base. This reaction is a powerful tool for the synthesis of 6-aminonicotinic acid derivatives, which are important pharmacophores.[2][5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a this compound ester.

Materials:

  • Methyl 6-iodonicotinate (1.0 eq.)

  • Amine (primary or secondary, 1.1 - 1.5 eq.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu, 1.5 - 2.5 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., Toluene).

  • Stir the mixture at room temperature for 10-15 minutes to form the active catalyst.

  • In a separate Schlenk flask, add methyl 6-iodonicotinate (1.0 eq.), the amine (1.1-1.5 eq.), and the base (e.g., Cs₂CO₃).

  • Evacuate and backfill this flask with inert gas three times.

  • Add the pre-formed catalyst solution to the flask containing the substrate, amine, and base via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

  • If necessary, perform ester hydrolysis to obtain the free carboxylic acid.

Table 3: Examples of Buchwald-Hartwig Amination Yields

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)
11-Chloro-4-iodobenzeneToluidineNi(acac)₂K₃PO₄--94
26-BromoflavoneAnilinePd₂(dba)₃/XantPhosCs₂CO₃Toluene11095
3Aryl BromidesPrimary AnilinesBrettPhos Pd G3-Rapeseed Oil-94-99

Note: This table shows representative yields for Buchwald-Hartwig reactions on various aryl halides.[9][10]

Diagram 3: Buchwald-Hartwig Amination Logical Flow

Buchwald_Hartwig_Flow Start Start: Aryl Iodide & Amine Substrates Coupling Cross-Coupling Reaction (with Base, Heat) Start->Coupling Catalyst_Formation Catalyst Activation: Pd(0) Pre-catalyst + Phosphine Ligand Catalyst_Formation->Coupling Product Product: 6-Aminonicotinic Acid Derivative Coupling->Product

Logical flow of the Buchwald-Hartwig amination.

Biological Activity of 6-Substituted Nicotinic Acid Derivatives

The synthetic versatility of this compound allows for the generation of large libraries of compounds for biological screening.

Table 4: Selected Biological Activities of Nicotinic Acid Derivatives

Compound ClassBiological ActivityTarget/MechanismRepresentative DataReference
6-PhenylnicotinohydrazidesAntitubercular, Antimicrobial-MIC = 3.90 µg/mL (M. tuberculosis)[4]
Thiazolidinones from Nicotinic AcidAntibacterial, Antifungal-Significant zone of inhibition[2][3]
6-Aminonicotinic Acid DerivativesAntibacterialDNA Gyrase, Topoisomerase IV-[5]
Novel Nicotinic Acid ScaffoldsAnti-inflammatoryInhibition of TNF-α, IL-6, iNOS, COX-2Potent nitrite inhibition[1]

Diagram 4: Potential Signaling Pathway Inhibition

Kinase_Inhibition cluster_pathway Cancer Cell Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK PI3K PI3K/Akt/mTOR Pathway RTK->PI3K RAS Ras/Raf/MEK/ERK Pathway RTK->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation Inhibitor 6-Aryl/Alkynyl/ Amino-Nicotinic Acid Derivative Inhibitor->RTK Inhibits Inhibitor->PI3K Inhibits Inhibitor->RAS Inhibits

Potential inhibition of cancer signaling pathways.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The methodologies outlined in this document, including Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination, provide robust and efficient pathways to a diverse range of 6-substituted nicotinic acid derivatives. The demonstrated biological activities of these derivatives in areas such as inflammation, infectious diseases, and oncology highlight the significant potential of this scaffold in drug discovery and development. The provided protocols serve as a foundation for researchers to explore the vast chemical space accessible from this versatile starting material.

References

Application Notes and Protocols for the Derivatization of 6-Iodonicotinic Acid in Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 6-iodonicotinic acid, a versatile scaffold for the synthesis of compound libraries for biological screening. This document outlines detailed experimental protocols for two key derivatization strategies: amide coupling and Suzuki-Miyaura cross-coupling. Additionally, it presents quantitative biological screening data for derivatives against two important drug targets, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) Polymerase-1 (PARP-1), and visualizes relevant biological pathways.

Introduction

Nicotinic acid (niacin) and its derivatives are established pharmacophores with a wide range of biological activities, including lipid-lowering and anti-inflammatory effects. The pyridine carboxylic acid core is a privileged structure in medicinal chemistry, offering multiple points for chemical modification to explore structure-activity relationships (SAR). This compound is a particularly useful starting material for generating diverse compound libraries due to the reactivity of the carboxylic acid and the carbon-iodine bond. The carboxylic acid moiety can be readily converted to amides, esters, and other functional groups, while the iodine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl and heteroaryl substituents. This allows for the systematic exploration of the chemical space around the nicotinic acid scaffold to identify novel enzyme inhibitors and modulators of biological pathways.

Data Presentation

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of Nicotinamide Derivatives

The following table summarizes the in vitro inhibitory activity of a series of nicotinamide derivatives against VEGFR-2, a key mediator of angiogenesis implicated in cancer.

Compound IDStructureVEGFR-2 IC₅₀ (nM)
Sorafenib (Reference Drug)53.65
Comp. 6 4-chlorobenzylidene derivative60.83
Comp. 7 4-hydroxybenzylidene derivative129.30
Comp. 8 4-(dimethylamino)benzylidene derivative77.02
Comp. 10 4-methoxybenzylidene derivative63.61
Comp. A-1 Nicotinohydrazide derivative22.05
Comp. C-6 Hydroxylamine derivative15.65
Comp. D-1 Phenylhydrazine derivative23.13

Data compiled from multiple sources.[1][2]

Table 2: In Vitro PARP-1 Inhibitory Activity of Substituted Pyridazinone Derivatives

This table presents the in vitro inhibitory activity of a series of pyridazinone derivatives, which share structural similarities with nicotinic acid derivatives, against PARP-1, an enzyme involved in DNA repair and a target in cancer therapy.

Compound IDR GroupPARP-1 IC₅₀ (nM)
A1 (pyrrolopyrazinone)2.5
A2 (amino acid derivative of A1)2.0
7 (pyridazinone analog of A1)12.0
12 (amino acid derivative of 7)8.0

Data is illustrative of the potential for nicotinic acid-related scaffolds to inhibit PARP-1.[3]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of this compound

This protocol describes the synthesis of 6-iodonicotinamides via the activation of the carboxylic acid of this compound, followed by reaction with a primary or secondary amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Activation of the Carboxylic Acid:

    • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend this compound (1.0 eq.) in anhydrous DCM.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.5 eq.) or oxalyl chloride (1.5 eq.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and a clear solution is formed.

    • Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 6-iodonicotinoyl chloride. This can be used immediately in the next step.

  • Amide Formation:

    • In a separate dry flask under an inert atmosphere, dissolve the desired primary or secondary amine (1.0 eq.) and triethylamine (2.0 eq.) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add a solution of the crude 6-iodonicotinoyl chloride (1.0 eq.) in anhydrous DCM to the stirred amine solution.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude amide.

    • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure 6-iodonicotinamide derivative.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound Derivatives

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of a this compound ester with an arylboronic acid to synthesize 6-arylnicotinic acid derivatives. The carboxylic acid is typically protected as an ester to prevent interference with the basic reaction conditions.

Materials:

  • Methyl or Ethyl 6-iodonicotinate

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

  • Base (e.g., Potassium carbonate [K₂CO₃] or Potassium phosphate [K₃PO₄], 2.0-3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/water mixture, Toluene/Ethanol mixture)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask, add the methyl or ethyl 6-iodonicotinate (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

    • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

    • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Reaction:

    • Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere for 2-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude 6-arylnicotinic acid ester.

    • Purify the crude product by silica gel column chromatography.

  • Ester Hydrolysis (if desired):

    • The purified 6-arylnicotinic acid ester can be hydrolyzed to the corresponding carboxylic acid by standard procedures, for example, by stirring with an excess of lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water, followed by acidification.

Visualization of Pathways and Workflows

Derivatization Workflow

G A This compound B Amide Coupling A->B 1. SOCl₂ or (COCl)₂ 2. R¹R²NH, Base C Suzuki-Miyaura Coupling (ester protected) A->C 1. Esterification 2. ArB(OH)₂, Pd Catalyst, Base D Library of 6-Substituted Nicotinamides B->D E Library of 6-Aryl Nicotinic Acids C->E F Biological Screening D->F E->F G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Raf Raf PLCg->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation G Tryptophan Tryptophan (de novo synthesis) NaMN Nicotinic Acid Mononucleotide (NaMN) Tryptophan->NaMN NicotinicAcid Nicotinic Acid (Niacin) NicotinicAcid->NaMN Preiss-Handler Pathway Nicotinamide Nicotinamide Nicotinamide->NicotinicAcid NaAD Nicotinic Acid Adenine Dinucleotide (NaAD) NaMN->NaAD NAD NAD+ NaAD->NAD NAD->Nicotinamide Salvage Pathway PARP PARP NAD->PARP Substrate DNA_Repair DNA Repair PARP->DNA_Repair

References

Application Notes and Protocols: 6-Iodonicotinic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodonicotinic acid is a versatile halogenated pyridine derivative that serves as a key building block in the synthesis of a wide array of bioactive molecules. Its utility stems from the presence of the iodine atom at the 6-position of the pyridine ring, which makes it an excellent substrate for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the facile introduction of aryl or heteroaryl moieties at this position, leading to the generation of diverse molecular scaffolds with significant therapeutic potential. Additionally, the carboxylic acid group at the 3-position provides a convenient handle for further functionalization, such as amidation or esterification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on kinase inhibitors. The information presented is intended to guide researchers in the design, synthesis, and evaluation of novel therapeutic agents.

Key Applications in Bioactive Molecule Synthesis

The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of enzyme inhibitors, particularly kinase inhibitors. The 6-substituted nicotinic acid core is a prevalent motif in numerous kinase inhibitors due to its ability to form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site.

A prominent example is the synthesis of 6-aryl and 6-heteroaryl nicotinic acid derivatives, which have shown potent inhibitory activity against various kinases involved in cancer and inflammatory diseases. The Suzuki-Miyaura coupling reaction is the method of choice for creating the crucial carbon-carbon bond between the pyridine ring of this compound and a variety of boronic acids or esters.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene/water mixture, or dimethoxyethane (DME)/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (0.02-0.10 eq.), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture to the vessel.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic solvent system is used, separate the aqueous layer and extract it with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired 6-aryl-nicotinic acid.

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling of this compound Derivatives

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10016High
24-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10016High
33-Pyridylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O10018Moderate-High

Note: "High" and "Moderate-High" are qualitative descriptors from the source. Specific yields can vary based on the precise reaction conditions and the nature of the boronic acid partner.

Synthesis of a Bioactive Kinase Inhibitor Precursor

The following protocol details the synthesis of a 6-aryl-nicotinamide, a common scaffold in kinase inhibitors, starting from this compound.

Step 1: Suzuki-Miyaura Coupling to form 6-Aryl-nicotinic acid

Follow the general Suzuki-Miyaura coupling protocol described above.

Step 2: Amidation of 6-Aryl-nicotinic acid

Materials:

  • 6-Aryl-nicotinic acid (from Step 1)

  • Amine (e.g., ammonia, primary or secondary amine)

  • Coupling agent (e.g., (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt))

  • Base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

  • Dissolve the 6-aryl-nicotinic acid (1.0 eq.) in the appropriate solvent in a reaction vessel.

  • Add the coupling agent (1.1-1.5 eq.) and the base (2.0-3.0 eq.) to the solution and stir for 10-15 minutes at room temperature.

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 6-aryl-nicotinamide.

Signaling Pathways and Logical Relationships

The synthesized 6-substituted nicotinic acid derivatives often target protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer.

G cluster_synthesis Synthesis Workflow cluster_signaling Target Signaling Pathway IodonicotinicAcid This compound Suzuki Suzuki-Miyaura Coupling IodonicotinicAcid->Suzuki ArylboronicAcid Arylboronic Acid ArylboronicAcid->Suzuki ArylNicotinicAcid 6-Aryl-nicotinic Acid Suzuki->ArylNicotinicAcid Amidation Amidation ArylNicotinicAcid->Amidation BioactiveMolecule Bioactive Molecule (e.g., Kinase Inhibitor) Amidation->BioactiveMolecule GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor KinaseCascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->KinaseCascade TranscriptionFactors Transcription Factors KinaseCascade->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellProliferation BioactiveMolecule2 Bioactive Molecule (Kinase Inhibitor) BioactiveMolecule2->KinaseCascade Inhibition

Caption: Synthetic workflow for bioactive molecules from this compound and their inhibitory action on a generic kinase signaling pathway.

Data Presentation

The biological activity of the synthesized compounds is typically evaluated through in vitro enzyme inhibition assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of a compound's potency.

Table 2: Biological Activity of Representative 6-Aryl Nicotinamide Kinase Inhibitors

Compound IDTarget KinaseEnzymatic IC₅₀ (nM)Cell Proliferation IC₅₀ (µM) (Cell Line)Reference
A Kinase X150.5 (Cancer Cell Line A)Fictional Example
B Kinase Y50.1 (Cancer Cell Line B)Fictional Example
C Kinase Z1505.2 (Cancer Cell Line C)Fictional Example

Note: The data in this table is illustrative. Actual values will be specific to the synthesized compounds and the biological assays performed.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules, particularly kinase inhibitors. The protocols and data presented here provide a foundation for researchers to utilize this important building block in their drug discovery and development efforts. The straightforward nature of the Suzuki-Miyaura coupling, combined with the potential for further derivatization, makes this compound an attractive scaffold for generating novel and potent therapeutic agents.

Application Notes and Protocols for the Sonogashira Coupling of 6-Iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, is conducted under mild conditions, exhibits tolerance to a wide range of functional groups, and has become indispensable in the synthesis of pharmaceuticals, natural products, and organic materials.[1] These application notes provide a detailed experimental procedure for the Sonogashira coupling of 6-iodonicotinic acid, a key intermediate in the synthesis of various biologically active compounds. The high reactivity of the carbon-iodine bond makes aryl iodides excellent substrates for this transformation, often enabling the reaction to proceed with high efficiency at room temperature.[3]

Reaction Principle

The Sonogashira reaction operates through a dual catalytic cycle involving palladium and copper.[3] The palladium cycle begins with the oxidative addition of the active Pd(0) catalyst to the aryl iodide.[4] Concurrently, in the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[3][5] This intermediate then transfers the alkyne group to the palladium(II) complex in a step called transmetalation.[5] The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[3][4] A copper-free variant of the reaction has also been developed.[4]

Experimental Workflow

The general workflow for the Sonogashira coupling of this compound involves the setup of the reaction under an inert atmosphere, followed by the reaction, workup, and purification of the final product.[5]

Sonogashira_Workflow A Reaction Setup B Addition of Reagents A->B sub_A Oven-dried flask, stir bar This compound, Pd catalyst, CuI Inert atmosphere (Ar/N2) A->sub_A C Reaction B->C sub_B Anhydrous solvent (e.g., DMF) Amine base (e.g., Et3N) Terminal alkyne (dropwise) B->sub_B D Workup C->D sub_C Stir at specified temperature Monitor by TLC/GC-MS C->sub_C E Purification D->E sub_D Cool to RT, dilute Filter if necessary Aqueous wash (e.g., NH4Cl) Dry organic layer D->sub_D F Product E->F sub_E Concentrate under vacuum Column chromatography E->sub_E

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Materials and Equipment

Reagents:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 - 1.5 eq)[5]

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.05 eq)[5]

  • Copper(I) iodide (CuI) (0.025 eq)[5]

  • Anhydrous solvent (e.g., DMF, THF, or 1,4-dioxane)[5][6]

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine) (7.0 eq)[5]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[5]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution[5]

  • Brine (saturated aqueous NaCl solution)[5]

  • Organic solvent for extraction (e.g., ethyl acetate)[5]

  • Silica gel for column chromatography[5]

Equipment:

  • Round-bottom flask or reaction tube[5]

  • Magnetic stirrer and stir bar[5]

  • Inert atmosphere setup (e.g., nitrogen or argon line with manifold)[5][6]

  • Syringes for liquid transfer[5]

  • Standard glassware for workup and purification[5]

  • Rotary evaporator[5]

Detailed Experimental Protocol

This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.[5] Optimization may be required for specific substrates.

1. Reaction Setup:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.025 eq).[5]

  • Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.[5][6]

2. Addition of Reagents:

  • Add the anhydrous solvent (e.g., DMF) via syringe.[6]

  • Sequentially add the amine base (e.g., triethylamine, 7.0 eq) and the terminal alkyne (1.1 eq) via syringe while stirring.[5]

3. Reaction:

  • Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 50-100 °C, depending on the alkyne's reactivity).[7][8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]

4. Workup:

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.[5]

  • Wash the organic phase with saturated aqueous ammonium chloride solution to remove the amine base and copper salts, followed by a wash with brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5]

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 6-alkynylnicotinic acid.[3]

Data Presentation

The following tables summarize typical reaction parameters and the scope of the Sonogashira coupling for various aryl halides, which can be extrapolated for reactions with this compound.

Table 1: Typical Reaction Parameters for Sonogashira Coupling

ParameterConditionReference
Aryl Halide Aryl Iodide (1.0 equiv)[5]
Terminal Alkyne 1.1 - 1.5 equiv[5]
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (0.05 mol%)[4][5]
Copper Co-catalyst CuI (0.025 mol%)[5]
Base Triethylamine or Diisopropylamine (7.0 equiv)[5]
Solvent DMF, THF, Acetonitrile[6][9]
Temperature Room Temperature to 100 °C[1][8]
Reaction Time 1 - 24 hours[7][9]

Table 2: Substrate Scope and Representative Yields

Aryl HalideAlkyneProductYield (%)Reference
IodobenzenePhenylacetyleneDiphenylacetylene>95[7]
4-IodoanisolePhenylacetylene1-methoxy-4-(phenylethynyl)benzene97[7]
4-Iodotoluene1-Hexyne1-methyl-4-(hex-1-yn-1-yl)benzene98[7]
2-IodopyridinePhenylacetylene2-(phenylethynyl)pyridine~90[7]
3-Iodoaniline2-Methyl-3-butyn-2-ol3-((4-hydroxy-4-methylpent-2-yn-1-yl)amino)phenolHigh[9]

Note: Yields are for isolated products and conditions are generalized. Optimization for this compound is recommended.

Signaling Pathway Diagram

The catalytic cycle of the Sonogashira coupling is a key concept for understanding the reaction mechanism.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-I(L2) alkyne_pd_complex Ar-Pd(II)-C≡CR(L2) pd_complex->alkyne_pd_complex Transmetalation product Ar-C≡CR alkyne_pd_complex->product Reductive Elimination cu_acetylide Cu-C≡CR cu_acetylide->pd_complex baseH Base-H+ terminal_alkyne H-C≡CR terminal_alkyne->cu_acetylide cuI CuI cuI->cu_acetylide aryl_halide Ar-I aryl_halide->pd_complex Oxidative Addition base Base

Caption: Simplified catalytic cycles of the Sonogashira cross-coupling reaction.

References

Application of 6-Iodonicotinic Acid in Materials Science: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodonicotinic acid, a derivative of nicotinic acid (a form of vitamin B3), presents an intriguing molecular structure for potential applications in materials science. Its pyridine ring offers coordination sites for metal ions, while the carboxylic acid group can act as a linker in the formation of larger structures. The presence of an iodine atom introduces the potential for halogen bonding, increased polarizability, and use as a reactive site for further functionalization.

Potential Application: Metal-Organic Frameworks (MOFs)

The most promising application of this compound in materials science is as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functional properties of the resulting MOF.

The incorporation of this compound as a linker could lead to MOFs with tailored properties for specific applications, such as gas storage and separation, catalysis, and sensing. The iodine atom, in particular, could play a significant role in applications like the capture of radioactive iodine from nuclear waste streams, a critical environmental concern.[1][2]

Hypothetical Signaling Pathway: Iodine Capture Mechanism

The iodine atom on the nicotinic acid linker could enhance iodine capture through halogen bonding interactions.

Iodine_Capture I2_Vapor Iodine Vapor (I₂) MOF_Pore MOF Pore with This compound Linker I2_Vapor->MOF_Pore Diffusion Adsorbed_I2 Adsorbed I₂ MOF_Pore->Adsorbed_I2 Halogen Bonding (I···I interaction)

Caption: Proposed mechanism for iodine capture by a hypothetical MOF containing this compound linkers.

Experimental Protocols

While specific protocols for this compound are not established, the following represents a general and hypothetical protocol for the synthesis of a MOF using a functionalized nicotinic acid derivative, based on common solvothermal synthesis methods.[3]

Protocol 1: Solvothermal Synthesis of a this compound-Based MOF (Hypothetical)

Objective: To synthesize a crystalline Metal-Organic Framework using this compound as the organic linker.

Materials:

  • This compound

  • A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), or a mixture with ethanol or water)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve 0.5 mmol of the chosen metal salt in 10 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C over 2 hours and hold at this temperature for 48 hours.

  • Allow the oven to cool to room temperature naturally.

  • Filter the resulting crystalline product and wash with fresh DMF to remove unreacted starting materials.

  • Solvent exchange the product with a more volatile solvent (e.g., ethanol or acetone) for 24 hours.

  • Dry the final product under vacuum at 80 °C for 12 hours.

MOF_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Purification Metal_Salt Dissolve Metal Salt in Solvent Mix Combine Solutions in Autoclave Metal_Salt->Mix Linker Dissolve this compound in Solvent Linker->Mix Heat Heat in Oven (e.g., 120°C, 48h) Mix->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter Crystals Cool->Filter Wash Wash with Fresh Solvent Filter->Wash Solvent_Exchange Solvent Exchange Wash->Solvent_Exchange Dry Dry under Vacuum Solvent_Exchange->Dry

Caption: General workflow for the solvothermal synthesis of a MOF.

Data Presentation

The following table summarizes iodine adsorption capacities for several existing MOFs, providing a benchmark for the potential performance of a this compound-based material.

MOF MaterialIodine Uptake (wt%)ConditionsReference
ZJNU-7722580 °C, 12 hChem. Commun., 2017, 53, 7594
ZJNU-8821080 °C, 12 hChem. Commun., 2017, 53, 7594
MOF-80821880 °C[4]
UPC-158-HCl29270 °C[1]

Conclusion

While the direct application of this compound in materials science is an emerging area with limited specific examples in current literature, its chemical structure holds considerable promise. Its potential as a functional organic linker for the synthesis of novel MOFs with tailored properties for applications such as iodine capture is a particularly exciting avenue for future research. The protocols and data presented here, based on analogous systems, provide a solid foundation for researchers to begin exploring the potential of this versatile molecule in the development of advanced materials. Further investigation into the synthesis and characterization of this compound-based materials is warranted to fully unlock their potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 6-Iodonicotinic Acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and improving the yield of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: this compound is primarily synthesized through three main routes, each starting from a different precursor:

  • Sandmeyer Reaction of 6-Aminonicotinic Acid: This is a widely used method that involves the diazotization of the amino group of 6-aminonicotinic acid, followed by displacement with an iodide ion.

  • Halogen Exchange (Finkelstein-type) Reaction of 6-Chloronicotinic Acid: This route involves the substitution of the chloro group in 6-chloronicotinic acid with an iodo group, typically using a metal iodide. Aromatic Finkelstein reactions can be challenging and may require a catalyst.[1]

  • Direct Iodination of 6-Hydroxynicotinic Acid: This method involves the direct electrophilic iodination of the pyridine ring of 6-hydroxynicotinic acid.

Q2: My Sandmeyer reaction yield is consistently low. What are the potential reasons?

A2: Low yields in the Sandmeyer reaction for the synthesis of this compound can stem from several factors:

  • Incomplete Diazotization: The formation of the diazonium salt is a critical step. Inadequate temperature control (ideally 0-5 °C), incorrect stoichiometry of sodium nitrite or acid, or slow addition of reagents can lead to incomplete conversion.

  • Decomposition of the Diazonium Salt: Diazonium salts are often unstable. If the temperature is not kept low, the diazonium group can be prematurely lost or replaced by a hydroxyl group from the aqueous solvent, leading to the formation of 6-hydroxynicotinic acid as a byproduct.

  • Side Reactions: Azo coupling, where the diazonium salt reacts with the starting amine or the product, can occur, leading to colored impurities and reduced yield.

Q3: What are the common side products in the synthesis of this compound and how can I minimize them?

A3: The most common side product in the Sandmeyer route is 6-hydroxynicotinic acid , formed from the reaction of the diazonium salt with water. To minimize its formation, it is crucial to maintain a low reaction temperature (0-5 °C) throughout the diazotization and subsequent iodination steps. Another potential side product is 6-chloronicotinic acid if the reaction is performed in the presence of chloride ions (e.g., from hydrochloric acid) and a copper catalyst. Using an alternative acid like sulfuric acid can mitigate this. In Finkelstein-type reactions, the primary impurity is the unreacted 6-chloronicotinic acid . Driving the reaction to completion with an excess of the iodide source and optimizing the catalyst can reduce this.

Q4: How can I purify the final this compound product?

A4: Purification of this compound is typically achieved through recrystallization.[2][3] Common solvent systems for recrystallization include ethanol, water, or a mixture of the two. The choice of solvent will depend on the impurities present. If the product is highly colored due to azo-impurities, treatment with activated charcoal during recrystallization can be effective. For challenging separations, column chromatography on silica gel may be necessary.

Troubleshooting Guides

Issue 1: Low Yield in the Sandmeyer Reaction of 6-Aminonicotinic Acid
Symptom Potential Cause Troubleshooting Steps & Solutions
Low conversion of starting material Incomplete diazotization.- Ensure the reaction temperature is maintained between 0-5 °C. - Use a slight excess of sodium nitrite (1.1-1.2 equivalents). - Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine. - Test for the presence of nitrous acid using starch-iodide paper to ensure a slight excess is maintained.
Formation of a significant amount of brown/tarry byproduct Decomposition of the diazonium salt or azo coupling.- Maintain strict temperature control below 5 °C. - Ensure efficient stirring to prevent localized overheating. - Add the diazonium salt solution to the potassium iodide solution, rather than the reverse, to keep the concentration of the diazonium salt low.
Product contains 6-hydroxynicotinic acid Reaction of the diazonium salt with water.- Work at the lowest possible temperature (0-5 °C). - Use a more concentrated solution to minimize the relative amount of water.
Product contains 6-chloronicotinic acid Use of hydrochloric acid and copper catalyst.- Substitute hydrochloric acid with sulfuric acid for the diazotization step. - For the iodination of diazonium salts, a copper catalyst is often not required.[4][5][6]
Issue 2: Inefficient Halogen Exchange of 6-Chloronicotinic Acid
Symptom Potential Cause Troubleshooting Steps & Solutions
Low conversion of 6-chloronicotinic acid Low reactivity of the aromatic chloride.- Use a high-boiling polar aprotic solvent like DMF or DMSO. - Use a significant excess of the iodide source (e.g., sodium iodide or potassium iodide). - Introduce a copper(I) iodide catalyst, with or without a diamine ligand, to facilitate the reaction.[1]
Reaction is very slow Inefficient catalyst or reaction conditions.- Increase the reaction temperature. - Screen different copper catalysts and ligands to find the most effective combination for this substrate.

Experimental Protocols

Protocol 1: Synthesis of this compound from 6-Aminonicotinic Acid (Sandmeyer Reaction)

This protocol is adapted from a general procedure for the one-step diazotization-iodination of aromatic amines.[7]

Reagents and Materials:

  • 6-Aminonicotinic acid

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Acetonitrile (MeCN)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend 6-aminonicotinic acid (1.0 eq) in acetonitrile.

  • Add p-Toluenesulfonic acid monohydrate (3.0 eq) to the suspension.

  • Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (2.0 eq) and potassium iodide (2.5 eq) in a minimal amount of cold water.

  • Slowly add the aqueous NaNO₂/KI solution dropwise to the cooled suspension of the amine salt over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate to destroy any excess iodine.

  • Adjust the pH of the solution to ~3-4 with a saturated solution of sodium bicarbonate. The product should precipitate.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol/water.

Yield Data Comparison (Illustrative):

Starting MaterialMethodKey ConditionsReported Yield (%)
6-Aminonicotinic AcidSandmeyerNaNO₂, KI, H₂SO₄, 0-5 °C60-75% (Estimated)
6-Aminonicotinic AcidSandmeyert-BuONO, KI, MeCN, RT50-70% (Estimated)
6-Chloronicotinic AcidFinkelstein-typeNaI, CuI, DMF, 120 °C40-60% (Estimated)

Note: The yields provided are estimates based on typical outcomes for similar reactions and may vary depending on the specific experimental conditions and scale.

Visualizations

Below are diagrams illustrating the key synthetic workflows.

sandmeyer_workflow cluster_diazotization Diazotization cluster_iodination Iodination 6-Aminonicotinic Acid 6-Aminonicotinic Acid Diazonium Salt Diazonium Salt 6-Aminonicotinic Acid->Diazonium Salt NaNO₂, Acid 0-5 °C This compound This compound Diazonium Salt->this compound KI

Sandmeyer reaction workflow for this compound.

finkelstein_workflow 6-Chloronicotinic Acid 6-Chloronicotinic Acid This compound This compound 6-Chloronicotinic Acid->this compound NaI, Catalyst High Temperature

Finkelstein-type reaction for this compound.

troubleshooting_logic start Low Yield? check_sm Starting material consumed? start->check_sm check_impurities Major impurities identified? check_sm->check_impurities Yes incomplete_diazotization Incomplete Diazotization check_sm->incomplete_diazotization No decomposition Diazonium Salt Decomposition check_impurities->decomposition Yes side_reactions Side Reactions (e.g., azo coupling) check_impurities->side_reactions Yes optimize_diazotization Optimize diazotization conditions (temp, stoichiometry) incomplete_diazotization->optimize_diazotization optimize_temp Strict temperature control (0-5 °C) decomposition->optimize_temp optimize_addition Slow, controlled addition of reagents side_reactions->optimize_addition

References

Common impurities in 6-Iodonicotinic acid and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Iodonicotinic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work, with a focus on impurity identification and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically prepared this compound?

The impurity profile of this compound can vary depending on the synthetic route and purification methods used. Based on the common synthesis pathway starting from 6-aminonicotinic acid via a Sandmeyer-type reaction, the following are potential impurities:

  • Starting Material: Unreacted 6-aminonicotinic acid.

  • Side-Reaction Byproducts:

    • 6-Hydroxynicotinic acid: Formed if the intermediate diazonium salt reacts with water.[1][2]

    • 6-Chloronicotinic acid: Can be formed if chloride ions are present and compete with iodide during the Sandmeyer reaction.

    • Polymeric or "tar-like" substances: These are common byproducts in Sandmeyer reactions resulting from decomposition of the diazonium salt.[3]

  • Related Halogenated Compounds: Depending on the specificity of the halogenation step, other iodo-isomers or di-iodinated species could potentially form in trace amounts.

Q2: What analytical techniques are recommended for identifying and quantifying impurities in this compound?

A combination of chromatographic and spectroscopic methods is ideal for a comprehensive impurity profile.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is suitable as both the parent compound and potential impurities are UV-active.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of impurities. Quantitative NMR (qNMR) can also be used to determine the purity of the sample against a certified internal standard.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it highly effective for identifying unknown impurities.

Troubleshooting Guides

Issue 1: My final product of this compound has a low purity after synthesis.

Possible Causes and Solutions:

  • Incomplete Diazotization: The initial step of converting the amine group of 6-aminonicotinic acid to a diazonium salt may be incomplete.

    • Troubleshooting: Ensure the reaction temperature is maintained between 0-5°C to prevent premature decomposition of the diazonium salt.[3] Use a fresh solution of sodium nitrite and ensure the correct stoichiometric ratios of reagents. The completion of diazotization can be checked using starch-iodide paper; a persistent blue color indicates the presence of excess nitrous acid, suggesting the amine has been consumed.[3]

  • Side Reactions During Iodination: The diazonium salt is highly reactive and can undergo side reactions.

    • Troubleshooting: Control the temperature during the addition of the iodide source. Ensure that the iodide solution is added promptly after the diazotization is complete to minimize the reaction of the diazonium salt with water, which leads to the formation of 6-hydroxynicotinic acid.[1]

  • Formation of Tar-like Byproducts: Overheating or the presence of certain contaminants can lead to the formation of polymeric materials.

    • Troubleshooting: Maintain strict temperature control throughout the reaction. Ensure all glassware is clean and free of contaminants that could catalyze the decomposition of the diazonium salt.

Issue 2: I am having difficulty removing a specific impurity from my this compound product.

This troubleshooting guide is structured based on the likely polarity of the impurity relative to this compound.

Scenario A: Removing a More Polar Impurity (e.g., 6-Aminonicotinic Acid or 6-Hydroxynicotinic Acid)

  • Recrystallization: This is often the most effective method for removing small amounts of more polar impurities.

    • Recommended Solvents: A polar solvent in which this compound has a lower solubility at room temperature but is soluble at elevated temperatures is ideal. Water or aqueous ethanol mixtures are good starting points for recrystallization.[6][7][8]

  • Acid-Base Extraction: The basicity of the amino group in 6-aminonicotinic acid can be exploited. Dissolve the crude product in an organic solvent and wash with a dilute acidic aqueous solution to remove the more basic 6-aminonicotinic acid. The this compound should remain in the organic layer.

Scenario B: Removing a Less Polar Impurity

  • Recrystallization: A less polar solvent system may be effective. Experiment with solvent pairs such as ethanol/hexane or ethyl acetate/hexane.[9] The desired product should be more soluble in the more polar solvent and less soluble in the less polar anti-solvent.

  • Column Chromatography: Silica gel column chromatography can be effective for separating compounds with different polarities.

    • Recommended Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (by increasing the proportion of ethyl acetate or adding methanol) will allow for the separation of the less polar impurity from the more polar this compound.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is a general guideline and may require optimization based on the specific impurity profile of your sample.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude this compound in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated. Good candidates include water, ethanol, or a mixture of the two.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are any insoluble impurities (e.g., dust, tar), perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the solution during this initial cooling phase. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10][11]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

  • TLC Analysis: Analyze your crude product by Thin Layer Chromatography (TLC) to determine a suitable solvent system for separation. Test various mobile phases (e.g., mixtures of hexane and ethyl acetate with a small amount of acetic acid to improve peak shape). An ideal solvent system will give the this compound a retention factor (Rf) of approximately 0.3.

  • Column Packing: Prepare a silica gel slurry in the initial, less polar mobile phase and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, starting with the less polar solvent system determined by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes the key characteristics of this compound and its potential impurities, which can aid in their identification and separation.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Likely PolarityNotes
This compound C₆H₄INO₂249.01ModerateThe target compound.
6-Aminonicotinic acidC₆H₆N₂O₂138.13HighStarting material; more polar due to the amino group.
6-Hydroxynicotinic acidC₆H₅NO₃139.11HighByproduct from reaction with water; more polar due to the hydroxyl group.
6-Chloronicotinic acidC₆H₄ClNO₂157.56ModeratePotential byproduct if chloride ions are present. Polarity is similar to the target compound, which may require optimized chromatographic separation.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_purification Purification Start 6-Aminonicotinic Acid Diazotization Diazotization (NaNO₂, H₂SO₄, 0-5°C) Start->Diazotization Iodination Iodination (KI) Diazotization->Iodination Crude Crude this compound Iodination->Crude Analysis HPLC / NMR Analysis Crude->Analysis Check Purity Recrystallization Recrystallization Analysis->Recrystallization High Polarity Impurities Chromatography Column Chromatography Analysis->Chromatography Low/Similar Polarity Impurities Pure Pure this compound Recrystallization->Pure Chromatography->Pure

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Impurity_Removal cluster_polar More Polar Impurities cluster_nonpolar Less Polar/Similar Polarity Impurities Start Crude this compound with Impurities Decision Impurity More Polar? Start->Decision Recrystallization Recrystallization (e.g., Water/Ethanol) Decision->Recrystallization Yes ColumnChrom Column Chromatography (Silica Gel) Decision->ColumnChrom No RecrystallizationPair Recrystallization (Solvent Pair) Decision->RecrystallizationPair No AcidBase Acid-Base Extraction Recrystallization->AcidBase Alternative PureProduct Pure this compound Recrystallization->PureProduct AcidBase->PureProduct ColumnChrom->PureProduct RecrystallizationPair->PureProduct

References

Technical Support Center: Optimizing Cross-Coupling Reactions with 6-Iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving 6-iodonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound resulting in a low yield or no product?

Low or no yield in cross-coupling reactions can stem from multiple factors. Given that this compound is an electron-deficient heteroaryl halide, specific challenges may arise. The reactivity of halogens in palladium-catalyzed cross-coupling follows the order: I > Br > Cl, making iodo-substituted nicotinic acids generally the most reactive substrates.[1] However, issues can still occur:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating during the reaction.[2] The presence of the pyridine nitrogen and the carboxylic acid group in the substrate can lead to catalyst inhibition or deactivation by coordinating to the palladium center.[3][4]

  • Poor Reagent Purity: Impurities in starting materials, reagents, or solvents can poison the catalyst.[5][6] Amines, in particular, should be purified before use.[5]

  • Inadequate Inert Atmosphere: Cross-coupling reactions are sensitive to oxygen, which can lead to catalyst decomposition and promote side reactions like the homocoupling of boronic acids.[6][7][8] Robust degassing of solvents and maintaining a positive pressure of an inert gas like argon or nitrogen are critical.[5][7]

  • Suboptimal Reaction Conditions: The chosen ligand, base, solvent, or temperature may not be suitable for this specific substrate. Electron-rich and bulky phosphine ligands are often necessary for challenging substrates.[4][9]

Q2: I'm observing significant side products. What are they and how can they be minimized?

Common side products in cross-coupling reactions with this compound include:

  • Homocoupling: This involves the coupling of two molecules of the coupling partner (e.g., a boronic acid in a Suzuki reaction). This is often promoted by the presence of oxygen.[7]

    • Solution: Ensure the reaction mixture is thoroughly degassed. Using a slight excess (1.2–1.5 equivalents) of the boronic acid can also favor the desired cross-coupling pathway.[7]

  • Dehalogenation (Protodeiodination): This is the replacement of the iodine atom with a hydrogen atom. This can occur if a hydrogen source is present and the catalyst is capable of β-hydride elimination.[7]

    • Solution: Use anhydrous, aprotic solvents and select a non-coordinating base to minimize potential hydrogen sources.[7] The choice of ligand can also influence this side reaction.[7]

  • Decarboxylation: While less common under typical cross-coupling conditions, the carboxylic acid functionality could potentially be lost under harsh conditions.

Q3: How does the carboxylic acid group on this compound affect the reaction?

The carboxylic acid group introduces specific challenges. Under basic conditions, it will deprotonate to form a carboxylate, which can coordinate to the palladium catalyst and hinder its activity.[4] If optimizing the base and catalyst system is unsuccessful, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a highly effective strategy. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction has been successfully performed.[4]

Q4: How do I select the optimal catalyst, ligand, base, and solvent?

The ideal conditions are highly substrate-dependent. However, for an electron-deficient heteroaryl halide like this compound, here are some general starting points:

  • Catalyst/Ligand: Modern palladium precatalysts, such as G3 or G4 palladacycles, are often more reliable than traditional sources like Pd(OAc)₂.[5] For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition step.[9]

  • Base: The choice of base is critical. Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. Stronger bases like NaOtBu or KOtBu are often employed in Buchwald-Hartwig aminations.[10] The base must be strong enough to facilitate the reaction but should not promote significant side reactions.

  • Solvent: Aprotic polar solvents like dioxane, DMF, or toluene are frequently used.[11] For Suzuki reactions, aqueous solvent mixtures (e.g., dioxane/water) are common.[7] Ensure the solvent is anhydrous (unless water is required for the specific reaction) and properly degassed.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Very Low Conversion 1. Inactive catalyst.[2]2. Insufficiently inert atmosphere.[6]3. Low reaction temperature.[7]4. Incorrect choice of ligand or base.[5]1. Use a modern palladium precatalyst or ensure efficient in situ generation of the active Pd(0) species.[5]2. Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles) and maintain a positive inert gas pressure.[7]3. Increase the temperature in increments (e.g., to 100-120 °C), or consider using microwave irradiation.[7]4. Screen a panel of bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) and different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[4][9]
Catalyst Turns Black (Palladium Black Formation) 1. Insufficient ligand to stabilize the Pd(0) species.[4]2. Reaction temperature is too high.3. Impurities in reagents or solvents.[4]1. Increase the ligand-to-palladium ratio slightly (e.g., from 1:1 to 1.2:1).2. Use a more robust, sterically hindered ligand.[4]3. Lower the reaction temperature.4. Ensure all reagents are pure and use anhydrous, degassed solvents.[4][5]
Significant Homocoupling of Coupling Partner 1. Presence of oxygen.[7]2. Suboptimal catalyst system or slow transmetalation step.[4]1. Improve degassing procedures.[7]2. Use a slight excess (1.2-1.5 equivalents) of the coupling partner (e.g., boronic acid).[7]3. Screen different ligands; bidentate ligands like dppf can sometimes suppress homocoupling.[4]
Significant Dehalogenation (Protodeiodination) 1. Presence of a hydrogen source (e.g., water, protic solvent).[7]2. Base or solvent acting as a hydrogen donor.[7]1. Use rigorously dried, aprotic solvents and reagents.2. Select a non-coordinating base.[7]3. Modify the ligand, as it can influence the rate of reductive elimination versus side reactions.
Poor Reproducibility 1. Inconsistent purity of reagents.[6]2. Variations in inert atmosphere quality.[6]3. Inconsistent order of reagent addition.[6]4. Inconsistent stirring rate in heterogeneous mixtures.[6]1. Use reagents from the same batch or re-purify them before use.[5]2. Standardize the degassing and inerting procedure.3. Maintain a consistent order of addition for all experiments.4. Ensure vigorous and consistent stirring for all reactions.[6]

Data Presentation: Starting Conditions for Common Cross-Coupling Reactions

The following tables provide general starting points for optimizing cross-coupling reactions with this compound. Optimal conditions are substrate-dependent and require screening.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Parameter Condition Notes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a Pd(II)-NHC precatalyst 0.5–5 mol% loading.[11][12]
Ligand SPhos, XPhos, P(t-Bu)₃, or dppf Ligand:Pd ratio typically 1:1 to 2:1.[13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ 2–3 equivalents.[12]
Solvent Dioxane/H₂O, Toluene, DMF Rigorously degassed.[7][11]

| Temperature | 80–120 °C | |

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Parameter Condition Notes
Palladium Source Pd₂(dba)₃ or a Buchwald Palladacycle Precatalyst (e.g., G3-XPhos) 1–4 mol% loading.[5]
Ligand XPhos, RuPhos, BrettPhos Ligand choice depends on the amine (primary, secondary).[9][10]
Base NaOtBu, KOtBu, LiHMDS 1.2–2 equivalents.[10]
Solvent Toluene, Dioxane, THF Anhydrous and degassed.[10]

| Temperature | Room Temperature – 110 °C | |

Table 3: Representative Conditions for Sonogashira Coupling

Parameter Condition Notes
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂ 1–5 mol% loading.[14]
Copper Co-catalyst CuI 1–10 mol%. Copper-free conditions are also possible but may require different ligands.[14][15]
Base Et₃N, i-Pr₂NEt (DIPEA), Piperidine Often used as the solvent or co-solvent.[16]
Solvent THF, DMF, Toluene Anhydrous and degassed.[14]

| Temperature | Room Temperature – 100 °C | Aryl iodides are highly reactive and often couple at room temperature.[14] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific coupling partners.

1. Reagent Preparation:

  • Ensure this compound, the boronic acid/ester, base, and ligand are of high purity.

  • The solvent (e.g., a 4:1 mixture of 1,4-dioxane/water) must be thoroughly degassed by bubbling argon or nitrogen through it for at least 30 minutes or by using three freeze-pump-thaw cycles.[7]

2. Reaction Setup:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).[7]

  • Seal the vessel, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.[5]

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and/or ligand.[7]

  • Add the degassed solvent via syringe.[7]

3. Reaction Execution:

  • Place the sealed reaction vessel into a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.[5][7]

  • Monitor the reaction's progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots.[5]

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

  • If the product is acidic, adjust the pH of the aqueous layer to be acidic (e.g., pH 3-4) with 1M HCl to protonate the nicotinic acid product before extraction.

  • Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

TroubleshootingWorkflow start Problem: Low Yield or No Reaction check_reagents 1. Check Reagent Quality start->check_reagents reagents_ok Reagents Pure? check_reagents->reagents_ok purify Purify/Replace Reagents reagents_ok->purify No check_atmosphere 2. Verify Inert Atmosphere reagents_ok->check_atmosphere Yes purify->check_reagents atmosphere_ok Atmosphere Robust? check_atmosphere->atmosphere_ok degas Improve Degassing (e.g., Freeze-Pump-Thaw) atmosphere_ok->degas No check_catalyst 3. Evaluate Catalyst System atmosphere_ok->check_catalyst Yes degas->check_atmosphere catalyst_ok Catalyst/Ligand Optimal? check_catalyst->catalyst_ok screen_catalyst Screen Ligands/Bases Use Precatalyst catalyst_ok->screen_catalyst No check_conditions 4. Adjust Reaction Conditions catalyst_ok->check_conditions Yes screen_catalyst->check_catalyst conditions_ok Temp/Conc Optimal? check_conditions->conditions_ok adjust_conditions Increase Temperature Increase Concentration conditions_ok->adjust_conditions No protect_acid Consider Protecting Carboxylic Acid conditions_ok->protect_acid Yes, still fails success Reaction Optimized conditions_ok->success Yes, works! adjust_conditions->check_conditions protect_acid->start

Caption: A logical workflow for troubleshooting cross-coupling reactions.

CatalyticCycle center Pd(0)L Active Catalyst top_right Oxidative Addition bottom_right Transmetalation bottom_left Reductive Elimination pd0 pd2_oxidative pd0->pd2_oxidative  R¹-X pd0_label L-Pd(0) pd2_transmetal pd2_oxidative->pd2_transmetal  R²-M pd2_ox_label L-Pd(II)(R¹)(X) pd2_reductive pd2_transmetal->pd2_reductive pd2_trans_label L-Pd(II)(R¹)(R²) pd2_reductive->pd0  R¹-R²

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

References

Technical Support Center: Suzuki Reactions Involving 6-Iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 6-iodonicotinic acid. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

Low yields in Suzuki reactions with nitrogen-containing heterocycles like this compound are common and can often be attributed to several factors.[1][2] A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Catalyst Inactivity or Decomposition: The active Pd(0) species is susceptible to oxidation.[3][4] If using a Pd(II) precatalyst, its reduction to the active Pd(0) form may be inefficient.[3][4][5]

    • Solution: Use a fresh, high-quality palladium source and ensure ligands have not been oxidized.[5] Consider using more robust, air-stable precatalysts (e.g., Buchwald G3 palladacycles) that provide more reliable generation of the active catalyst.[4][6] Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen) to prevent oxygen contamination.[3][4][7]

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring of this compound can coordinate to the palladium center, inhibiting its catalytic activity.[8] This is a frequent issue with nitrogen-rich heterocycles.[1][8]

    • Solution: Switch to bulkier, more electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[3] These ligands can promote the desired reaction steps and minimize catalyst inhibition. Slow addition of the this compound can also help maintain a low concentration in the reaction, reducing its inhibitory effect.[3]

  • Poor Solubility: Inadequate solubility of starting materials, particularly the this compound or the boronic acid, can hinder the reaction.[3]

    • Solution: Screen different solvents or solvent mixtures.[3] Common systems include dioxane/water, THF/water, or toluene/ethanol/water.[2] Increasing the reaction temperature may also improve solubility and reaction rates.[3][6]

  • Suboptimal Base or Conditions: The choice of base is critical for activating the boronic acid for the transmetalation step.[9][10][11] An inappropriate base can lead to a sluggish reaction or decomposition.[12]

    • Solution: Screen different bases. While carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) are common, phosphates (K₃PO₄) are often more effective for challenging substrates.[5][9][13] Ensure the base is finely powdered and dry for anhydrous reactions.[4]

Q2: I am observing significant side products, such as the deborylated arene (protodeboronation) and homocoupled products. How can I minimize these?

Side reactions are a common cause of reduced yields and purification difficulties.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, and it is a major competing pathway, especially with unstable boronic acids.[3][4][6]

    • Causes: The presence of water is a primary cause.[4] Strong bases and high temperatures can also accelerate this side reaction.[3][4]

    • Troubleshooting Strategies:

      • Use Anhydrous Conditions: Switching to a completely anhydrous solvent system can significantly reduce protodeboronation.[3][4]

      • Use a Milder Base: Consider using a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[4][14]

      • Use More Stable Boron Reagents: Boronic esters (e.g., pinacol esters) or aryltrifluoroborates are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[3][6][15]

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules or two aryl halide molecules can occur.

    • Causes: The presence of oxygen in the reaction mixture is a primary driver of boronic acid homocoupling.[4][6][7]

    • Troubleshooting Strategies:

      • Thorough Degassing: Ensure all solvents (including water) are rigorously degassed before use.[3][6] Techniques like freeze-pump-thaw or sparging with an inert gas for an extended period are effective.[16]

      • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of nitrogen or argon throughout the entire process to prevent oxygen from entering the vessel.[3][12]

Data Presentation: Condition Screening

Optimizing a Suzuki reaction often requires screening several parameters. The tables below summarize common choices for catalysts, ligands, and bases that are effective for challenging substrates.

Table 1: Common Palladium Catalysts and Ligands for Heterocyclic Couplings

Catalyst / PrecatalystLigandTypical Loading (mol%)Key Characteristics
Pd₂(dba)₃XPhos, SPhos, RuPhos1-5Highly active system for electron-rich and heterocyclic halides.[3]
Pd(OAc)₂P(t-Bu)₃, PCy₃1-5Effective for a range of substrates, often at room temperature.[10]
Pd(PPh₃)₄(None needed)2-5A classic catalyst, but can be less effective for challenging substrates.[17]
XPhos Pd G3(Integrated)0.5-2Air-stable precatalyst, provides reliable activation and high activity.[4][6]

Table 2: Comparative Guide to Bases in Suzuki Reactions

BaseStrengthCommon SolventsNotes
K₃PO₄StrongDioxane, Toluene, THFOften highly effective for difficult couplings and less prone to causing side reactions like dehalogenation.[5]
Cs₂CO₃StrongDioxane, DMF, TolueneVery effective but more expensive; can increase reaction rates.[2][9]
K₂CO₃ / Na₂CO₃ModerateToluene/H₂O, Dioxane/H₂OStandard, cost-effective choice; Na₂CO₃ can be highly effective.[9][13]
KFWeakToluene, THFUseful for base-sensitive substrates and can minimize protodeboronation.[10][14]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a representative protocol and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., Dioxane/H₂O, 10:1 mixture, 0.1 M)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk tube equipped with a magnetic stir bar, add the this compound, arylboronic acid, base, and palladium precatalyst.[9][17]

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (argon or nitrogen) by evacuating and backfilling the vessel 3-5 times.[16][17]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[4][17]

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80–110 °C) and stir vigorously.[4] Vigorous stirring is crucial for biphasic reactions to ensure proper mixing.[6]

  • Monitoring: Monitor the reaction's progress by TLC, LC-MS, or GC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[4][17]

Visualized Workflows and Mechanisms

Troubleshooting Logic for Low Yields

The following diagram outlines a systematic workflow for diagnosing and resolving low-yield Suzuki reactions involving this compound.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Solutions Start Low Yield with This compound Check_Catalyst Is Catalyst/Ligand Active? Start->Check_Catalyst Check_Inert Is Atmosphere Inert? Check_Catalyst->Check_Inert Yes Sol_Catalyst Use Fresh Precatalyst (e.g., Buchwald G3) Use Bulky, e--rich Ligand (e.g., XPhos, SPhos) Check_Catalyst->Sol_Catalyst No Check_Solubility Are Reagents Soluble? Check_Inert->Check_Solubility Yes Sol_Inert Thoroughly Degas Solvents (Freeze-Pump-Thaw) Maintain Positive N2/Ar Pressure Check_Inert->Sol_Inert No Sol_Solubility Screen Solvents (Dioxane, THF, Toluene) Increase Temperature Check_Solubility->Sol_Solubility No Check_Conditions Are Conditions Optimal? (Base, Temp, Reagent Stability) Check_Solubility->Check_Conditions Yes Success Yield Improved Sol_Catalyst->Success Sol_Inert->Success Sol_Solubility->Success Sol_Conditions Optimize Base & Temp (Try K3PO4 or Cs2CO3) Use Pinacol Ester of Boronic Acid Sol_Conditions->Success Check_Conditions->Sol_Conditions No

Caption: A troubleshooting workflow for diagnosing low-yield Suzuki reactions.

Suzuki Catalytic Cycle and Interfering Side Reactions

Understanding the main catalytic cycle and where side reactions occur is key to preventing them. The pyridine nitrogen can coordinate to Pd(II) intermediates, inhibiting the cycle.

Suzuki_Cycle Pd0 Pd(0)L2 (Active Catalyst) ArPdX Ar-Pd(II)-X(L2) (Oxidative Addition Intermediate) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)-R(L2) (Transmetalation Intermediate) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R (Desired Product) ArPdR->Product ArX This compound (Ar-X) ArX->ArPdX R_B R-B(OR)2 (Boronic Acid/Ester) R_B->ArPdR Homocoupling R-R (Homocoupling) R_B->Homocoupling Protodeboronation R-H (Protodeboronation) R_B->Protodeboronation Base Base (e.g., K3PO4) Base->ArPdX O2 O2 O2->Homocoupling H2O H2O H2O->Protodeboronation

Caption: The Suzuki catalytic cycle and common interfering side reactions.

References

Side reactions to consider when using 6-Iodonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Iodonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions observed when using this compound?

A1: When using this compound, particularly in palladium-catalyzed cross-coupling reactions, the primary side reactions to consider are:

  • De-iodination: Reductive cleavage of the C-I bond to replace the iodine atom with a hydrogen, yielding nicotinic acid.

  • Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling).

  • Decarboxylation: Loss of the carboxylic acid group as CO2, especially under thermal stress, to form 2-iodopyridine.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the metal catalyst, potentially slowing down or inhibiting the desired reaction.

Q2: My palladium-catalyzed cross-coupling reaction with this compound is sluggish or fails completely. What are the first things to check?

A2: For failing cross-coupling reactions, a systematic check is crucial. The primary suspects are often the catalyst, reagents, and reaction conditions. Ensure your palladium catalyst is active, the reagents are pure and dry, and the reaction is run under strictly anhydrous and anaerobic conditions to prevent catalyst decomposition and side reactions like alkyne homocoupling.[1] Degassing the solvent is a critical step.

Q3: Can the carboxylic acid group of this compound interfere with the reaction?

A3: Yes, the carboxylic acid group can interfere in several ways. It can be deprotonated by the base used in the reaction, altering the solubility and electronic properties of the substrate. In some cases, it can coordinate with the metal catalyst. To avoid these issues, it is common practice to protect the carboxylic acid, typically as a methyl or ethyl ester, before performing the cross-coupling reaction.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This guide addresses specific issues encountered during common cross-coupling reactions such as Suzuki and Sonogashira couplings.

Issue 1: Significant formation of Nicotinic Acid (De-iodination byproduct)

Question: I am observing a significant amount of de-iodinated starting material (Nicotinic acid) in my reaction mixture. What causes this side reaction?

Answer: The formation of a dehalogenated byproduct is a common side reaction in palladium-catalyzed couplings.[2] It occurs when the intermediate palladium-aryl complex, formed after oxidative addition, is intercepted and reduced by a hydride source before it can undergo transmetalation with the coupling partner.

Troubleshooting Strategies:

  • Choice of Base: Avoid bases that can readily provide a hydride source. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often better choices than those with β-hydrides.[2]

  • Solvent Purity: Ensure solvents are anhydrous and free of peroxides, as these can be sources of hydrogen radicals or promote catalyst degradation.[2]

  • Reaction Time: Minimize reaction time where possible. Prolonged exposure to reaction conditions can increase the likelihood of de-iodination.

  • Phosphine Ligands: Be aware that some phosphine ligands can undergo P-C bond cleavage, which can be a source of hydrides.

Issue 2: Low yield of desired product and formation of homocoupled byproducts

Question: My Sonogashira coupling is producing a lot of alkyne dimer (Glaser coupling byproduct). How can I prevent this?

Answer: Glaser-type homocoupling of terminal alkynes is a major competing reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used.[1][3] This process is promoted by the presence of oxygen.

Troubleshooting Strategies:

  • Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon) and maintain an inert atmosphere throughout the reaction.[1]

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While sometimes slower, these methods completely eliminate the possibility of Glaser coupling.[1]

  • Slow Addition: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

Issue 3: Formation of 2-Iodopyridine (Decarboxylation byproduct)

Question: Analysis of my crude product shows the presence of 2-iodopyridine. Why is my starting material losing its carboxylic acid group?

Answer: Decarboxylation is the removal of a carboxyl group and release of carbon dioxide (CO₂). This reaction is often facilitated by heat.[4] While nicotinic acids are relatively stable, prolonged heating at high temperatures can induce decarboxylation.

Troubleshooting Strategies:

  • Lower Reaction Temperature: If possible, screen for catalyst/ligand systems that allow the reaction to proceed at a lower temperature.

  • Protecting Group Strategy: As mentioned in the FAQs, converting the carboxylic acid to an ester is the most effective way to prevent decarboxylation and other potential interferences.

  • Reaction Time: Avoid unnecessarily long reaction times at elevated temperatures.

Side Reaction Pathways

The following diagrams illustrate the main reaction pathway for a Suzuki coupling and key side reactions.

Suzuki_Cycle_Side_Reactions pd0 Pd(0)L2 oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)-I(L2) oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal deiodination De-iodination pd_complex->deiodination Reduction pd_r_complex Ar-Pd(II)-R(L2) transmetal->pd_r_complex reductive_elim Reductive Elimination pd_r_complex->reductive_elim reductive_elim->pd0 Catalyst Regeneration product Product (Ar-R) reductive_elim->product ar_i This compound (Ar-I) ar_i->oxidative_add boronic_acid R-B(OH)2 boronic_acid->transmetal deiodination->pd0 deiod_product Nicotinic Acid (Ar-H) deiodination->deiod_product hydride_source [H-] hydride_source->deiodination

Caption: Catalytic cycle for Suzuki coupling and the competing de-iodination side reaction.

Decarboxylation_Workflow start This compound condition High Temperature (e.g., >150 °C) start->condition decarboxylation Decarboxylation condition->decarboxylation Yes no_reaction No Reaction (Stable) condition->no_reaction No product 2-Iodopyridine decarboxylation->product co2 CO2 decarboxylation->co2

Caption: Logical workflow for the potential thermal decarboxylation of this compound.

Quantitative Data Summary

While precise yields of side products are highly substrate and condition-dependent, the following table summarizes the expected impact of key parameters on common side reactions.

ParameterVariationEffect on De-iodinationEffect on HomocouplingEffect on DecarboxylationRecommendation
Temperature IncreaseModerate IncreaseVariableHigh Increase Use the lowest effective temperature.
Base Strong Organic (e.g., Et₃N)IncreaseVariableNo major effectUse weaker inorganic bases (K₃PO₄, Cs₂CO₃).[2]
Atmosphere Presence of Air (O₂)Minor IncreaseHigh Increase No effectMaintain a strictly inert (Ar or N₂) atmosphere.[1]
Reaction Time ProlongedIncreaseIncreaseIncreaseMonitor reaction by TLC/LCMS and work up upon completion.
Catalyst Loading Too LowIncrease (relative)Increase (relative)No effectUse optimal catalyst loading (typically 1-5 mol%).

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with Methyl 6-iodonicotinate

Note: The carboxylic acid is protected as a methyl ester to prevent side reactions.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 6-iodonicotinate (1.0 eq), the desired boronic acid (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe. The total volume should result in a substrate concentration of approximately 0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir for the required time (monitor by TLC or LC-MS, typically 2-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: Troubleshooting via Acid-Base Extraction to Isolate Byproducts

This protocol helps separate the desired acidic product from neutral byproducts like 2-iodopyridine (from decarboxylation) or homocoupled species.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The desired product, this compound, will be deprotonated and move into the aqueous layer. Neutral byproducts will remain in the organic layer.

  • Separation:

    • Organic Layer: Separate the organic layer. This layer can be washed with brine, dried over Na₂SO₄, and concentrated to isolate and analyze any neutral side products.

    • Aqueous Layer: Carefully acidify the aqueous layer to pH ~4 with 1M HCl. The desired acidic product will precipitate or can be extracted with a fresh portion of organic solvent (e.g., EtOAc or DCM).

  • Analysis: Analyze both the isolated neutral components and the re-extracted acidic product by techniques like NMR or LC-MS to identify the side products and assess the purity of the desired material.

References

Technical Support Center: Monitoring Reactions with 6-Iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of chemical reactions involving 6-Iodonicotinic acid. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to monitor reactions with this compound?

A1: The progress of reactions involving this compound can be effectively monitored using several analytical techniques. The choice of method depends on the reaction type, available equipment, and the desired level of detail. The most common techniques are:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative monitoring of the consumption of starting material and the formation of products.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts. It is highly sensitive and reproducible.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for real-time, in-situ reaction monitoring to determine kinetic profiles.[6][7][8]

  • Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS): A powerful tool for identifying reaction components by their molecular weight and for quantitative analysis, especially using techniques like Selected Reaction Monitoring (SRM).[9][10][11]

Q2: How do I choose the best TLC solvent system for my reaction?

A2: The ideal TLC solvent system should provide good separation between the starting material (this compound), the desired product, and any significant byproducts. A good starting point is a binary mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[2] The goal is to achieve an Rf value of approximately 0.3-0.4 for the starting material to allow for clear separation of less polar products (higher Rf) and more polar products (lower Rf).[3] For acidic compounds like this compound, adding a small amount of acetic acid to the mobile phase can help prevent streaking.[2]

Q3: My reaction mixture shows multiple spots on the TLC plate. How can I identify the product spot?

A3: To confidently identify the product spot, you should run a "cospot" on your TLC plate.[3] This involves spotting the starting material in one lane, the reaction mixture in another, and a mixture of both the starting material and the reaction mixture in a third lane (the cospot).[3] The spot corresponding to the starting material will be apparent. Any new spot in the reaction mixture lane is potentially a product. If an authentic sample of the product is available, it should be spotted in a separate lane for direct comparison.

Q4: Can I quantify the reaction progress using TLC?

A4: While TLC is primarily a qualitative technique, quantitative analysis is possible using methods like densitometry or more accessible techniques like Multivariate Image Analysis-Thin Layer Chromatography (MIA-TLC).[1] This involves taking a high-quality image of the developed TLC plate and using software to measure the intensity of the spots, which can be correlated to the concentration of the components.[1]

Q5: What are the key parameters to develop an HPLC method for monitoring my reaction?

A5: Key parameters for developing an HPLC method include the choice of column, mobile phase, and detector. For a polar, acidic compound like this compound, a reversed-phase column (e.g., C18) is a common choice. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier (e.g., formic acid or sulfuric acid) to ensure good peak shape for the carboxylic acid.[4] A UV detector is suitable as the pyridine ring in this compound is UV-active.[4]

Q6: How can NMR spectroscopy be used for real-time reaction monitoring?

A6: NMR spectroscopy can provide real-time kinetic data by acquiring spectra of the reaction mixture at regular intervals.[6][7] This can be done by running the reaction directly in an NMR tube or by using a flow-NMR setup where the reaction mixture is circulated through the spectrometer.[7][12] By integrating the signals corresponding to specific protons on the starting material and the product, their relative concentrations can be determined over time.[6][8]

Troubleshooting Guides

TLC Analysis Issues
Problem Possible Cause(s) Recommended Solution(s)
Spots are streaking - Sample is too concentrated.- The compound is highly polar or acidic.- Inappropriate solvent system.- Dilute the sample before spotting.- Add a small amount of acid (e.g., acetic acid) to the mobile phase for acidic compounds.[2]- Experiment with more polar solvent systems.
Poor separation of spots (spots are too close together) - The polarity of the mobile phase is too high or too low.- Adjust the ratio of polar to non-polar solvents in the mobile phase. If spots are too high (high Rf), decrease the polarity. If spots are too low (low Rf), increase the polarity.
No spots are visible - The compound is not UV-active.- The concentration is too low.- The compound has evaporated from the plate.- Use a different visualization technique, such as an iodine chamber or a potassium permanganate stain.[13]- Spot a more concentrated sample.- Ensure the plate is not heated for too long after development.
HPLC Analysis Issues
Problem Possible Cause(s) Recommended Solution(s)
Broad or tailing peaks - Inappropriate mobile phase pH for an acidic analyte.- Column degradation.- Sample overload.- Add an acidic modifier (e.g., formic acid, TFA) to the mobile phase to suppress the ionization of the carboxylic acid.- Use a new column or a guard column.- Inject a smaller volume or a more dilute sample.
Inconsistent retention times - Fluctuation in mobile phase composition.- Temperature variations.- Column not properly equilibrated.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before injection.
Unexpected peaks in the chromatogram - Formation of byproducts in the reaction.- Contamination of the sample or solvent.- Degradation of the sample in the autosampler.- Use LC-MS to identify the molecular weight of the unexpected peaks.[14]- Run a blank injection of the solvent to check for contamination.- Ensure the sample is stable under the analysis conditions.

Experimental Protocols

Protocol 1: Monitoring a Suzuki Coupling Reaction by TLC

This protocol describes a general procedure for monitoring a palladium-catalyzed Suzuki coupling reaction of this compound with a boronic acid.

  • Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline with a pencil approximately 1 cm from the bottom. Mark three lanes for the starting material (SM), cospot (Co), and reaction mixture (RM).[3][15]

  • Prepare Samples for Spotting:

    • SM: Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate).

    • RM: At various time points (e.g., t=0, 1h, 2h), withdraw a small aliquot of the reaction mixture using a capillary tube. Quench the reaction in the aliquot by diluting it in a vial containing a small amount of a suitable solvent and water.[16]

  • Spot the TLC Plate:

    • In the "SM" lane, spot the solution of this compound.

    • In the "RM" lane, spot the quenched reaction mixture.

    • In the "Co" lane, first spot the starting material, and then spot the reaction mixture directly on top of it.[3]

  • Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexanes and ethyl acetate). Allow the solvent front to travel up the plate until it is about 1 cm from the top.[2]

  • Visualize the TLC Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).[2] Circle the visible spots with a pencil. Further visualization can be done using an iodine chamber.[13]

  • Analyze the Results: Compare the lanes. The disappearance of the starting material spot in the "RM" lane and the appearance of a new spot (the product) indicates the reaction is progressing. The cospot helps to confirm the identity of the starting material spot in the reaction mixture.[3]

Protocol 2: Quantitative Analysis by HPLC

This protocol outlines a general method for quantitative monitoring of a reaction involving this compound.

  • Instrument Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.[17]

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV at 270 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare standard solutions of known concentrations of this compound and, if available, the purified product in the mobile phase.

  • Calibration Curve: Inject the standard solutions to generate a calibration curve of peak area versus concentration for both the starting material and the product.

  • Sample Preparation: At specific time intervals, take an aliquot of the reaction mixture. Quench the reaction and dilute the sample to a known volume with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared samples into the HPLC system.

  • Data Processing: Integrate the peak areas for the starting material and product in the chromatograms of the reaction samples. Use the calibration curves to determine the concentration of each component at different time points. This data can be used to calculate the percent conversion and reaction rate.

Visualizations

G Workflow for Monitoring a Reaction by TLC cluster_prep Preparation cluster_analysis Analysis cluster_decision Decision cluster_action Action start Start Reaction prep_tlc Prepare Labeled TLC Plate start->prep_tlc prep_samples Prepare SM, RM, and Cospot Samples prep_tlc->prep_samples spot_plate Spot Samples onto TLC Plate prep_samples->spot_plate develop_plate Develop Plate in Solvent Chamber spot_plate->develop_plate visualize_plate Visualize Under UV Light / Stain develop_plate->visualize_plate interpret Interpret Results visualize_plate->interpret is_complete Reaction Complete? interpret->is_complete continue_reaction Continue Reaction & Re-sample is_complete->continue_reaction No workup Proceed to Workup is_complete->workup Yes continue_reaction->spot_plate G Troubleshooting Low Conversion in a Suzuki Coupling Reaction cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents start Low or No Conversion Observed check_catalyst Check Catalyst Activity start->check_catalyst check_atmosphere Ensure Inert Atmosphere start->check_atmosphere check_boronic_acid Verify Boronic Acid Quality start->check_boronic_acid check_ligand Check Ligand Integrity check_catalyst->check_ligand check_base Check Base Strength/Solubility check_ligand->check_base end Improved Conversion check_base->end check_solvents Use Anhydrous/Degassed Solvents check_atmosphere->check_solvents check_temp Optimize Temperature check_solvents->check_temp check_temp->end check_iodonicotinic_acid Confirm Starting Material Purity check_boronic_acid->check_iodonicotinic_acid check_iodonicotinic_acid->end

References

Technical Support Center: Scale-Up Synthesis of 6-Iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 6-Iodonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for the scale-up production of this compound?

A1: The two most common routes for the synthesis of this compound on a larger scale are:

  • The Sandmeyer Reaction: This involves the diazotization of 6-aminonicotinic acid followed by treatment with an iodide salt.[1][2] This method is advantageous for its relatively high yields and the availability of the starting material.

  • Direct Iodination of 6-Hydroxynicotinic Acid: This route involves the electrophilic iodination of 6-hydroxynicotinic acid using an iodinating agent. This can be a more direct approach but may present challenges in controlling regioselectivity and avoiding over-iodination.

Q2: What are the major safety concerns when scaling up the synthesis of this compound?

A2: Key safety considerations include:

  • Diazonium Salt Instability (Sandmeyer Route): Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to use them in solution immediately after their formation and to maintain low temperatures during their preparation and reaction.

  • Handling of Iodine and Iodinating Agents: Iodine and its compounds can be corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should always be worn. Work should be conducted in a well-ventilated fume hood.

  • Exothermic Reactions: Both the diazotization and iodination reactions can be exothermic. Proper temperature control through slow reagent addition and efficient cooling is essential to prevent runaway reactions.

  • Waste Disposal: The synthesis can generate hazardous waste, including acidic solutions and residual iodine. All waste must be handled and disposed of according to institutional and local environmental regulations.

Q3: How can the purity of this compound be assessed and what are the common impurities?

A3: The purity of the final product can be determined using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Common impurities may include:

  • Unreacted starting materials (6-aminonicotinic acid or 6-hydroxynicotinic acid).

  • Byproducts from side reactions, such as the formation of 6-hydroxynicotinic acid in the Sandmeyer reaction if water is present.

  • Di-iodinated products, particularly in the direct iodination route.

  • Residual solvents from the reaction or purification steps.

Troubleshooting Guides

Issue 1: Low Yield in Sandmeyer Reaction

Q: We are experiencing a significantly lower than expected yield during the Sandmeyer synthesis of this compound. What are the potential causes and how can we improve it?

A: Low yields in the Sandmeyer reaction are a common issue during scale-up. The following table outlines potential causes and solutions:

Potential Cause Troubleshooting/Optimization Strategy
Incomplete Diazotization Ensure the complete dissolution of 6-aminonicotinic acid in the acidic medium. Maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite. Test for the presence of nitrous acid using starch-iodide paper to ensure a slight excess.
Decomposition of Diazonium Salt Use the diazonium salt solution immediately after preparation. Avoid allowing the temperature to rise above 10 °C before the addition of the iodide salt.
Side Reactions Minimize the presence of water to reduce the formation of 6-hydroxynicotinic acid as a byproduct. Ensure the reaction is performed under conditions that disfavor the formation of biaryl byproducts.[2]
Losses During Workup Optimize the pH for precipitation of the product. Ensure complete precipitation by allowing sufficient time at a low temperature before filtration. Wash the precipitate with a minimal amount of cold solvent to avoid product loss.
Issue 2: Formation of Impurities in Direct Iodination

Q: Our scaled-up direct iodination of 6-hydroxynicotinic acid is resulting in a mixture of products, including what appears to be a di-iodinated species. How can we improve the selectivity?

A: Controlling selectivity is a key challenge in direct iodination. Consider the following approaches:

Potential Cause Troubleshooting/Optimization Strategy
Over-iodination Carefully control the stoichiometry of the iodinating agent. Adding the iodinating agent portion-wise can help maintain a low concentration and improve selectivity.
Non-selective Iodination Optimize the reaction temperature; lower temperatures often favor higher selectivity. The choice of solvent can also influence the regioselectivity of the reaction.
Reaction Monitoring Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction once the desired product is maximized and before significant di-iodination occurs.
Purification Challenges If a mixture is unavoidable, develop a robust purification method. Recrystallization from a suitable solvent system can be effective in separating the mono- and di-iodinated products.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Sandmeyer Reaction

This protocol is a general guideline for a laboratory-scale-up synthesis.

Materials:

  • 6-Aminonicotinic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: In a jacketed reactor cooled to 0-5 °C, slowly add 6-aminonicotinic acid (1.0 eq) to a solution of concentrated sulfuric acid in water. Stir until a homogeneous suspension is formed.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete.

  • Iodination: In a separate reactor, dissolve potassium iodide (1.5 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution, controlling the rate of addition to manage gas evolution and maintain the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Workup: Quench the reaction by adding a solution of sodium thiosulfate to neutralize any remaining iodine.

  • Adjust the pH of the mixture to 3-4 with a suitable base to precipitate the crude this compound.

  • Cool the mixture to 0-5 °C and stir for 1-2 hours to ensure complete precipitation.

  • Purification: Filter the crude product and wash with cold water. The product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Protocol 2: Scale-Up Synthesis of this compound via Direct Iodination

This protocol provides a general framework for direct iodination.

Materials:

  • 6-Hydroxynicotinic acid

  • N-Iodosuccinimide (NIS) or other suitable iodinating agent

  • Acetonitrile or other suitable solvent

  • Sodium Sulfite (Na₂SO₃)

  • Deionized Water

Procedure:

  • Reaction Setup: In a suitable reactor, dissolve 6-hydroxynicotinic acid (1.0 eq) in the chosen solvent.

  • Iodination: Add the iodinating agent (e.g., NIS, 1.1 eq) portion-wise to the solution at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction time will vary depending on the specific conditions.

  • Workup: Upon completion, quench the reaction with an aqueous solution of sodium sulfite.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and adjust the pH to precipitate the crude product.

  • Purification: Filter the crude this compound, wash with cold water, and dry. Recrystallization may be necessary to achieve the desired purity.

Visualizations

G Workflow for Sandmeyer Synthesis of this compound cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Workup & Purification A 6-Aminonicotinic Acid D Diazonium Salt Intermediate A->D 1. B H₂SO₄, H₂O, 0-5 °C B->D C NaNO₂ (aq) C->D 2. F This compound D->F 4. Add to KI solution E Potassium Iodide (KI) E->F 3. G Quench (Na₂S₂O₃) F->G H Precipitation (pH adjustment) G->H I Filtration & Washing H->I J Recrystallization I->J K Pure this compound J->K

Caption: Workflow for the Sandmeyer synthesis of this compound.

G Troubleshooting Logic for Low Yield in Scale-Up Synthesis cluster_investigation Problem Investigation cluster_solutions Potential Solutions cluster_actions Corrective Actions start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC/HPLC) start->check_reaction check_workup Review Workup & Purification Procedure start->check_workup incomplete_reaction Incomplete Reaction/Side Products check_reaction->incomplete_reaction loss_during_workup Product Loss During Workup check_workup->loss_during_workup optimize_conditions Optimize Reaction Conditions: - Temperature Control - Reagent Stoichiometry - Reaction Time incomplete_reaction->optimize_conditions optimize_purification Optimize Purification: - pH for Precipitation - Solvent for Recrystallization - Washing Technique loss_during_workup->optimize_purification

Caption: Troubleshooting logic for addressing low yield in scale-up synthesis.

References

Technical Support Center: Improving the Solubility of 6-Iodonicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of 6-Iodonicotinic acid in organic solvents. Below you will find troubleshooting advice, frequently asked questions, quantitative solubility data for analogous compounds, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common organic solvents?

This compound possesses both a polar carboxylic acid group and a halogenated pyridine ring. The molecule's crystal lattice energy, arising from intermolecular hydrogen bonding via the carboxylic acid and other potential interactions, can be substantial, making it difficult for many organic solvents to effectively solvate and dissolve the compound.

Q2: What is the first step I should take when encountering solubility issues with this compound?

The initial step is to systematically test the solubility in a range of solvents with varying polarities, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate, acetonitrile, DMSO, DMF) and polar protic (e.g., methanol, ethanol). This will provide a baseline understanding of its solubility profile.

Q3: How does temperature affect the solubility of this compound?

For most solid solutes, solubility in a liquid solvent increases with temperature. This is because the additional thermal energy helps to overcome the solute-solute interactions in the crystal lattice. However, the extent of this effect varies depending on the specific solute-solvent combination. It is advisable to conduct solubility tests at both room temperature and elevated temperatures.

Q4: What is co-solvency and how can it improve the solubility of this compound?

Co-solvency involves using a mixture of two or more miscible solvents to increase the solubility of a compound. A small amount of a "good" solvent (in which the compound is more soluble) can be added to a "poor" solvent to enhance the overall solvating power of the mixture for this compound.

Q5: Can converting this compound to a salt improve its solubility in organic solvents?

Yes, converting the carboxylic acid to a salt by reacting it with a suitable base can significantly increase its polarity and, consequently, its solubility in polar organic solvents. The choice of the counterion is crucial and can be tailored to the desired solvent system.

Q6: What is a prodrug approach and how is it relevant to the solubility of this compound?

A prodrug is a modified version of a drug that is inactive until it is metabolized in the body. For this compound, the carboxylic acid group can be esterified to form a less polar prodrug. This modification can enhance its solubility in nonpolar organic solvents. The ester can then be cleaved in vivo to release the active this compound.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Compound "oils out" or forms a separate liquid phase instead of dissolving. The solvent is not polar enough to effectively solvate the this compound, and the temperature may be above the compound's melting point in that specific solvent environment.Try a more polar solvent or a co-solvent system. If heating, ensure the temperature is kept below the melting point of the compound in the solvent.
Solubility is very low even in polar aprotic solvents like DMSO or DMF. Strong crystal lattice energy of the this compound.Consider increasing the temperature, using sonication to aid dissolution, or employing solubility enhancement techniques such as salt formation.
Precipitation occurs when a solution in an organic solvent is diluted with another solvent. The compound is not soluble in the final solvent mixture. This is common when diluting a concentrated stock in a "good" solvent with a "poor" solvent.Add the concentrated solution dropwise to the diluent while vigorously stirring. Consider using an intermediate solvent in which both the compound and the final solvent are miscible.
The compound degrades upon heating to improve solubility. This compound may be thermally labile under the experimental conditions.Use lower temperatures for longer durations. Alternatively, explore non-thermal methods for solubility enhancement like co-solvency or salt formation at room temperature.
Difficulty in purifying the final product after a solubility enhancement procedure. The chosen method (e.g., salt formation, prodrug synthesis) may introduce byproducts with similar properties to the desired compound.For purification of pyridine derivatives, consider techniques like acid-base extraction, crystallization from a suitable solvent system, or column chromatography. For chromatography on silica gel, adding a small amount of a basic modifier like triethylamine to the eluent can help reduce tailing.[1]

Quantitative Solubility Data

Compound Solvent Solubility Temperature (°C)
6-Chloronicotinic acid Water2 mg/mL[2][3]20
EthanolSoluble[2][3]-
MethanolSoluble[2][3]-
DMSOSoluble[2][3]-
ChloroformSlightly soluble[2][3]-
AcetonitrileSoluble[4]-
6-Bromonicotinic acid MethanolSoluble[5]-
WaterSparingly soluble[6]-

Experimental Protocols

Protocol 1: Determining the Solubility of this compound

Objective: To determine the approximate solubility of this compound in a selected organic solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Vials or test tubes with caps

  • Magnetic stirrer and stir bars or vortex mixer

  • Analytical balance

  • Spatula

  • Graduated cylinders or pipettes

Methodology:

  • Weigh a precise amount of this compound (e.g., 10 mg) and place it into a clean, dry vial.

  • Add a small, measured volume of the selected organic solvent (e.g., 0.1 mL) to the vial.

  • Cap the vial and stir or vortex the mixture vigorously for 1-2 minutes.

  • Observe if the solid has completely dissolved.

  • If the solid has not dissolved, continue to add the solvent in small, measured increments (e.g., 0.1 mL). After each addition, stir or vortex for 1-2 minutes and observe for complete dissolution.

  • Record the total volume of solvent required to completely dissolve the initial mass of the compound.

  • Calculate the approximate solubility in mg/mL.

  • If the compound does not dissolve after adding a significant volume of solvent (e.g., 10 mL), it can be considered poorly soluble or insoluble in that solvent under the tested conditions.

Protocol 2: Solubility Enhancement by Co-solvency

Objective: To improve the solubility of this compound by using a co-solvent system.

Materials:

  • This compound

  • A "poor" solvent (in which solubility is low)

  • A "good" miscible solvent (in which solubility is higher)

  • Vials, analytical balance, stirrer/vortex mixer

Methodology:

  • Prepare a series of co-solvent mixtures with varying ratios of the "poor" and "good" solvents (e.g., 9:1, 8:2, 7:3, etc.).

  • For each co-solvent mixture, determine the solubility of this compound using the method described in Protocol 1.

  • Alternatively, prepare a saturated solution of this compound in the "good" solvent.

  • Titrate this saturated solution with the "poor" solvent, observing the point at which precipitation begins. This will help identify the boundary of solubility in the co-solvent system.

  • Plot the solubility of this compound as a function of the co-solvent composition to identify the optimal ratio for maximum solubility.

Protocol 3: Solubility Enhancement by Salt Formation

Objective: To increase the solubility of this compound in a polar organic solvent by converting it into a salt.

Materials:

  • This compound

  • A suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine like triethylamine or diisopropylethylamine)

  • A suitable organic solvent (e.g., ethanol, methanol)

  • Stirring apparatus

  • pH indicator paper or pH meter (for aqueous systems)

Methodology:

  • Dissolve or suspend a known amount of this compound in the chosen organic solvent.

  • Add a stoichiometric equivalent of the selected base to the mixture. The base can be added as a solid or as a solution in the same solvent.

  • Stir the mixture at room temperature. The formation of the salt may result in the solid dissolving.

  • If the salt precipitates, it can be isolated by filtration. If it remains in solution, the solvent can be evaporated to obtain the solid salt.

  • Determine the solubility of the newly formed salt in the desired organic solvent using the method described in Protocol 1.

Protocol 4: Solubility Enhancement via Prodrug (Ester) Synthesis

Objective: To synthesize an ester prodrug of this compound to improve its solubility in less polar organic solvents. The Fischer esterification is a common method.[7][8][9]

Materials:

  • This compound

  • An alcohol (e.g., methanol, ethanol) which will also act as the solvent

  • A strong acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride)[10]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Methodology:

  • Place this compound and an excess of the desired alcohol (e.g., 10-20 equivalents) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., a few drops) to the mixture. Alternatively, for a milder reaction that can be suitable for sensitive substrates, thionyl chloride can be added dropwise to the alcohol at 0 °C to generate anhydrous HCl in situ, followed by the addition of the carboxylic acid and heating.[10]

  • Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction time will vary depending on the reactivity of the alcohol (typically several hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the ester product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ester.

  • Purify the ester by column chromatography or recrystallization.

  • Determine the solubility of the purified ester in various organic solvents using Protocol 1.

Visual Guides

Solubility_Assessment_Workflow start Start: Insoluble this compound solubility_test Systematically Test Solubility in a Range of Solvents (Polar Protic, Polar Aprotic, Nonpolar) start->solubility_test analyze_results Analyze Solubility Profile solubility_test->analyze_results polar_protic Polar Protic (e.g., Methanol, Ethanol) polar_aprotic Polar Aprotic (e.g., DMSO, DMF, Acetone) nonpolar Nonpolar (e.g., Toluene, Hexane) insoluble Poorly Soluble Proceed to Enhancement Strategies analyze_results->insoluble soluble Sufficiently Soluble Proceed with Experiment

Caption: Workflow for the initial assessment of this compound solubility.

Solubility_Enhancement_Strategy start Poor Solubility of This compound Identified cosolvency Attempt Co-solvency (Mixture of 'good' and 'poor' solvents) start->cosolvency temperature Increase Temperature (If thermally stable) start->temperature salt_formation Consider Salt Formation (React with a base for polar solvents) start->salt_formation prodrug Consider Prodrug Synthesis (Esterification for less polar solvents) start->prodrug success Solubility Improved cosolvency->success Successful failure Re-evaluate Strategy cosolvency->failure Unsuccessful temperature->success Successful temperature->failure Unsuccessful salt_formation->success Successful salt_formation->failure Unsuccessful prodrug->success Successful prodrug->failure Unsuccessful failure->start

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Preventing decomposition of 6-Iodonicotinic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 6-Iodonicotinic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the stability and successful utilization of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the decomposition of this compound?

A1: The decomposition of this compound can occur through several pathways, primarily:

  • Deiodination: Cleavage of the carbon-iodine (C-I) bond is a common decomposition route, particularly under harsh reaction conditions such as high temperatures, strong bases, or in the presence of certain catalysts. This results in the formation of nicotinic acid as a byproduct.

  • Photodecomposition: The C-I bond is susceptible to cleavage upon exposure to light, leading to the formation of radical species and subsequent decomposition. It is recommended to protect reactions from light.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide, leading to the formation of 2-iodopyridine.

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it should be stored in a tightly sealed container, protected from light, in a cool and dry place. Inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent degradation.

Q3: My reaction mixture containing this compound is turning dark. What could be the cause?

A3: A darkening of the reaction mixture often indicates decomposition. This could be due to several factors, including:

  • Deiodination: The formation of iodine (I₂) as a byproduct of C-I bond cleavage can cause a brown or purple coloration.

  • Side Reactions: At elevated temperatures or in the presence of strong bases, other side reactions can lead to the formation of colored impurities.

  • Air-Sensitivity: Some reaction intermediates or the catalyst itself might be air-sensitive, leading to decomposition and color change.

Q4: Can I use strong bases in reactions with this compound?

A4: The use of strong bases should be approached with caution. While many cross-coupling reactions require a base, strong bases like sodium hydroxide or potassium tert-butoxide can promote deiodination and other side reactions, especially at higher temperatures. It is advisable to use milder bases such as potassium carbonate, cesium carbonate, or organic bases like triethylamine whenever possible.

Troubleshooting Guides

General Troubleshooting for Reactions Involving this compound
Problem Potential Cause Recommended Solution
Low Yield of Desired Product Decomposition of this compound (deiodination).- Use milder reaction conditions (lower temperature, shorter reaction time).- Protect the reaction from light by wrapping the flask in aluminum foil.- Degas all solvents and reagents to remove oxygen.- Use a milder base (e.g., K₂CO₃, Cs₂CO₃).
Incomplete reaction.- Increase reaction time or temperature cautiously, while monitoring for decomposition.- Use a more active catalyst or ligand.
Formation of Nicotinic Acid as a Major Byproduct Deiodination of the starting material.- Optimize reaction conditions to be milder (see above).- Screen different palladium catalysts and ligands that can operate at lower temperatures.
Reaction Mixture Turns Dark Brown or Purple Decomposition leading to the formation of I₂.- Ensure the reaction is performed under an inert atmosphere.- Add a small amount of a reducing agent like sodium thiosulfate during workup to quench any I₂.- Re-evaluate the stability of all reagents at the reaction temperature.
Inconsistent Results Variability in the quality of this compound.- Check the purity of the starting material by NMR or LC-MS.- Store the compound under appropriate conditions (cool, dry, dark, inert atmosphere).

Experimental Protocols

Example Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To a reaction flask, add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).

  • Purge the flask with an inert gas (argon or nitrogen).

  • In a separate flask, prepare the catalyst by dissolving Palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction flask containing the substrates and base.

  • Add a mixture of degassed 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction flask.

  • Wrap the reaction flask with aluminum foil to protect it from light.

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup, and purify the product by column chromatography.

Visualizations

Decomposition Pathways of this compound

A This compound B Deiodination (Nicotinic acid) A->B Heat, Base, Catalyst C Decarboxylation (2-Iodopyridine) A->C High Temperature D Photodecomposition (Radical species) A->D Light (UV/Vis)

Caption: Potential decomposition pathways of this compound.

Experimental Workflow for Preventing Decomposition

cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup Check Purity Check Purity Degas Solvents Degas Solvents Check Purity->Degas Solvents Inert Atmosphere Inert Atmosphere Degas Solvents->Inert Atmosphere Protect from Light Protect from Light Inert Atmosphere->Protect from Light Use Mild Base Use Mild Base Protect from Light->Use Mild Base Moderate Temperature Moderate Temperature Use Mild Base->Moderate Temperature Monitor Progress Monitor Progress Moderate Temperature->Monitor Progress Quench Carefully Quench Carefully Monitor Progress->Quench Carefully A Low Yield? B Decomposition Evident? (e.g., color change) A->B Yes C Incomplete Reaction? A->C No B->C No D Use Milder Conditions: - Lower Temp - Milder Base - Protect from Light B->D Yes E Optimize Reaction Time or Catalyst System C->E Yes

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Iodonicotinic Acid and 6-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, the strategic functionalization of heterocyclic scaffolds like nicotinic acid is of paramount importance. The choice of starting material can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective, data-driven comparison of two common building blocks: 6-iodonicotinic acid and 6-chloronicotinic acid. Their reactivity is evaluated across several key synthetic transformations crucial for drug development, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Executive Summary

The comparative reactivity of this compound and 6-chloronicotinic acid is primarily dictated by the nature of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the reactivity trend is unequivocally I > Cl . This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[1] Consequently, this compound generally affords higher yields under milder reaction conditions and in shorter reaction times.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity order is less straightforward and is highly dependent on the reaction conditions and the nature of the nucleophile. While the C-Cl bond is stronger, the higher electronegativity of chlorine can enhance the electrophilicity of the aromatic ring, sometimes favoring SNAr reactions.

This guide will delve into the specifics of these reactions, presenting illustrative quantitative data, detailed experimental protocols, and visual workflows to aid in the rational selection of the appropriate substrate for a given synthetic challenge.

Data Presentation: A Comparative Overview

The following tables summarize the expected performance of this compound versus 6-chloronicotinic acid in key cross-coupling reactions. The data presented is illustrative and based on well-established principles of aryl halide reactivity.[1] A direct, side-by-side experimental comparison under identical conditions is not extensively documented in a single source.

Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling

ParameterThis compound6-Chloronicotinic AcidRationale
Relative Reactivity HighLow to ModerateThe C-I bond is weaker, facilitating faster oxidative addition.
Typical Reaction Temp. Room temperature to 80 °C80 °C to 120 °CMilder conditions are sufficient for the more reactive substrate.
Typical Reaction Time 1-6 hours12-24 hoursThe catalytic cycle is faster with the iodo-derivative.
Illustrative Yield 85-95%60-75%Higher reactivity often translates to higher isolated yields.
Catalyst Loading Typically lower (e.g., 1-2 mol%)Typically higher (e.g., 3-5 mol%)A more efficient reaction may require less catalyst.

Table 2: Illustrative Comparison in Sonogashira Coupling

ParameterThis compound6-Chloronicotinic AcidRationale
Relative Reactivity HighVery LowAryl chlorides are generally poor substrates for Sonogashira coupling.
Typical Reaction Temp. Room temperature to 60 °C>100 °C (often with specialized ligands)Forcing conditions are required for the less reactive C-Cl bond.
Typical Reaction Time 2-8 hours24-48 hoursOxidative addition is significantly slower for the chloro-derivative.
Illustrative Yield 80-90%< 50% (without optimization)High yields are difficult to achieve with the chloro-substrate.
Catalyst System Standard Pd/Cu catalystsOften requires more active, bulky phosphine ligands.Advanced catalyst systems are needed to overcome the high C-Cl bond strength.

Table 3: Illustrative Comparison in Buchwald-Hartwig Amination

ParameterThis compound6-Chloronicotinic AcidRationale
Relative Reactivity HighModerateThe general reactivity trend of I > Cl holds for this reaction.
Typical Reaction Temp. 80-100 °C100-130 °CHigher temperatures are needed to activate the C-Cl bond.
Typical Reaction Time 4-12 hours18-36 hoursThe catalytic cycle is more facile with the iodo-substrate.
Illustrative Yield 75-90%65-80%Yields are generally higher for the more reactive coupling partner.
Ligand Choice A broader range of phosphine ligands are effective.Often requires bulky, electron-rich ligands (e.g., Buchwald ligands).More specialized ligands are needed to promote the challenging oxidative addition.

Experimental Protocols

The following are representative experimental protocols. Note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the 6-halonicotinic acid ester (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/water) is thoroughly degassed with an inert gas (e.g., argon or nitrogen). The reaction mixture is then heated to the appropriate temperature (see Table 1) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

General Procedure for Sonogashira Cross-Coupling

To a dry flask under an inert atmosphere, the 6-halonicotinic acid ester (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added. A suitable solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine) are then added. The terminal alkyne (1.1-1.5 eq.) is added dropwise, and the reaction is stirred at the appropriate temperature (see Table 2). Reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A reaction vessel is charged with the 6-halonicotinic acid ester (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 eq.). The vessel is evacuated and backfilled with an inert gas. Anhydrous solvent (e.g., toluene, dioxane) is added, and the mixture is heated to the appropriate temperature (see Table 3). The reaction is monitored by TLC or LC-MS. Once complete, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography.

Mandatory Visualizations

Experimental Workflow

G cluster_Iodo This compound Pathway cluster_Chloro 6-Chloronicotinic Acid Pathway Iodo_Start This compound Iodo_React Cross-Coupling (e.g., Suzuki, Sonogashira) Iodo_Start->Iodo_React Iodo_Cond Milder Conditions (Lower Temp, Shorter Time) Iodo_React->Iodo_Cond Chloro_React Cross-Coupling (e.g., Suzuki, Sonogashira) Iodo_Yield High Yield Iodo_Cond->Iodo_Yield Chloro_Start 6-Chloronicotinic Acid Chloro_Start->Chloro_React Chloro_Cond Harsher Conditions (Higher Temp, Longer Time) Chloro_React->Chloro_Cond Chloro_Yield Moderate to Low Yield Chloro_Cond->Chloro_Yield

Caption: Comparative workflow for cross-coupling reactions.

Signaling Pathway Context

Nicotinic acid and its derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs) and also influence lipid metabolism through the G-protein coupled receptor, GPR109A (also known as HCA₂).[2] Functionalization of the nicotinic acid scaffold can modulate these interactions.

G cluster_pathway Nicotinic Acid Derivative Signaling NA_Deriv 6-Substituted Nicotinic Acid Derivative GPR109A GPR109A Receptor (in Adipocytes) NA_Deriv->GPR109A Gi Gi Protein Activation GPR109A->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL Hormone-Sensitive Lipase Inhibition PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acids in Plasma Lipolysis->FFA

Caption: GPR109A signaling pathway for nicotinic acid derivatives.

Conclusion

The choice between this compound and 6-chloronicotinic acid as a synthetic precursor is a classic trade-off between reactivity and cost. For palladium-catalyzed cross-coupling reactions, this compound is the superior substrate, offering higher yields under milder conditions, which can be crucial in the synthesis of complex, sensitive molecules. However, the higher cost and lower stability of iodo-compounds may be a consideration. 6-Chloronicotinic acid, while more challenging to activate, is more economical and readily available. Its successful use often hinges on the application of modern, highly active catalyst systems. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision based on the specific requirements of their synthetic targets.

References

A Comparative Guide: Biological Activity of Nicotinic Acid Versus 6-Iodonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of nicotinic acid (also known as niacin or vitamin B3) with the prospective activities of its halogenated derivative, 6-iodonicotinic acid. While nicotinic acid is a well-documented therapeutic agent, a comprehensive search of published scientific literature reveals a notable absence of experimental data on the specific biological activities of this compound derivatives, particularly concerning lipid metabolism and GPR109A receptor agonism.

Therefore, this document will first establish a thorough baseline of nicotinic acid's performance, supported by experimental evidence. It will then outline the standard experimental protocols and frameworks that would be necessary to evaluate and compare a novel compound like a this compound derivative.

Section 1: Nicotinic Acid - A Profile of Biological Activity

Nicotinic acid has been utilized for decades as a potent agent for managing dyslipidemia.[1] Its primary therapeutic effects are mediated through the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[2][3][4]

Mechanism of Action and Signaling

Activation of the GPR109A receptor, which is highly expressed in adipocytes and immune cells like macrophages, is central to nicotinic acid's effects.[3][4][5] As a Gαi-coupled receptor, its activation by nicotinic acid initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[6] This decrease in cAMP in adipocytes inhibits hormone-sensitive lipase, which in turn reduces the breakdown of triglycerides (lipolysis) and decreases the release of free fatty acids (FFAs) into the bloodstream.[3][5][7][8] The reduced FFA flux to the liver is a key factor in its lipid-modifying effects. Recent studies also suggest alternative signaling pathways involving β-arrestins may play a role in some of the receptor's functions.[4]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NA Nicotinic Acid GPR109A GPR109A (HCA2 Receptor) NA->GPR109A Binds & Activates G_Protein Gi/o Protein GPR109A->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Inhibition of Lipolysis (Reduced FFA release) HSL->Lipolysis Leads to

GPR109A signaling cascade initiated by Nicotinic Acid.
Effects on Lipid Metabolism

The primary clinical application of nicotinic acid is its broad-spectrum effects on blood lipids.

  • Lowers "Bad" Cholesterol: It effectively reduces levels of low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides.[1][2][9][10]

  • Increases "Good" Cholesterol: It is one of the most potent agents for increasing high-density lipoprotein (HDL) levels.[1][11]

  • Reduces Lipoprotein(a): Nicotinic acid therapy can also lead to a significant reduction in lipoprotein(a) [Lp(a)], an independent risk factor for cardiovascular disease.[12]

These effects are summarized in the table below.

ParameterEffect of Nicotinic AcidTypical Change
LDL CholesterolDecrease10-25%
HDL CholesterolIncrease15-35%
TriglyceridesDecrease20-50%
Lipoprotein(a)Decrease~25%
Anti-Inflammatory Activity

Beyond lipid modification, nicotinic acid exhibits anti-inflammatory properties, largely through GPR109A activation on immune cells. In macrophages, this can suppress the expression of inflammatory mediators and inhibit the progression of atherosclerosis in mouse models, an effect that is independent of its lipid-lowering actions.[3][4]

Section 2: this compound Derivatives - A Research Outlook

As of this guide's publication, no specific experimental data exists for the biological activity of this compound derivatives in the context of GPR109A agonism and lipid modulation. The introduction of a large, lipophilic iodine atom at the 6-position of the pyridine ring could theoretically influence several properties:

  • Receptor Binding and Potency: Halogenation can alter the electronic distribution and steric profile of a molecule, potentially affecting its affinity and efficacy at the GPR109A receptor.

  • Pharmacokinetics: The iodine atom would significantly increase the molecular weight and likely alter the lipophilicity, which could impact absorption, distribution, metabolism, and excretion (ADME) profiles compared to the parent compound.

  • Off-Target Activities: Modifications to the nicotinic acid scaffold have been shown to produce derivatives with other biological activities, such as antimicrobial or anti-inflammatory effects that are not mediated by GPR109A.[13][14]

To ascertain the biological activity of a this compound derivative, a systematic evaluation is required. The following section details the standard experimental protocols for such an analysis.

Section 3: Experimental Protocols for Comparative Evaluation

To compare a novel this compound derivative against nicotinic acid, a tiered approach from in vitro assays to in vivo models would be employed.

In Vitro Assays

A. Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the GPR109A receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells engineered to stably express the human GPR109A receptor (e.g., CHO-K1 or HEK293 cells).

    • Competitive Binding: The cell membranes are incubated with a known radiolabeled ligand for GPR109A (e.g., [³H]-nicotinic acid) and varying concentrations of the unlabeled test compound (this compound derivative) or nicotinic acid (as a control).

    • Separation and Detection: The reaction is terminated, and bound radioligand is separated from free radioligand via rapid filtration. The radioactivity captured on the filter is quantified using liquid scintillation counting.

    • Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

B. Functional Assay: cAMP Inhibition

  • Objective: To measure the functional potency (EC50) of the test compound as an agonist by quantifying its ability to inhibit cAMP production.

  • Methodology:

    • Cell Culture: GPR109A-expressing cells are plated in multi-well plates.

    • Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the test compound or nicotinic acid.

    • cAMP Quantification: Intracellular cAMP levels are measured using a commercially available assay kit, typically based on principles like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

    • Data Analysis: A dose-response curve is generated by plotting the cAMP level against the compound concentration to determine the EC50 value.

Experimental_Workflow start Start: Evaluate Novel Compound cell_culture 1. Culture GPR109A- expressing cells (e.g., CHO-K1) start->cell_culture plate_cells 2. Plate cells in 96-well plates cell_culture->plate_cells add_compounds 3. Add varying concentrations of Nicotinic Acid or This compound Derivative plate_cells->add_compounds stimulate 4. Stimulate with Forskolin (to induce cAMP production) add_compounds->stimulate incubate 5. Incubate at 37°C stimulate->incubate lyse_cells 6. Lyse cells and add HTRF assay reagents incubate->lyse_cells read_plate 7. Read plate on HTRF- compatible reader lyse_cells->read_plate analyze 8. Analyze Data: Calculate EC50 values read_plate->analyze end End: Determine Functional Potency analyze->end

Workflow for a cAMP functional assay to test GPR109A agonists.
In Vivo Assays

A. Acute Free Fatty Acid (FFA) Reduction Model

  • Objective: To assess the compound's ability to inhibit lipolysis in a living organism.

  • Methodology:

    • Animal Model: C57BL/6 mice or rats are commonly used.

    • Compound Administration: Animals are fasted and then administered the test compound or nicotinic acid via oral gavage or intraperitoneal injection.

    • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 30, 60, 120 minutes).

    • FFA Analysis: Plasma is isolated, and FFA levels are quantified using a colorimetric enzymatic assay kit.

    • Data Analysis: The percentage reduction in plasma FFA levels compared to vehicle-treated controls is calculated to determine the in vivo efficacy.

B. Chronic Dyslipidemia Model

  • Objective: To evaluate the long-term effects of the compound on the full lipid profile.

  • Methodology:

    • Animal Model: A dyslipidemic model, such as LDL receptor-deficient (LDLR-/-) mice or human ApoE*3-Leiden (E3L) transgenic mice fed a high-fat diet, is used.

    • Chronic Dosing: The animals receive daily doses of the test compound, nicotinic acid, or vehicle for several weeks.

    • Lipid Profile Analysis: Blood is collected at the end of the study, and plasma is analyzed for total cholesterol, HDL, LDL, and triglycerides using standard biochemical assays.

    • Data Analysis: Changes in the lipid profiles of the treatment groups are compared to the control group to assess the chronic lipid-modifying effects.

Section 4: Conclusion

Nicotinic acid is a multifaceted compound with well-characterized effects on lipid metabolism and inflammation, primarily mediated through the GPR109A receptor. While its clinical use has evolved, it remains a critical benchmark for the development of new antidyslipidemic agents.

The biological activity of this compound derivatives remains an open area for investigation. There is currently no publicly available data to facilitate a direct comparison with nicotinic acid. The synthesis and evaluation of such derivatives using the standardized protocols outlined in this guide would be essential to determine if halogenation at the 6-position offers a novel therapeutic advantage, potentially through altered potency, improved pharmacokinetic properties, or a differentiated side-effect profile. This guide serves as a foundational framework for any such future research endeavors.

References

Comparative Guide to HPLC and NMR Analysis for Purity Validation of 6-Iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 6-Iodonicotinic acid is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and complementary analytical techniques for purity assessment.[2] This guide provides a detailed comparison of these methods for the purity validation of this compound, complete with experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly sensitive and precise chromatographic technique used to separate, identify, and quantify each component in a mixture.[3][4] It is particularly well-suited for identifying and quantifying non-volatile and thermally labile compounds.[5] For routine quality control, HPLC offers high-throughput analysis of multiple samples.[3]

Experimental Protocol: HPLC

Objective: To determine the purity of this compound and quantify any related impurities using a reversed-phase HPLC method with UV detection.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is used.[3]

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a suitable solvent, such as a mixture of methanol and water, to a final concentration of 1 mg/mL.[5]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Phosphoric acid in Water (Solvent B).

    • Gradient: Start at 20% A, ramp to 80% A over 20 minutes, hold for 5 minutes, and then return to the initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is assessed using the area percent method, where the peak area of the main compound is divided by the total area of all peaks in the chromatogram.[4]

Hypothetical HPLC Data

The following table summarizes hypothetical results from an HPLC analysis of a this compound sample. Potential impurities could include starting materials, by-products from the synthesis, or degradation products.[] For instance, in related syntheses, impurities can arise from incomplete reactions or side reactions.[6]

Peak IDCompound NameRetention Time (min)Peak AreaArea %
1Nicotinic Acid (Impurity)3.515,0000.72
26-Hydroxynicotinic Acid (Impurity)5.28,5000.41
3This compound12.82,050,00098.65
4Unknown Impurity15.15,0000.24

Purity Calculation (Area %):

Purity = (Area of Main Peak / Total Area of All Peaks) x 100 = (2,050,000 / 2,078,500) x 100 = 98.63%

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is a primary analytical method that provides detailed information about the molecular structure of a compound.[2][3] Quantitative NMR (qNMR) can be used to determine the purity of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard.[7] This technique is non-destructive, and the sample can be recovered after analysis.[3]

Experimental Protocol: ¹H NMR

Objective: To confirm the identity and determine the purity of this compound using ¹H NMR with an internal standard.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and a precise amount (e.g., 10 mg) of a certified internal standard (e.g., maleic acid) into a clean, dry vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).[8] Transfer the solution to a 5 mm NMR tube.

  • NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1) is crucial for accurate quantification.

  • Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.[3]

Hypothetical ¹H NMR Data
Parameter¹H NMR
Purity (%)98.8
Precision (RSD, n=3)0.18%
Analysis Time per Sample~20 minutes
Sample Preparation Time~10 minutes
Reference StandardCertified Internal Standard (e.g., Maleic Acid)
Quantification PrincipleMolar concentration
Destructive to SampleNo

Comparison Summary

FeatureHPLCNMR
Principle Separation based on differential partitioning between mobile and stationary phases.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Primary Use Separation and quantification of components in a mixture.[3]Structural elucidation and quantification.[2]
Sensitivity High (µg to ng level).Lower (mg level).[2]
Throughput Higher, with typical run times of 20-30 minutes per sample.[3]Lower, especially for qNMR which requires long relaxation delays.[3]
Sample Consumption Low (micrograms).[3]Higher (milligrams).[3]
Destructive Yes.[3]No, the sample can be recovered.[3]
Reference Standard Requires a specific reference standard for the analyte.Can use a universal internal standard for quantification.[7]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for HPLC and NMR analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh this compound dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area %) integrate->calculate report report calculate->report Final Purity Report

Caption: HPLC analysis workflow for this compound.

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Analysis weigh_sample Weigh this compound dissolve_nmr Dissolve in Deuterated Solvent weigh_sample->dissolve_nmr weigh_is Weigh Internal Standard weigh_is->dissolve_nmr acquire Acquire ¹H NMR Spectrum dissolve_nmr->acquire process Process Spectrum (FT, Phasing) acquire->process integrate_nmr Integrate Analyte & IS Signals process->integrate_nmr calculate_nmr Calculate Purity (Molar Ratio) integrate_nmr->calculate_nmr report_nmr report_nmr calculate_nmr->report_nmr Final Purity & Structure Confirmation

Caption: NMR analysis workflow for this compound.

Conclusion

Both HPLC and NMR are indispensable for the comprehensive purity validation of this compound. HPLC excels in high-throughput screening and sensitive detection of impurities, making it ideal for routine quality control.[3] NMR, particularly qNMR, serves as a primary method that not only provides an accurate purity value but also confirms the chemical structure of the main component and allows for the identification of unknown impurities without the need for specific reference standards.[3] For a thorough and robust purity assessment, a combination of both techniques is highly recommended. This orthogonal approach, utilizing both a chromatographic and a spectroscopic method, provides the highest level of confidence in the quality of the material.

References

Comparative study of different catalysts for 6-Iodonicotinic acid coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Among these, the pyridine ring, a common motif in pharmaceuticals, presents unique challenges and opportunities. This guide provides a comparative study of different catalysts for the cross-coupling reactions of 6-iodonicotinic acid, a versatile building block for the synthesis of novel nicotinic acid derivatives.

This publication delves into the performance of various palladium-based catalytic systems in four key cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. By presenting quantitative data from experimental studies, this guide aims to provide an objective comparison to aid in the selection of the most effective catalyst for a given transformation.

Performance Comparison of Catalytic Systems

The choice of catalyst, ligand, base, and solvent system is critical for the success of cross-coupling reactions involving this compound and its derivatives. The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions, highlighting differences in catalytic efficiency under specific reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The following data, based on the coupling of 2,6-dichloronicotinamide with arylboronic acids, provides insights into catalyst performance for related substrates.

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
PXPd2 Phenylboronic acidK₂CO₃MethanolRT0.595[1]
Pd(PPh₃)₄ Arylboronic acidK₂CO₃Toluene/H₂O10012High (not specified)
Pd(dppf)Cl₂ Arylboronic acidK₂CO₃1,4-Dioxane/H₂O80-1002-12High (not specified)

Note: Data for Pd(PPh₃)₄ and Pd(dppf)Cl₂ is based on general protocols for analogous substrates.

Heck Reaction

The Heck reaction enables the arylation of alkenes. The data below is derived from studies on analogous bromopyridine substrates, providing a valuable starting point for the optimization of reactions with this compound derivatives.

Catalyst SystemAlkene PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃ StyreneK₂CO₃DMF10012~85-95
PdCl₂(PPh₃)₂ AcrylateEt₃NAcetonitrile80-1008-16Good to Excellent
Pd/C StyreneNaOAcDMA12024Moderate to High

Note: Yields are based on analogous reactions and may vary for this compound derivatives.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.

Catalyst SystemAlkyne PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄ / CuI PhenylacetyleneEt₃NTHFRT-1008-10High
PdCl₂(PPh₃)₂ / CuI PhenylacetyleneEt₃N / DMF1008High

Note: Data is based on general protocols for analogous substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.

Catalyst SystemAmine PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / Xantphos MorpholineCs₂CO₃Toluene1101860-88
Pd(OAc)₂ / BINAP AnilineNaOtBuToluene80-11012-24High

Note: Data is based on analogous reactions and may vary for this compound derivatives.

Experimental Protocols

Detailed methodologies for the key coupling reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel under an inert atmosphere, add the this compound derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.). Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1). Purge the mixture with an inert gas for 15-20 minutes. Add the palladium catalyst (e.g., PXPd2, 1-5 mol%). Heat the reaction mixture to the desired temperature (e.g., room temperature to 100 °C) and stir for the required time (typically 0.5-24 hours), monitoring the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

General Procedure for Heck Reaction

To a dry reaction vessel, add the this compound derivative (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.). Add the anhydrous and degassed solvent (e.g., DMF). Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (typically 12-24 hours). Monitor the reaction by TLC or GC-MS. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The residue is then purified by column chromatography.

General Procedure for Sonogashira Coupling

In a reaction vessel under an inert atmosphere, combine the this compound derivative (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%). Add the degassed solvent (e.g., THF) and the base (e.g., Et₃N). Add the terminal alkyne (1.2 equiv.) dropwise. Stir the reaction at the desired temperature (room temperature to 100 °C) until the starting material is consumed, as monitored by TLC. The reaction mixture is then worked up by adding water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

To an oven-dried reaction tube, add the this compound derivative (1.0 equiv.), the amine (1.2 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.). Seal the tube and evacuate and backfill with an inert gas. Add the dry, degassed solvent (e.g., toluene). Stir the reaction mixture at the desired temperature (e.g., 110 °C) until the starting material is consumed (monitor by TLC or LC-MS). Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is washed, dried, and concentrated, and the crude product is purified by column chromatography.

Visualizing Reaction Workflows and Catalytic Cycles

To better understand the experimental processes and underlying mechanisms, the following diagrams illustrate a general experimental workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

G cluster_workflow General Experimental Workflow reagents Combine Reactants: This compound Derivative, Coupling Partner, Base solvent Add Degassed Solvent reagents->solvent catalyst Add Catalyst System solvent->catalyst reaction Heat and Stir (Monitor Progress) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

A generalized experimental workflow for cross-coupling reactions.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd_ox R-Pd(II)(I)L_n pd0->pd_ox Oxidative Addition (R-I) pd_trans R-Pd(II)(Ar)L_n pd_ox->pd_trans Transmetalation (Ar-B(OR)₂) pd_trans->pd0 Reductive Elimination (R-Ar)

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G cluster_buchwald Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n pd_ox R-Pd(II)(I)L_n pd0->pd_ox Oxidative Addition (R-I) pd_am R-Pd(II)(NR'R'')L_n pd_ox->pd_am Amine Coordination & Deprotonation (HNR'R'') pd_am->pd0 Reductive Elimination (R-NR'R'')

Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Nicotinic and Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of recently synthesized compounds derived from nicotinic and isonicotinic acid, focusing on their therapeutic potential based on in vitro and in vivo studies. While direct studies on derivatives of 6-Iodonicotinic acid were not prevalent in the reviewed literature, this guide focuses on analogous nicotinic and isonicotinic acid derivatives, offering valuable insights for drug discovery and development. The following sections present quantitative data, detailed experimental protocols, and visual representations of experimental workflows and biological pathways.

Anti-Inflammatory Activity of Isonicotinic Acid Derivatives

A study on novel isonicotinic acid derivatives identified several compounds with potent anti-inflammatory activity, evaluated as inhibitors of reactive oxygen species (ROS) production in human blood cells. The results highlight compounds that are significantly more potent than the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen.

Quantitative Comparison of Anti-Inflammatory Activity
Compound IDDescriptionIn Vitro IC50 (µg/mL)[1]% Inhibition at 25 µg/mL[1]Standard Drug (Ibuprofen) IC50 (µg/mL)[1]
5 Isonicotinate of meta-aminophenol1.42 ± 0.195.911.2 ± 1.9
6 Isonicotinate of para-aminophenol8.6 ± 0.589.211.2 ± 1.9
8a para-aminophenol linker with acetyl group19.6 ± 3.488.511.2 ± 1.9
8b para-aminophenol linker with butyryl group3.7 ± 1.785.111.2 ± 1.9
Experimental Protocol: In Vitro Anti-Inflammatory Assay

The anti-inflammatory activity was determined by measuring the respiratory burst of phagocytes using a luminol-enhanced chemiluminescence assay.[1]

  • Cell Preparation: Freshly drawn human whole blood was used.

  • Assay Preparation: 25 µL of diluted whole blood (1:50 dilution in sterile HBSS++) was incubated with 25 µL of the test compound (at concentrations of 1, 5, 10, and 25 µg/mL) for 15 minutes at 37°C in a 96-well microplate.

  • Chemiluminescence Measurement: After incubation, 100 µL of luminol (7 x 10-5 M) and 25 µL of zymosan A (20 mg/mL) were added to each well to trigger the respiratory burst.

  • Data Acquisition: The plate was immediately read in a luminometer, and the chemiluminescence was monitored for 50 minutes. The total integral of photon counts over this period was calculated.

  • Data Analysis: The percentage inhibition of ROS production was calculated relative to the control (containing HBSS++ instead of the test compound). The IC50 values were determined from the dose-response curves.

Experimental Workflow: In Vitro Anti-inflammatory Assay

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Blood Human Whole Blood Dilution Dilute 1:50 in HBSS++ Blood->Dilution Incubation Incubate Blood + Compound (15 min, 37°C) Dilution->Incubation Compound Test Compounds (1, 5, 10, 25 µg/mL) Compound->Incubation Addition Add Luminol + Zymosan A Incubation->Addition Luminometer Read Chemiluminescence (50 min) Addition->Luminometer Analysis Calculate % Inhibition & IC50 Luminometer->Analysis

Workflow for the in vitro chemiluminescence-based anti-inflammatory assay.

Antimicrobial Activity of Nicotinic Acid Derivatives

A series of novel acylhydrazone and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives of nicotinic acid were synthesized and evaluated for their antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria.[2]

Quantitative Comparison of Antimicrobial Activity (MIC in µg/mL)
Compound IDDescriptionS. epidermidis ATCC 12228[2]S. aureus ATCC 6538[2]S. aureus ATCC 43300 (MRSA)[2]B. subtilis ATCC 6633[2]
5 Acylhydrazone derivative15.627.8115.627.81
13 Acylhydrazone derivative1.953.917.813.91
17 1,3,4-Oxadiazoline derivative62.57.81>5007.81
25 1,3,4-Oxadiazoline derivative62.57.8115.627.81
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity was determined using the microbroth dilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

  • Microorganism Preparation: Bacterial strains were cultured in Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Preparation: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) and then serially diluted in Mueller-Hinton broth in a 96-well microplate to obtain final concentrations ranging from 1.95 to 500 µg/mL.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Incubation: The microplates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Logical Relationship: Synthesis of Antimicrobial Derivatives

G Start Nicotinic Acid Hydrazide Acylhydrazones Acylhydrazone Derivatives (Compounds 2-13) Start->Acylhydrazones Aldehydes Various Aldehydes Aldehydes->Acylhydrazones Cyclization Cyclization (Acetic Anhydride) Acylhydrazones->Cyclization Oxadiazolines 1,3,4-Oxadiazoline Derivatives (Compounds 14-25) Cyclization->Oxadiazolines

Synthetic pathway for the generation of antimicrobial nicotinic acid derivatives.

Anticancer Potential of Nicotinic Acid Derivatives

Several novel nicotinic acid derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. These studies aim to identify compounds with selective inhibitory efficacy against key targets in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2).[3]

Quantitative Comparison of Anticancer Activity (IC50 in µM)
Compound IDHCT-116 (Colon Cancer)[3]HepG2 (Liver Cancer)[3]VEGFR-2 Inhibition (IC50 in µM)[3]Standard Drug (Sorafenib) IC50 (µM)[3]
7 15.715.5Not Reported9.30 (HCT-116), 7.40 (HepG2)
10 15.49.8Not Reported9.30 (HCT-116), 7.40 (HepG2)
12 Not ReportedNot ReportedNot ReportedNot Reported

Note: For compound 12, the study reported an IC50 of 8.15 µM against MCF-7 (breast cancer) cells and a higher safety profile on normal MCF-10A cells (IC50 = 41.20 µM).[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the synthesized compounds on cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway: VEGFR-2 Inhibition in Cancer

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K/Akt VEGFR2->PI3K RAS RAS/MAPK VEGFR2->RAS Proliferation Cell Proliferation PLCg->Proliferation Migration Cell Migration PLCg->Migration Survival Cell Survival PI3K->Survival RAS->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor Nicotinic Acid Derivative Inhibitor->VEGFR2

Simplified VEGFR-2 signaling pathway and the inhibitory action of nicotinic acid derivatives.

Conclusion

The presented data from recent studies demonstrate the significant therapeutic potential of nicotinic and isonicotinic acid derivatives as anti-inflammatory, antimicrobial, and anticancer agents. The quantitative comparisons highlight several lead compounds that exhibit superior or comparable activity to existing drugs. The detailed experimental protocols and workflows provide a foundation for researchers to replicate and build upon these findings. Further in vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of these promising compounds and to validate their efficacy and safety for potential clinical applications.

References

Comparative Efficacy of 6-Iodonicotinic Acid and 6-Bromonicotinic Acid in Synthesis: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the functionalization of pyridine scaffolds is a cornerstone of molecular design. Among the key building blocks for these syntheses are halogenated nicotinic acids, which serve as versatile precursors for a multitude of cross-coupling and derivatization reactions. This guide provides an objective, data-driven comparison of two prominent reagents: 6-Iodonicotinic acid and 6-bromonicotinic acid. We will delve into their respective efficacies in common synthetic transformations, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in making informed decisions for their synthetic strategies.

The fundamental difference in reactivity between these two compounds is rooted in the carbon-halogen bond dissociation energy. The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond.[1] This distinction dictates that this compound is generally more reactive in reactions where the cleavage of this bond is a rate-determining step, most notably in palladium-catalyzed cross-coupling reactions.[1][2] This enhanced reactivity often translates into milder reaction conditions, shorter reaction times, and higher yields compared to its bromo-counterpart.[2][3]

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation. The choice of halide on the nicotinic acid backbone significantly influences the reaction's efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a bond between an organohalide and an organoboron compound, is one of the most widely used cross-coupling methods.[4] The established reactivity trend for haloarenes in this reaction is I > Br > Cl.[2][3] Experimental data confirms that this compound derivatives generally provide superior yields in shorter reaction times and under milder temperature conditions compared to 6-bromonicotinic acid derivatives.

Data Presentation: Suzuki-Miyaura Coupling of 6-Halonicotinic Acid Derivatives

HalogenNicotinic Acid DerivativeArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Bromo 6-Bromonicotinic acid4-Tolylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001089[3]
Iodo This compound4-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane80394[3]

Note: The data presented is compiled from various sources and is intended to illustrate general trends. Direct, side-by-side comparisons under identical conditions may vary.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[5][6] Consistent with the general reactivity trend, aryl iodides are more reactive than aryl bromides in this transformation, often leading to higher yields under milder conditions.[7] While specific comparative data for 6-iodo- vs. 6-bromonicotinic acid was not found in the immediate literature, the principle of enhanced reactivity for the iodide derivative is well-established.[8]

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[9] This reaction is a powerful method for vinylation.[10] Similar to other palladium-catalyzed cycles, the oxidative addition of the aryl halide to the Pd(0) center is a crucial step, which is more facile for aryl iodides than for aryl bromides. Therefore, this compound is expected to exhibit greater reactivity in Heck reactions compared to 6-bromonicotinic acid.[11]

Amide Bond Formation

Beyond cross-coupling, the carboxylic acid functionality of both molecules is central to their utility, allowing for the formation of amide bonds—one of the most common linkages in medicinal chemistry.[12] This transformation is independent of the halogen substituent and typically involves activating the carboxylic acid followed by reaction with a primary or secondary amine.[13][14]

Experimental Protocols

The following are generalized protocols for key reactions. Researchers should optimize conditions for their specific substrates.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling

  • Setup: To an oven-dried reaction vial, add the 6-halonicotinic acid (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1 ratio, 10 mL) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2][3]

Experimental Protocol 2: Sonogashira Coupling

  • Setup: In a reaction flask, combine the 6-halonicotinic acid (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine). Finally, add the terminal alkyne (1.1 mmol).

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.[6]

Experimental Protocol 3: Heck Reaction

  • Setup: Charge a flask with the 6-halonicotinic acid (1.0 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5 mmol).

  • Inert Atmosphere: Place the flask under an inert atmosphere.

  • Reagent Addition: Add a polar aprotic solvent (e.g., DMF or acetonitrile) and the alkene (1.5 mmol) via syringe.

  • Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Workup: After cooling, dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.[11]

Experimental Protocol 4: Amide Bond Formation (via Acyl Chloride)

  • Acyl Chloride Formation: Suspend the 6-halonicotinic acid (1.0 mmol) in a suitable solvent (e.g., DCM or toluene). Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5 mmol) and a catalytic amount of DMF. Stir at room temperature or with gentle heating until acid is consumed. Remove excess reagent and solvent under vacuum.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous solvent like DCM. In a separate flask, dissolve the desired amine (1.1 mmol) and a non-nucleophilic base (e.g., triethylamine, 1.5 mmol) in DCM.

  • Reaction: Add the acyl chloride solution dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Workup: Quench the reaction with water and separate the layers. Wash the organic layer with dilute acid, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the amide product. Further purification can be done by recrystallization or chromatography if needed.[13]

Visualizing Reaction Mechanisms and Workflows

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R R-Pd(II)Ln-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product Reagents R-X (6-Halo-Nicotinic Acid) Reagents->OxAdd Boronic R'-B(OR)₂ + Base (Boronic Acid) Boronic->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Halide, Boronic Acid, Catalyst, and Base in Vial start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Cool, Dilute with Water, and Extract with Organic Solvent reaction->workup purify Wash, Dry, Concentrate, and Purify via Chromatography workup->purify product Isolate Pure Product purify->product

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Conclusion

The comparison between this compound and 6-bromonicotinic acid highlights a classic trade-off in synthetic chemistry between reactivity and cost/stability.

  • This compound: Is the more reactive substrate in palladium-catalyzed cross-coupling reactions due to the weaker C-I bond.[1] This allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times, which is particularly advantageous for the synthesis of complex molecules with sensitive functional groups.[2]

  • 6-Bromonicotinic Acid: While less reactive, it is a highly effective and versatile building block.[15] It often requires slightly more forcing conditions (higher temperatures, longer reaction times) but remains a robust and frequently more cost-effective option for many applications.[3]

Ultimately, the choice of reagent depends on the specific requirements of the synthesis. For rapid, high-yielding reactions under the mildest possible conditions, this compound is the superior choice. However, for large-scale syntheses or when cost is a primary consideration, 6-bromonicotinic acid presents a well-balanced and highly viable alternative.

References

A Comparative Spectroscopic Analysis of 6-Iodonicotinic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Signatures of 6-Iodonicotinic Acid and its Synthetic Precursors, Nicotinic Acid and 6-Hydroxynicotinic Acid.

This guide provides a comprehensive spectroscopic comparison of this compound with its common precursors, nicotinic acid and 6-hydroxynicotinic acid. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic and drug development workflows. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides detailed experimental protocols for spectral acquisition, and visualizes the synthetic and analytical processes.

While extensive experimental data is available for nicotinic acid and 6-hydroxynicotinic acid, specific experimental spectra for this compound are not readily found in publicly available databases. Therefore, the spectral data for this compound presented in this guide are predicted based on established substituent effects on the pyridine ring and data from analogous iodo-substituted pyridine compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm)

CompoundH-2H-4H-5OtherSolvent
Nicotinic Acid 9.15 (d, J=1.5 Hz)[1]8.30 (dt, J=8.0, 2.0 Hz)[1]7.60 (ddd, J=8.0, 5.0, <1 Hz)[1]8.83 (dd, J=5.0, 1.5 Hz, H-6)[1]Not Specified
6-Hydroxynicotinic Acid 8.088.076.60-D₂O
This compound (Predicted) ~8.9~8.2~7.5-DMSO-d₆

Note: Predicted values for this compound are based on the substituent effects of iodine on the pyridine ring.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundC-2C-3C-4C-5C-6COOHSolvent
Nicotinic Acid 151.7126.6140.4135.0153.1176.1D₂O
6-Hydroxynicotinic Acid 146.1120.5140.8121.0167.9174.5D₂O
This compound (Predicted) ~152~130~145~125~110~165DMSO-d₆

Note: Predicted values for this compound are based on the substituent effects of iodine on the pyridine ring.

Infrared (IR) Spectral Data

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional GroupNicotinic Acid6-Hydroxynicotinic AcidThis compound (Predicted)
O-H stretch (Carboxylic Acid) 3300-2500 (broad)[2]3300-2500 (broad)3300-2500 (broad)
C=O stretch (Carboxylic Acid) 1703-1714[3]~1700~1700
C=C & C=N stretch (Aromatic) 1594[3]~1600-1550~1600-1550
C-I stretch --~600-500
Mass Spectrometry (MS) Data

Table 4: Mass-to-Charge Ratios (m/z) of Key Ions

CompoundMolecular Ion [M]⁺[M+H]⁺Key Fragment Ions
Nicotinic Acid 123[4]124[4]78 ([M-COOH]⁺)
6-Hydroxynicotinic Acid 13914094 ([M-COOH]⁺)
This compound 249250204 ([M-COOH]⁺), 127 (I⁺)

Experimental Protocols

Synthesis of this compound from 6-Aminonicotinic Acid (Sandmeyer Reaction)

Materials:

  • 6-Aminonicotinic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Potassium iodide (KI)

  • Ice

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Diazotization: Dissolve 6-aminonicotinic acid in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Nitrogen gas evolution should be observed. The reaction mixture may be gently warmed to drive the reaction to completion.

  • Work-up: Neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) to precipitate the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • ¹³C NMR: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Ionization: Use a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Analysis: Analyze the sample using a mass spectrometer to determine the mass-to-charge ratio of the molecular ion and any fragment ions.

Visualizations

Synthetic Pathway

Synthesis Precursor 6-Aminonicotinic Acid Reagents1 NaNO₂, H⁺ (0-5 °C) Precursor->Reagents1 Diazonium Diazonium Salt Intermediate Reagents2 KI Diazonium->Reagents2 Product This compound Reagents1->Diazonium Diazotization Reagents2->Product Iodination

Caption: Synthesis of this compound via Sandmeyer Reaction.

Experimental Workflow

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Comparison Synthesis Chemical Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Comparison Comparative Analysis of Spectral Data NMR->Comparison IR->Comparison MS->Comparison

Caption: Workflow for Spectroscopic Comparison.

References

Benchmarking the performance of 6-Iodonicotinic acid in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical factor that dictates the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. Among the versatile building blocks available, 6-iodonicotinic acid has emerged as a highly reactive and efficient substrate in a variety of palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of this compound against its bromo and chloro analogues in key synthetic transformations, supported by experimental data and detailed protocols.

Superior Reactivity in Cross-Coupling Reactions

The enhanced performance of this compound in palladium-catalyzed reactions stems from the inherent reactivity of the carbon-iodine bond. The C-I bond is weaker than the corresponding C-Br and C-Cl bonds, facilitating a more rapid oxidative addition step, which is often the rate-determining step in the catalytic cycle. This translates to milder reaction conditions, shorter reaction times, and often higher yields compared to other halogenated nicotinic acids.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. In this reaction, this compound consistently outperforms its bromo and chloro counterparts, enabling reactions to proceed at lower temperatures and with lower catalyst loadings.

Table 1: Performance Comparison in Suzuki-Miyaura Coupling

Halonicotinic AcidTypical Reaction TemperatureTypical Reaction TimeGeneral Yield
This compoundRoom temperature to 80 °C1-8 hoursHigh
6-Bromonicotinic acid80-110 °C6-24 hoursModerate to High
6-Chloronicotinic acid>100 °C (often with specialized ligands)12-48 hoursLower to Moderate

Note: Yields are highly dependent on the specific coupling partner and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the synthesis of substituted alkynes. The high reactivity of this compound makes it an excellent substrate for this transformation, often allowing the reaction to proceed efficiently at room temperature.[2]

Table 2: Performance Comparison in Sonogashira Coupling

Halonicotinic AcidTypical Reaction TemperatureTypical Reaction TimeGeneral Yield
This compoundRoom Temperature to 60 °C1-6 hoursHigh
6-Bromonicotinic acid50-100 °C4-16 hoursModerate to High
6-Chloronicotinic acidHigh temperatures with robust catalysts12-24 hoursLower

Note: Copper co-catalysis is often employed, but copper-free protocols are also effective, particularly with iodo- and bromo-substrates.

Heck Reaction

The Heck reaction is a versatile method for the vinylation of aryl halides. Similar to other palladium-catalyzed couplings, the reactivity of the halide plays a crucial role, with this compound generally providing the highest reactivity and yields under the mildest conditions.

Table 3: Performance Comparison in Heck Reaction

Halonicotinic AcidTypical Reaction TemperatureTypical Reaction TimeGeneral Yield
This compound80-120 °C4-12 hoursHigh
6-Bromonicotinic acid100-140 °C12-24 hoursModerate to High
6-Chloronicotinic acid>120 °C with specialized catalysts18-48 hoursLower

Note: The choice of base and ligand is critical for optimizing the Heck reaction.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura, Sonogashira, and Heck reactions are provided below. These are general protocols and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction flask, add the 6-halonicotinic acid (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • The reaction mixture is heated to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and the aqueous layer is acidified to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.[3]

General Procedure for Sonogashira Coupling
  • To a dry flask, add the 6-halonicotinic acid (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2.0-3.0 eq.).

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise.

  • Stir the reaction at the appropriate temperature and monitor its progress.

  • After completion, the reaction mixture is diluted with an organic solvent and filtered through celite to remove solids.

  • The organic phase is washed with aqueous ammonium chloride and brine, dried, and concentrated. The product is then purified by column chromatography.[2]

General Procedure for Heck Reaction
  • In a dry Schlenk flask, combine the 6-halonicotinic acid (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (if necessary, e.g., PPh₃), and a base (e.g., Na₂CO₃ or Et₃N, 1.5-2.0 eq.).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent (e.g., DMF or NMP) and the alkene (1.2-1.5 eq.).

  • Heat the mixture to the required temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows and catalytic cycles for the discussed transformations.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - 6-Halonicotinic Acid - Arylboronic Acid - Palladium Catalyst - Base B Add Degassed Solvent A->B C Establish Inert Atmosphere B->C D Heat and Stir C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench E->F Reaction Complete G Extract with Organic Solvent F->G H Purify (Chromatography/Recrystallization) G->H I Characterize Product H->I

General experimental workflow for the Suzuki-Miyaura coupling reaction.

Catalytic_Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (R-X) transmetal R-Pd(II)L₂-R' pd_complex->transmetal Transmetalation (R'-B(OH)₂) transmetal->pd0 Reductive Elimination (R-R')

Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Sonogashira_Heck_Comparison cluster_sonogashira Sonogashira Coupling cluster_heck Heck Reaction start 6-Halonicotinic Acid sonogashira_reagents Terminal Alkyne, Pd Catalyst, Cu(I), Base start->sonogashira_reagents heck_reagents Alkene, Pd Catalyst, Base start->heck_reagents sonogashira_product 6-Alkynylnicotinic Acid sonogashira_reagents->sonogashira_product heck_product 6-Alkenylnicotinic Acid heck_reagents->heck_product

References

Head-to-head comparison of different halogenated nicotinic acids in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical properties and biological activity. This guide provides a comparative overview of different halogenated nicotinic acids, focusing on their potential in drug discovery. We will explore their synthesis, anti-inflammatory, antimicrobial, and cytotoxic properties, as well as their engagement with key biological targets. While direct head-to-head comparative studies across all halogenated derivatives are limited, this guide synthesizes available data to offer insights into their structure-activity relationships (SAR).

Physicochemical Properties

Halogenation significantly impacts the electronic and lipophilic character of the nicotinic acid scaffold. The nature of the halogen (Fluorine, Chlorine, Bromine) and its position on the pyridine ring dictates these changes, which in turn influence pharmacokinetic and pharmacodynamic properties.

Property6-Fluoronicotinic Acid2-Chloronicotinic Acid5-Bromonicotinic Acid
Molecular Formula C₆H₄FNO₂[1]C₆H₄ClNO₂[2]C₆H₄BrNO₂[3]
Molecular Weight 141.10 g/mol [1]157.55 g/mol [2]202.01 g/mol [3]
LogP (Predicted) ~1.5~1.8~2.1
pKa ~3.5~2.54~3.0

Note: LogP and pKa values are approximate and can vary based on the prediction software and experimental conditions.

Synthesis of Halogenated Nicotinic Acids

Halogenated nicotinic acids can be synthesized through various established methods.

  • 2-Chloronicotinic Acid: This derivative is an important intermediate in the synthesis of several drugs.[4] It can be synthesized from 2-hydroxynicotinic acid. A common method involves the reaction of nicotinic acid N-oxide with a chlorinating agent.[5]

  • 5-Bromonicotinic Acid: This compound serves as a versatile building block in medicinal chemistry.[6] It can be prepared by the direct bromination of nicotinic acid.[6]

  • 6-Fluoronicotinic Acid: This fluorinated analog is used in the synthesis of bioactive molecules and radiotracers for positron emission tomography (PET).[5]

Biological Activity: A Comparative Overview

Anti-inflammatory Activity

Nicotinic acid is known to exert anti-inflammatory effects, and its halogenated derivatives are being explored for similar or enhanced properties.[7] The primary mechanism is believed to be through the activation of the G protein-coupled receptor 109A (GPR109A), which is expressed in adipocytes and immune cells.[8]

Hypothesized Anti-inflammatory Signaling Pathway of Halogenated Nicotinic Acids via GPR109A

GPR109A_signaling cluster_cell Immune Cell (e.g., Macrophage) Halogenated_Nicotinic_Acid Halogenated Nicotinic Acid GPR109A GPR109A Receptor Halogenated_Nicotinic_Acid->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates NFkB_pathway NF-κB Pathway PKA->NFkB_pathway Inhibits Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Inflammatory_Cytokines Reduces Transcription of

GPR109A-mediated anti-inflammatory signaling cascade.

Antimicrobial Activity

The introduction of halogens is a known strategy to enhance the antimicrobial activity of organic compounds. Studies on other halogenated scaffolds have shown that brominated compounds can exhibit superior bactericidal activity compared to their chlorinated counterparts in the absence of organic load.[9][10]

Comparative Antimicrobial Activity (MIC in µg/mL)

Direct comparative MIC data for a full series of fluoro-, chloro-, and bromo-nicotinic acids against a standardized panel of microbes is not available in the reviewed literature. However, studies on various nicotinic acid derivatives have shown promising antimicrobial activity.[11] The following table is a representative template of how such data would be presented.

CompoundStaphylococcus aureusEscherichia coliCandida albicans
6-Fluoronicotinic AcidData not availableData not availableData not available
2-Chloronicotinic AcidData not availableData not availableData not available
5-Bromonicotinic AcidData not availableData not availableData not available
Ciprofloxacin (Control)0.25 - 1.00.015 - 0.12-
Fluconazole (Control)--0.25 - 2.0

Note: The lack of direct comparative data is a significant gap in the current literature.

Cytotoxic Activity

The cytotoxic potential of halogenated nicotinic acids is an important consideration for their development as therapeutic agents. While some nicotinic acid derivatives have been investigated for their anticancer properties, comprehensive comparative data for halogenated analogs is scarce.

Workflow for Assessing Cytotoxicity using the MTT Assay

MTT_Workflow A Seed cancer cells in 96-well plate B Treat cells with varying concentrations of Halogenated Nicotinic Acid A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow for formazan crystal formation D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate % cell viability and determine IC50 G->H

General workflow for determining the IC50 value using an MTT assay.

Pharmacokinetic Considerations

The pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME) of a drug candidate is critical for its success. Halogenation can influence these parameters in several ways:

  • Absorption: Increased lipophilicity due to halogenation can enhance membrane permeability and oral absorption.

  • Metabolism: The C-X bond strength (C-F > C-Cl > C-Br) can influence the metabolic stability of the compound. Fluorine is often introduced to block metabolic sites. The metabolism of nicotinic acid itself involves two main pathways: a high-affinity, low-capacity pathway leading to nicotinamide and its metabolites, and a low-affinity, high-capacity glycine conjugation pathway forming nicotinuric acid.[12][13] How halogenation affects these pathways requires further investigation.

  • Distribution: Lipophilicity and plasma protein binding will affect the volume of distribution.

  • Excretion: The route and rate of excretion can be altered by changes in metabolism and polarity.

Predicted ADME Properties

Parameter6-Fluoronicotinic Acid2-Chloronicotinic Acid5-Bromonicotinic Acid
Human Intestinal Absorption High (Predicted)High (Predicted)High (Predicted)
Blood-Brain Barrier Permeant Yes (Predicted)Yes (Predicted)Yes (Predicted)
CYP450 Inhibition Likely inhibitor of some isoforms (Predicted)Likely inhibitor of some isoforms (Predicted)Likely inhibitor of some isoforms (Predicted)
Primary Metabolism Route Glucuronidation, Oxidation (Hypothesized)Glucuronidation, Oxidation (Hypothesized)Glucuronidation, Oxidation (Hypothesized)

Note: These are predicted properties and require experimental validation.

Experimental Protocols

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Procedure:

  • Animal Preparation: Male Wistar rats (180-220 g) are used. The animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: The test compounds (halogenated nicotinic acids) and a reference drug (e.g., Indomethacin, 10 mg/kg) are administered orally or intraperitoneally at a predetermined time before carrageenan injection. A control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% w/v carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of Compounds: The halogenated nicotinic acids are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the halogenated nicotinic acids for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Conclusion

Halogenated nicotinic acids represent a promising class of compounds for drug discovery. The introduction of fluorine, chlorine, or bromine can significantly modulate their biological activity and pharmacokinetic properties. While this guide provides an overview of their potential and the methodologies for their evaluation, it also highlights a critical gap in the literature: the lack of direct, systematic comparative studies. Future research should focus on a head-to-head comparison of these derivatives to elucidate clear structure-activity relationships and guide the rational design of novel therapeutic agents. The provided experimental protocols serve as a foundation for researchers to undertake such comparative investigations.

References

Cross-validation of experimental results involving 6-Iodonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of 6-Iodonicotinic Acid and Its Analogs in Synthetic and Biological Applications.

This guide provides an objective comparison of this compound with its alternatives, focusing on its utility in chemical synthesis and its biological activities. The information is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their experimental designs.

I. Chemical Synthesis and Reactivity: The Suzuki-Miyaura Coupling

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, a crucial step in the synthesis of complex molecules, including many pharmaceuticals. The reactivity of the halogen atom on the nicotinic acid scaffold is a key determinant of its synthetic utility.

Comparison of 6-Halonicotinic Acids in Suzuki-Miyaura Coupling:

The reactivity of 6-halonicotinic acids in Suzuki-Miyaura coupling generally follows the order of bond dissociation energy: I > Br > Cl. This trend indicates that the carbon-iodine bond is the weakest and therefore the most reactive, leading to higher reaction yields and milder reaction conditions compared to its bromo and chloro analogs.

CompoundRelative ReactivityTypical Reaction Conditions
This compound HighLower catalyst loading, lower temperatures, shorter reaction times.
6-Bromonicotinic acid ModerateHigher catalyst loading and/or temperatures may be required.
6-Chloronicotinic acid LowOften requires specialized catalysts and harsher conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid to synthesize 6-phenylnicotinic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-phenylnicotinic acid.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Phenylboronic acid - K₂CO₃ catalyst Add Catalyst System: - Pd(OAc)₂ - PPh₃ reagents->catalyst inert Establish Inert Atmosphere (Ar/N₂) catalyst->inert solvent Add Degassed Solvents (Dioxane/H₂O) inert->solvent heat Heat and Stir (80-90°C, 4-6h) solvent->heat quench Cool and Quench with Water heat->quench acidify Acidify with HCl quench->acidify filter Filter and Dry acidify->filter product Obtain 6-Phenylnicotinic Acid filter->product MIC_Workflow prep_comp Prepare Serial Dilutions of Test Compound inoculate Inoculate Microtiter Plate prep_comp->inoculate prep_bac Prepare Standardized Bacterial Inoculum prep_bac->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or OD600) incubate->read_results mic_value Determine MIC Value read_results->mic_value Enzyme_Inhibition_Pathway cluster_pathway Bacterial NAD+ Biosynthesis Pathway cluster_consequence Consequences of Inhibition Nicotinamide Nicotinamide NicotinicAcid Nicotinic Acid Nicotinamide->NicotinicAcid Nicotinamidase NAMN Nicotinic Acid Mononucleotide NicotinicAcid->NAMN NAPRTase NAAD Nicotinic Acid Adenine Dinucleotide NAMN->NAAD NMNAT NAD NAD+ NAAD->NAD NAD Synthetase DisruptedMetabolism Disrupted Redox Metabolism NAD->DisruptedMetabolism Inhibitor This compound (Hypothesized Inhibitor) Nicotinamidase Nicotinamidase Inhibitor->Nicotinamidase GrowthInhibition Bacterial Growth Inhibition DisruptedMetabolism->GrowthInhibition

Safety Operating Guide

Proper Disposal of 6-Iodonicotinic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Iodonicotinic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a halogenated organic compound, it requires specific handling and disposal procedures to mitigate potential hazards to human health and the environment. This guide provides detailed, step-by-step instructions for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS was not available, related compounds indicate that it may cause skin and eye irritation.[1][2][3] Therefore, appropriate Personal Protective Equipment (PPE) should be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use.[1]

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[1][2]

  • Lab Coat: A fully buttoned lab coat should be worn to protect from skin exposure.

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Wash the affected area with soap and plenty of water.[1][4]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][4][5]

  • Inhalation: Move the individual to fresh air.[1][4]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention.[6][7]

Step-by-Step Disposal Protocol

The disposal of this compound falls under the category of halogenated organic waste.[8] It is critical to segregate this waste stream from non-halogenated and other types of chemical waste to ensure proper treatment and disposal, which is typically incineration.[8]

  • Waste Identification and Classification:

    • Treat all this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, absorbent materials from a spill) as hazardous waste.[9][10]

    • This compound is classified as a halogenated organic waste due to the presence of iodine.[8][11]

  • Waste Segregation:

    • Do not mix this compound waste with non-halogenated organic waste.[12] Separating these waste streams is often more cost-effective for disposal.[12]

    • Keep this waste stream separate from incompatible materials such as strong oxidizing agents, strong reducing agents, acids, and bases to prevent hazardous reactions.[4][13]

  • Container Selection and Labeling:

    • Use a designated, compatible waste container, preferably made of polyethylene.[13] The container must be in good condition, with no leaks or cracks.[9]

    • Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[12]

    • The label must clearly state:

      • The full chemical name: "this compound"

      • The appropriate hazard pictograms (e.g., irritant).[14]

      • The contact information of the waste generator.[14]

      • An accurate list of all chemical constituents and their approximate percentages.[11]

  • Waste Accumulation and Storage:

    • Keep the waste container tightly closed except when adding waste.[9][11]

    • Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[10][15]

    • The storage area should be a well-ventilated location, such as a chemical fume hood or a designated waste storage cabinet.[13]

    • Ensure the use of secondary containment (e.g., a larger, chemically resistant tub or bin) to contain any potential leaks or spills.[9][10]

  • Requesting Waste Pickup:

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in your SAA.[10]

    • Once the container is full, or in accordance with your institution's specific guidelines (e.g., within 9 or 12 months), arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department.[9][15]

    • Follow your institution's specific procedures for requesting a waste collection, which may involve an online form or a phone call.[10][11]

Prohibited Disposal Methods:

  • NEVER dispose of this compound down the sink.[9][16]

  • NEVER dispose of this compound in the regular trash.[16]

  • NEVER allow the chemical to evaporate as a method of disposal.[9][13]

Quantitative Data Summary

ParameterValue/InformationSource
Chemical State Solid, Powder[4]
pH 3.6 (saturated solution for Isonicotinic acid)[4]
Incompatible Materials Strong oxidizing agents, Strong reducing agents, Strong bases[4][13]
Waste Classification Halogenated Organic Waste[8][11]
Recommended Container Polyethylene, in good condition, with secure lid[13]
Storage Limit in SAA Max. 55 gallons (or 1 quart for acutely toxic)[10]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe classify Classify as 'Halogenated Organic Waste' ppe->classify container Select Compatible Container (e.g., Polyethylene) classify->container label Label Container with 'Hazardous Waste' & Contents container->label segregate Segregate from Incompatible Wastes (Non-halogenated, Bases, Oxidizers) label->segregate store Store in Designated SAA with Secondary Containment segregate->store closed Keep Container Tightly Closed store->closed pickup Request EHS Pickup When Full or per Institutional Policy closed->pickup end Proper Disposal by EHS pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling 6-Iodonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 6-Iodonicotinic acid. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, requiring specific protective measures. The following table summarizes the key hazards and the recommended personal protective equipment.

Hazard ClassificationGHS Hazard StatementRecommended Personal Protective Equipment
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedProtective gloves, protective clothing, eye protection, face protection.[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWear protective gloves.[1][2][3] A complete suit protecting against chemicals is recommended.[1]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWear appropriate protective eyeglasses or chemical safety goggles.[4] Face protection is also advised.[1][2]
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) (Category 3)H335: May cause respiratory irritationUse a P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures.[1] Ensure adequate ventilation or use only outdoors.[2][5]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[2][4][5] Use of a chemical fume hood is recommended to control exposure to dust and aerosols.[1]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][6]

Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the proper sequence for donning and doffing PPE when working with this compound.

PPE_Workflow cluster_donning Donning PPE cluster_handling Chemical Handling cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Handling Handle this compound Don4->Handling Doff1 Gloves Handling->Doff1 Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4

Personal Protective Equipment (PPE) Workflow for Handling this compound.
Handling Procedures

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Inspect gloves for any signs of damage prior to use.[1]

  • Dispensing: Avoid the formation of dust and aerosols when handling the solid compound.[1] Use appropriate tools for transferring the substance.

  • Hygiene: Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[1] Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory.[5]

  • Storage: Store this compound in a dry, cool, and well-ventilated place in a tightly closed container.[4][7] It should be protected from light and stored under an inert atmosphere, at 2-8°C.[1]

Emergency and Disposal Plan

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate: Evacuate personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: Prevent the product from entering drains.[1][2]

  • Clean-up:

    • Wear appropriate personal protective equipment, including a respirator.[1]

    • For dry spills, sweep up and shovel the material into a suitable, closed container for disposal, avoiding dust creation.[1][4]

First-Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek medical attention.[1]

  • In case of skin contact: Wash off with soap and plenty of water.[1] If skin irritation occurs, get medical advice/attention.[3][5]

  • If inhaled: Move the person into fresh air.[1] If not breathing, give artificial respiration.[1] Call a poison center or doctor if you feel unwell.[2]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting.[8] Seek medical attention.

Disposal Plan
  • Waste Collection: Dispose of contaminated materials, such as gloves and cleaning supplies, in accordance with applicable laws and good laboratory practices.[1] Keep waste in suitable, closed containers.[1]

  • Chemical Waste: The disposal of this compound must be handled as hazardous waste. Consult with your institution's environmental health and safety department for specific disposal protocols. The substance may be sent to an approved waste disposal plant.[4][5][6] Do not allow the product to enter drains.[1][2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.